Cystamine Dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFRRMZSSPQMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-85-4 (Parent) | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058766 | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Cystamine dihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20882 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-17-7 | |
| Record name | Cystamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2'-dithiobis-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Dithiodi(ethylammonium) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiodi(ethylammonium) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I90T518457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Cystamine Dihydrochloride in Neuroprotection: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Abstract
Cystamine dihydrochloride, and its reduced form cysteamine, have emerged as promising multi-target therapeutic agents for a range of neurodegenerative disorders. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of cystamine, focusing on its roles as a potent inhibitor of transglutaminase, a modulator of oxidative stress and apoptosis, and an upregulator of crucial neurotrophic factors. We present quantitative data from key preclinical studies in models of Huntington's disease, Parkinson's disease, and stroke, alongside detailed experimental protocols to facilitate the replication and extension of these findings. Furthermore, this guide provides visualizations of the core signaling pathways and experimental workflows to offer a clear and comprehensive overview for researchers in the field of neurotherapeutics.
Core Mechanisms of Neuroprotection
Cystamine exerts its neuroprotective effects through a variety of interconnected pathways. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.[1] The principal mechanisms of action include the inhibition of transglutaminase, mitigation of oxidative stress, upregulation of Brain-Derived Neurotrophic Factor (BDNF), and modulation of apoptotic and autophagic pathways.[1][2]
Inhibition of Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds, leading to the cross-linking of proteins. In several neurodegenerative diseases, including Huntington's and Parkinson's, TG2 activity is elevated, contributing to the formation of insoluble protein aggregates that are toxic to neurons.[3][4][5] Cystamine is an irreversible inhibitor of human TG2, acting via an oxidative mechanism that promotes the formation of an allosteric disulfide bond between Cys370 and Cys371 on the enzyme.[6][7] Its reduced form, cysteamine, acts as a competitive inhibitor for the transamidation reactions catalyzed by TG2.[8]
Figure 1: Cystamine's inhibition of Transglutaminase 2 (TG2) prevents toxic protein aggregation.
Attenuation of Oxidative Stress
Oxidative stress is a common pathological feature of many neurodegenerative diseases.[1] Cystamine and cysteamine can mitigate oxidative stress by increasing the intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione (GSH).[2] Studies have shown that treatment with cysteamine significantly suppresses the production of pro-oxidants like reactive oxygen species (ROS) and malondialdehyde (MDA), while also attenuating the reduction in GSH levels caused by neurotoxins.[9] In models of chronic kidney disease, cysteamine treatment led to a significant reduction in protein oxidation.[10]
Figure 2: Antioxidant mechanism of cystamine via upregulation of the glutathione pathway.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is critical for neuronal survival, growth, and plasticity. Its levels are often reduced in neurodegenerative conditions. Cystamine treatment has been shown to significantly increase the expression of BDNF and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), in the brain after a stroke.[11][12] This upregulation of the BDNF/TrkB pathway is a key mechanism for cystamine-mediated neuroprotection and functional recovery.[11][12] The increase in BDNF is linked to the inhibition of transglutaminase and an increase in the levels of heat shock DnaJ-containing protein 1b (HSJ1b).[13][14]
Figure 3: Cystamine promotes neuroprotection by upregulating the BDNF/TrkB signaling pathway.
Modulation of Apoptosis
Cystamine can directly inhibit apoptosis, or programmed cell death, which is a final common pathway in neuronal loss in neurodegenerative diseases. One of the key mechanisms is the direct inhibition of caspase-3, a critical executioner enzyme in the apoptotic cascade.[15][16] Cystamine has been shown to inhibit caspase-3 with an IC50 value of 23.6 μM.[15][16] In a stroke model, cystamine treatment significantly decreased the number of TUNEL-positive (apoptotic) cells in the peri-infarct region.[11]
Efficacy in Preclinical Models of Neurodegeneration
Cystamine has demonstrated significant therapeutic effects in a variety of animal models of neurodegenerative diseases.
Huntington's Disease (HD)
In the R6/2 transgenic mouse model of HD, cystamine treatment has been shown to extend survival, improve motor performance, and delay neuropathological progression.[3][4][5]
Table 1: Quantitative Effects of Cystamine in R6/2 Mouse Model of HD
| Parameter | Control (Untreated R6/2) | Cystamine-Treated (112 mg/kg, i.p.) | Percentage Change | Reference |
|---|---|---|---|---|
| Survival | 101.1 ± 3.6 days | 120.8 ± 5.8 days | +19.5% | [3][4] |
| Brain Weight Loss (at 90d) | 21.1% (vs. wild-type) | 5.7% (vs. wild-type) | 73% Reduction in loss | [3][4] |
| Striatal Aggregates (at 90d) | Baseline | Not specified | -68% | [3] |
| Cortical Aggregates (at 90d) | 815 x 10³ | Not specified | -47% | [3] |
| Transglutaminase Activity | 0.87 ± 0.11 pmol/hr/mg | 0.57 ± 0.15 pmol/hr/mg | -34.5% (Normalized) |[4] |
In the YAC128 mouse model of HD, oral cystamine treatment starting at 7 months prevented striatal neuronal loss and ameliorated striatal volume loss.[17]
Parkinson's Disease (PD)
In the MPTP-induced mouse model of Parkinson's disease, cysteamine (the reduced form of cystamine) has shown potent neuroprotective effects.
Table 2: Neuroprotective Effects of Cysteamine in MPTP Mouse Model of PD
| Parameter | MPTP-Treated | Cysteamine-Treated (20 mg/kg/day) + MPTP | Effect | Reference |
|---|---|---|---|---|
| Dopaminergic (DA) Neuron Loss | Significant Loss | Ameliorated Loss | Neuroprotective | [9] |
| Striatal DA Concentrations | Reduced | Ameliorated Reduction | Neuroprotective | [9] |
| Pro-oxidant Production (ROS, MDA) | Increased | Significantly Suppressed | Antioxidant | [9] |
| Glutathione (GSH) Level | Reduced | Significantly Attenuated Reduction | Antioxidant | [9] |
| BDNF Secretion | Inhibited | Significantly Restored | Neurotrophic |[9] |
Stroke
In a photothrombotic mouse model of focal stroke, cystamine administered 24 hours after the event improved functional recovery.
Table 3: Neuroprotective and Pro-recovery Effects of Cystamine in a Mouse Stroke Model
| Parameter | Vehicle-Treated | Cystamine-Treated (100 mg/kg, i.p.) | Effect | Reference |
|---|---|---|---|---|
| Apoptotic (TUNEL+) Cells (Peri-infarct) | Baseline | Significantly Decreased | Anti-apoptotic | [11] |
| Neuronal Density (NeuN+) (Peri-infarct) | Reduced | Significantly Reduced Loss | Neuroprotective | [11] |
| BDNF Expression (Ischemic Brain) | Baseline | Significantly Increased | Neurotrophic | [11][12] |
| TrkB Phosphorylation | Baseline | Significantly Increased | Neurotrophic |[11][12] |
Key Experimental Protocols
In Vivo Neuroprotection Study: R6/2 Mouse Model of Huntington's Disease
This protocol is based on methodologies used to assess the efficacy of cystamine in a transgenic mouse model of HD.[3][4]
Figure 4: Workflow for assessing cystamine efficacy in the R6/2 mouse model of Huntington's Disease.
Methodology:
-
Animal Model: Utilize R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates as controls.
-
Treatment: Begin daily intraperitoneal (i.p.) injections at 21 days of age.
-
Control Group: Administer phosphate-buffered saline (PBS).
-
Treatment Group: Administer this compound dissolved in PBS at a dose of 112 mg/kg.
-
-
Behavioral Assessment (Motor Performance):
-
Assess motor coordination and balance weekly using an accelerating rotarod apparatus.
-
Place mice on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.
-
Record the latency to fall for each mouse over three consecutive trials.
-
-
Endpoint and Tissue Collection: At 90 days of age, euthanize a subset of animals. Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Neuropathological Analysis:
-
Measure gross brain weight to assess atrophy.
-
Perform immunohistochemistry on brain sections using an antibody against the N-terminal of the huntingtin protein (e.g., EM48) to quantify the number and size of neuronal intranuclear inclusions.
-
-
Biochemical Analysis:
-
For a separate cohort, collect fresh brain tissue at 90 days.
-
Measure transglutaminase activity using a radiometric assay that quantifies the incorporation of [³H]putrescine into a protein substrate like N,N-dimethylcasein.
-
In Vitro Neuroprotection Assay: SH-SY5Y Cell Model
This protocol outlines a general method for assessing the neuroprotective effects of cystamine against a neurotoxin in a human neuroblastoma cell line.
Methodology:
-
Cell Culture: Culture human SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.
-
Toxin Exposure: Induce neurotoxicity by adding a known neurotoxin, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or glutamate for an excitotoxicity model, to the wells. Include a vehicle-only control group and a toxin-only control group.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-only control wells. Calculate the EC₅₀ value for cystamine's neuroprotective effect.
Summary of Quantitative Inhibition Data
Table 4: In Vitro Inhibition and Potency of Cystamine/Cysteamine
| Target | Compound | Metric | Value | Reference |
|---|---|---|---|---|
| Caspase-3 | Cystamine | IC₅₀ | 23.6 µM | [15][16] |
| Transglutaminase 2 | Cystamine | kᵢₙₕ/Kᵢ | 1.2 mM⁻¹ min⁻¹ | [6][7] |
| Mutant Huntingtin Toxicity | Cysteamine | EC₅₀ | 7.1 nM |[18][19] |
Conclusion and Future Directions
This compound has robustly demonstrated neuroprotective properties across multiple preclinical models of devastating neurological disorders. Its multifaceted mechanism of action, encompassing transglutaminase inhibition, antioxidant effects, and BDNF upregulation, makes it a compelling candidate for further therapeutic development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies.
Future research should focus on elucidating the full spectrum of cystamine's downstream targets, optimizing dosing and delivery methods to enhance efficacy and minimize potential side effects, and exploring its therapeutic potential in other neurodegenerative conditions characterized by protein aggregation and oxidative stress. Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.
References
- 1. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystamine Improves Functional Recovery via Axon Remodeling and Neuroprotection after Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cystamine improves functional recovery via axon remodeling and neuroprotection after stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hdsa.org [hdsa.org]
- 14. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Cystamine - Immunomart [immunomart.com]
- 17. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Cystamine Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of cystamine dihydrochloride, a disulfide molecule with significant potential in mitigating oxidative stress. This document details its mechanisms of action, presents available quantitative data, outlines experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.
Introduction to this compound as an Antioxidant
This compound, the salt form of the disulfide cystamine, has garnered attention for its multifaceted roles in cellular processes, including its significant antioxidant capabilities.[1] It is structurally related to the aminothiol cysteamine and is known to participate in redox cycling and influence intracellular thiol status.[2] The antioxidant effects of cystamine are not only attributed to its ability to directly scavenge reactive oxygen species (ROS), but also to its influence on endogenous antioxidant defense systems.[3][4] This guide delves into the core mechanisms and experimental validation of these properties.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several interconnected mechanisms:
2.1 Intracellular Conversion to Cysteamine and Enhancement of Glutathione Levels: Upon entering the reducing environment of the cell, cystamine is readily converted to its constituent thiol, cysteamine.[3] Cysteamine can then directly scavenge free radicals. More importantly, it serves as a precursor for the synthesis of cysteine.[3] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By increasing the intracellular pool of cysteine, cystamine indirectly but potently elevates GSH levels, thereby bolstering the cell's primary defense against oxidative damage.[5]
2.2 Activation of the Nrf2-ARE Signaling Pathway: Cystamine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[6] Under basal conditions, Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like cystamine, disrupts the Keap1-Nrf2 interaction. This leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a suite of protective proteins, including antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
2.3 Direct Radical Scavenging: While the indirect mechanisms are predominant, both cystamine and its reduced form, cysteamine, possess the ability to directly scavenge various reactive oxygen and nitrogen species.[4] The disulfide bond in cystamine can interact with and neutralize free radicals, contributing to the overall antioxidant effect.[6]
Quantitative Data on Antioxidant Properties
While extensive research highlights the qualitative antioxidant effects of cystamine, specific quantitative data such as IC50 values from direct radical scavenging assays are not consistently reported in the literature. The primary antioxidant action of cystamine is understood to be indirect, through the modulation of cellular antioxidant systems. However, some studies provide quantitative insights into its effects on antioxidant enzyme activities.
Table 1: Effect of Cysteamine Administration on Antioxidant Enzyme Activity in Rat Cerebral Cortex
| Enzyme | Control | Cysteamine-Treated | % Change | p-value |
| Catalase (CAT) | (Data not explicitly provided in U/mg protein) | Significantly Increased | - | <0.01 |
| Glutathione Peroxidase (GPx) | (Data not explicitly provided in U/mg protein) | Significantly Decreased | - | <0.01 |
| Superoxide Dismutase (SOD) | (Data not explicitly provided in U/mg protein) | No significant change | - | >0.05 |
Source: Adapted from a study on the effects of acute cysteamine administration in young rats. The study reported significant changes but did not provide baseline and post-treatment activity values in a tabular format.[1]
Note: The decrease in GPx activity in this specific study was hypothesized to be a cellular response to increased CAT activity, which reduces the availability of its substrate, hydrogen peroxide.[1]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antioxidant properties of this compound.
4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound solutions of varying concentrations
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the radical cation is reduced, and the solution becomes colorless. The decrease in absorbance is proportional to the antioxidant activity.[7]
-
Reagents:
-
ABTS solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound solutions of varying concentrations
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of each this compound dilution to a cuvette or microplate well, followed by the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
4.3 Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit the intracellular generation of ROS.
-
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
Reagents:
-
Cell line (e.g., HepG2, Caco-2)
-
DCFH-DA solution
-
This compound solutions
-
ROS inducer (e.g., AAPH, H₂O₂)
-
Cell culture medium and buffers
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period.
-
Wash the cells and then load them with DCFH-DA solution.
-
After incubation, wash the cells again to remove excess probe.
-
Induce oxidative stress by adding an ROS inducer.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over time using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of this compound to suppress the ROS-induced fluorescence.
-
4.4 Measurement of Antioxidant Enzyme Activity
4.4.1 Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that produces a colored product upon reaction with superoxide (e.g., a tetrazolium salt like WST-1). SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.
-
Procedure (General):
-
Prepare cell or tissue lysates from control and cystamine-treated samples.
-
In a 96-well plate, add the sample, the substrate (e.g., xanthine), and the detection reagent.
-
Initiate the reaction by adding the enzyme (e.g., xanthine oxidase).
-
Incubate at a specific temperature for a set time.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate the percentage of inhibition and determine the SOD activity in U/mg protein by comparing it to a standard curve.
-
4.4.2 Catalase (CAT) Activity Assay
-
Principle: A common method measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ can be quantified spectrophotometrically. One method involves the reaction of undecomposed H₂O₂ with a reagent (e.g., ammonium molybdate) to form a colored complex.
-
Procedure (General):
-
Prepare cell or tissue lysates.
-
Add the sample to a solution of H₂O₂ of a known concentration.
-
Incubate for a specific time.
-
Stop the reaction (e.g., by adding a catalase inhibitor or by dilution).
-
Add a reagent that reacts with the remaining H₂O₂ to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
The catalase activity is inversely proportional to the final H₂O₂ concentration and is expressed in U/mg protein.[1]
-
4.4.3 Glutathione Peroxidase (GPx) Activity Assay
-
Principle: This assay often involves a coupled reaction system. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by GSH, which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored and is proportional to the GPx activity.
-
Procedure (General):
-
Prepare cell or tissue lysates.
-
In a cuvette or microplate well, combine the sample, a buffer containing GSH, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH consumption is used to calculate the GPx activity in U/mg protein.[5]
-
Signaling Pathways and Experimental Workflows
5.1 Glutathione Synthesis Pathway
The following diagram illustrates the role of cystamine in promoting glutathione synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of cystamine on the state of glutathione system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]
An In-depth Technical Guide to the Synthesis of Cystamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for cystamine dihydrochloride, a crucial compound in pharmaceutical and biochemical research. The following sections detail various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the chemical transformations.
Oxidation of Cysteamine Hydrochloride
The most direct route to this compound is the oxidation of its precursor, cysteamine hydrochloride. This pathway involves the formation of a disulfide bond between two molecules of cysteamine. Both traditional liquid-phase and modern solid-phase methods have been developed for this conversion.
Liquid-Phase Oxidation
The conventional method for synthesizing this compound involves the oxidation of cysteamine hydrochloride in a liquid medium. Various oxidizing agents can be employed, including hydrogen peroxide, dimethyl sulfoxide (DMSO), or atmospheric oxygen.[1] This method is well-established but often requires careful control of reaction conditions to avoid over-oxidation and other side reactions.
Experimental Protocol: General Liquid-Phase Oxidation
-
Dissolution: Dissolve cysteamine hydrochloride in a suitable solvent, such as water or an alcohol-water mixture.
-
Addition of Oxidant: Slowly add the chosen oxidizing agent (e.g., a 30% hydrogen peroxide solution) to the stirred solution of cysteamine hydrochloride. The reaction is often exothermic, so cooling may be necessary to maintain a specific temperature range.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or by testing for the disappearance of free thiol groups.
-
Isolation: Once the reaction is complete, the this compound can be isolated by crystallization, often by adding a non-polar solvent or by cooling the reaction mixture.
-
Purification: The crude product is then filtered, washed with a cold solvent, and dried under vacuum. Recrystallization may be necessary to achieve high purity.
Solid-Phase Room Temperature Synthesis
A more recent and simplified approach involves a solid-phase synthesis at room temperature, which is described as a cost-effective and less equipment-intensive method.[2][3] This process utilizes a catalyst and an adsorbent to facilitate the oxidation of cysteamine hydrochloride.
Experimental Protocol: Solid-Phase Synthesis
-
Preparation of the Solid Support: A composite gel, typically containing carboxymethyl cellulose, sodium alginate, and xanthan gum, is prepared in water. Cysteamine hydrochloride is then added and stirred until uniform. This mixture is then ground using a colloid mill.
-
Adsorption: An adsorbent, such as powdered silica, is added to the mixture to form a solid powder.
-
Catalysis: The catalyst, aminobutyric acid, is added to the powder and stirred. The mixture is then left to react in a container at room temperature (15-35°C) for 48 to 120 hours.[2][3] The internal temperature of the material may rise to around 70°C during the reaction and will naturally cool to room temperature upon completion.
-
Extraction and Purification: The reaction product is dissolved in water and filtered. The filtrate is then purified by adding ethanol to precipitate the pure this compound.
-
Drying: The purified product is collected by filtration and dried.
Reaction Pathway for the Oxidation of Cysteamine Hydrochloride
Caption: Oxidation of two cysteamine hydrochloride molecules.
Synthesis from Ethanolamine
An alternative, multi-step synthesis of this compound begins with ethanolamine. This pathway proceeds through the formation of key intermediates, 2-aminoethyl sulfate and 2-mercaptothiazoline.
Formation of 2-Aminoethyl Sulfate
The first step in this pathway is the reaction of ethanolamine with sulfuric acid to produce 2-aminoethyl sulfate.
Experimental Protocol: Synthesis of 2-Aminoethyl Sulfate
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place a 70% ethanolamine solution. Cool the flask in an ice-water bath.
-
Addition of Sulfuric Acid: Slowly add a 50% sulfuric acid solution dropwise to the ethanolamine solution while stirring and maintaining the reaction temperature at 10°C. The molar ratio of ethanolamine to sulfuric acid is typically 1:1.2.[4]
-
Stirring: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Distillation: Subject the reaction mixture to reduced pressure distillation to remove water. The final temperature of the distillation is typically around 145°C. The resulting white solid is 2-aminoethyl sulfate.
Synthesis of 2-Mercaptothiazoline
The 2-aminoethyl sulfate is then converted to 2-mercaptothiazoline by reacting it with carbon disulfide in an alkaline solution.
Experimental Protocol: Synthesis of 2-Mercaptothiazoline
-
Dissolution: Dissolve the 2-aminoethyl sulfate in a 20% sodium hydroxide solution.
-
Reaction with Carbon Disulfide: Place the solution in a water bath and add carbon disulfide dropwise while stirring at room temperature. The molar ratio of sodium hydroxide to carbon disulfide to 2-aminoethyl sulfate is typically 1:1.6:1.[4]
-
Heating: Heat the mixture to 45°C and maintain for 2 hours. Then, add an equal volume of 20% sodium hydroxide solution, and increase the temperature to 55°C until reflux ceases.
-
Isolation: Filter the reaction mixture to collect the pale yellow solid, which is 2-mercaptothiazoline.
Hydrolysis of 2-Mercaptothiazoline to Cysteamine Hydrochloride
The final step is the hydrolysis of 2-mercaptothiazoline to yield cysteamine hydrochloride, which can then be oxidized to this compound as described in the first pathway. High-pressure acidolysis has been shown to be a highly effective method for this hydrolysis, significantly increasing the yield and reducing the reaction time compared to atmospheric pressure methods.[5][6]
Experimental Protocol: High-Pressure Acidolysis of 2-Mercaptothiazoline
-
Reaction Mixture: In a 500 mL conical flask, mix 2-mercaptothiazoline with a 20 wt% hydrochloric acid solution. A molar ratio of 1:5 between 2-mercaptothiazoline and HCl is optimal.[5][6]
-
High-Pressure Reaction: Heat the flask in an autoclave under a controlled pressure of 0.3 MPa for 7 hours.[5][6]
-
Work-up: After the reaction, remove water and excess HCl by vacuum distillation for 1 hour.
-
Drying: Dry the resulting crude product in a vacuum oven at 60°C for 4 hours, followed by natural drying to obtain the final product.
The resulting cysteamine hydrochloride can then be oxidized to this compound.
Reaction Pathway Starting from Ethanolamine
Caption: Multi-step synthesis from ethanolamine.
Synthesis from 2-Chloroethylamine Hydrochloride
Another viable pathway for the synthesis of cysteamine, a precursor to cystamine, starts from 2-chloroethylamine hydrochloride. This method involves the reaction with sodium thiocarbonate followed by hydrolysis.
Experimental Protocol: Synthesis from 2-Chloroethylamine Hydrochloride
-
Initial Reaction: Add a 1.01 mol/L aqueous solution of 2-chloroethylamine hydrochloride dropwise to a sodium thiocarbonate solution over 2 hours, maintaining the temperature at 40-45°C.[7]
-
Heating: After the addition, wait for 30 minutes, then slowly increase the temperature to 60°C and continue the reaction until the color of the sodium thiocarbonate solution disappears.
-
Acidification and Hydrolysis: Slowly add a 2.02 mol/L hydrochloric acid solution to the mixture over 2 hours, keeping the temperature at 70°C. Then, slowly raise the temperature to 85°C until no more carbon disulfide is distilled off.[7]
-
Isolation and Purification: Concentrate the resulting mother liquor by distillation under reduced pressure. Cool the solution to precipitate sodium chloride, which is then removed by filtration. The filtrate is further concentrated and cooled to crystallize the cysteamine hydrochloride.
-
Oxidation to this compound: The obtained cysteamine hydrochloride is then oxidized to this compound using one of the methods described in the first section.
Reaction Pathway from 2-Chloroethylamine Hydrochloride
Caption: Synthesis pathway via 2-chloroethylamine hydrochloride.
Data Presentation
The following tables summarize the quantitative data for the different synthesis pathways described.
Table 1: Comparison of Synthesis Pathways for this compound and its Precursor, Cysteamine Hydrochloride
| Pathway | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Purity | Reference(s) |
| Solid-Phase Oxidation | Cysteamine Hydrochloride | Aminobutyric acid, Silica | 48-120 h | Room Temp. (15-35°C) | Not specified | High | [2][3] |
| High-Pressure Hydrolysis | 2-Mercaptothiazoline | 20 wt% HCl | 7 h | Correlated with pressure | up to 95.6% | up to 98.9% | [5][6] |
| From 2-Chloroethylamine HCl | 2-Chloroethylamine HCl | Sodium thiocarbonate, HCl | ~4.5 h + workup | 40-85°C | ~95% | Not specified | [7] |
Table 2: Reagent Quantities for Solid-Phase Synthesis of this compound (Example from Patent)
| Component | Mass Percentage | Example Mass (g) |
| Cysteamine Hydrochloride | 20-50% | 1720 |
| Water | 15-25% | 2150 |
| Composite Glue | 1-10% | 860 |
| Adsorbent (Silica) | 22-35% | 3010 |
| Catalyst (Aminobutyric acid) | 1-15% | 860 |
| Data from a specific example in patent CN102399175A.[3] |
Conclusion
This technical guide has detailed three primary pathways for the synthesis of this compound, each with distinct advantages and procedural requirements. The traditional liquid-phase oxidation of cysteamine hydrochloride offers a direct route, while the solid-phase modification presents a simpler, more cost-effective alternative. The multi-step synthesis from ethanolamine is more complex but can achieve high yields, particularly with the use of high-pressure hydrolysis of the 2-mercaptothiazoline intermediate. The pathway from 2-chloroethylamine hydrochloride also provides a high-yielding route. The choice of synthesis pathway will depend on the specific requirements of the researcher or drug development professional, including considerations of scale, cost, available equipment, and desired purity. The provided experimental protocols and comparative data serve as a valuable resource for the practical application of these synthetic methods.
References
- 1. Cystamine - Wikipedia [en.wikipedia.org]
- 2. CN102399175A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN102399175B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Cystamine Dihydrochloride: A Multifaceted Therapeutic Candidate in Huntington's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Huntington's disease (HD) is a devastating neurodegenerative disorder for which there is currently no cure. Research into potential therapeutic agents has explored various molecular pathways implicated in its pathogenesis. Among these, cystamine dihydrochloride and its reduced form, cysteamine, have emerged as promising candidates due to their pleiotropic mechanisms of action. This technical guide provides an in-depth overview of the role of cystamine in HD research, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the complex biological pathways involved.
Core Mechanisms of Action
Cystamine's therapeutic potential in Huntington's disease stems from its ability to modulate multiple pathological cascades. Its mechanisms are not mutually exclusive and likely contribute synergistically to its neuroprotective effects.
Inhibition of Transglutaminase Activity
Tissue transglutaminase (TGase) activity is elevated in the brains of HD patients and animal models.[1][2] This enzyme is implicated in the cross-linking of mutant huntingtin (mHtt) protein, contributing to the formation of insoluble aggregates, a key pathological hallmark of HD.[1][2] Cystamine and its active metabolite, cysteamine, are known inhibitors of TGase.[1][2] By reducing TGase activity, cystamine is thought to decrease the formation of these toxic protein aggregates.[1][2]
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process in the neuronal loss observed in HD. Caspases, a family of proteases, are central to the execution of apoptosis. Studies have shown that cystamine can inhibit the activity of caspase-3, a key executioner caspase.[3][4] This inhibition is independent of its effects on transglutaminase activity and provides another avenue for its neuroprotective action.[4]
Antioxidant Properties
Oxidative stress is a significant contributor to neuronal damage in HD.[5][6] Cystamine has been shown to exert antioxidant effects by increasing the intracellular levels of L-cysteine and, subsequently, glutathione (GSH), a major cellular antioxidant.[5][7][8] By bolstering the cell's antioxidant defenses, cystamine can mitigate the damaging effects of reactive oxygen species.[5][6]
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival, and its levels are reduced in the brains of HD patients.[3][9] Cystamine and cysteamine have been demonstrated to increase the levels of BDNF in the brain.[3][9][10] This effect is mediated, at least in part, by increasing the levels of the heat shock protein HSJ1b, which facilitates the secretion of BDNF.[3][9]
Preclinical Evidence: Data from Animal Models
The therapeutic efficacy of cystamine has been extensively evaluated in various transgenic mouse models of Huntington's disease, most notably the R6/2 and YAC128 models. These studies have provided compelling evidence for its neuroprotective effects.
R6/2 Mouse Model
The R6/2 mouse model is a widely used fragment model of HD that exhibits a rapid and aggressive disease progression.
| Outcome Measure | Treatment Group | Dosage | Route | Result | p-value | Reference |
| Survival | Cystamine | 112 mg/kg | Intraperitoneal | 19.5% increase in survival | p < 0.001 | [1][2] |
| Cystamine | 225 mg/kg | Intraperitoneal | 16.8% increase in survival | p < 0.001 | [1][2] | |
| Cystamine | 225 mg/kg | Oral | 16.8% increase in survival | p < 0.01 | [1][2] | |
| Motor Performance (Rotarod) | Cystamine | 112 mg/kg | Intraperitoneal | 27% improvement | p < 0.01 | [1][2] |
| Brain Tgase Activity | R6/2 Control | - | - | 0.87 ± 0.11 pmol/hr/mg protein | - | [1][2] |
| Wild-Type Control | - | - | 0.65 ± 0.10 pmol/hr/mg protein | - | [1][2] | |
| Cystamine-treated R6/2 | - | Intraperitoneal | 0.57 ± 0.15 pmol/hr/mg protein | p < 0.01 | [1][2] | |
| Free GGEL Levels (Striatum) | R6/2 Control | - | - | 151 ± 30 pmol/mg protein | - | [1][2] |
| Wild-Type Control | - | - | 232 ± 25 pmol/mg protein | - | [1][2] | |
| Cystamine-treated R6/2 | - | Intraperitoneal | 263 ± 45 pmol/mg protein | p < 0.01 | [1][2] | |
| Mutant Htt Aggregates (Striatum & Cortex) | Cystamine | - | - | Significant reduction in number | p < 0.01 | [1][2] |
YAC128 Mouse Model
The YAC128 mouse model is a full-length human mHtt transgenic model that displays a more slowly progressing phenotype.
| Outcome Measure | Treatment Group | Result | Reference |
| Striatal Neuronal Loss | Cystamine | Prevented neuronal loss | [11] |
| Striatal Volume Loss | Cystamine | Ameliorated volume loss | [11] |
| Striatal Neuronal Atrophy | Cystamine | Ameliorated atrophy | [11] |
| Motor Dysfunction | Cystamine | No improvement | [11] |
| DARPP-32 Expression | Cystamine | No prevention of downregulation | [11] |
| Brain Tgase Activity | Cystamine | Decreased activity | [11] |
Clinical Trials with Cysteamine
Given the promising preclinical data and the fact that cysteamine (the reduced form of cystamine) is an FDA-approved drug for other conditions, clinical trials have been conducted in HD patients.[12]
A Phase I study established that a dose of 20 mg/kg per day of cysteamine was tolerable in individuals with Huntington's disease.[13] Subsequently, a randomized, double-blind, placebo-controlled trial (CYST-HD) evaluated delayed-release cysteamine bitartrate in 96 patients with early-stage HD.[14][15] After 18 months, the primary endpoint, a change in the Total Motor Score, was not statistically significant.[14][15] However, post-hoc analyses suggested a potential benefit in patients with more severe motor impairment at the start of the trial.[16] While the initial results were not conclusive, the trial confirmed the safety and tolerability of cysteamine in the HD patient population.[15][17]
Experimental Protocols
In Vivo Administration in R6/2 Mice
-
Animal Model: Transgenic R6/2 mice and wild-type littermates.
-
Treatment Initiation: Typically at 21 days of age.
-
Intraperitoneal Administration:
-
Oral Administration:
-
Outcome Measures:
-
Survival: Monitored daily.
-
Motor Function: Assessed weekly using a rotarod apparatus.
-
Neuropathology: Brains are collected at the end of the study for immunohistochemical analysis of mHtt aggregates and neuronal markers.
-
Biochemical Assays: Brain tissue is used to measure transglutaminase activity and levels of its biomarker, Nε-(γ-L-glutamyl)-L-lysine (GGEL).[1][2]
-
In Vitro Caspase Inhibition Assay
-
Cell Lines: Cell lines overexpressing wild-type or mutant huntingtin.
-
Induction of Apoptosis: Apoptosis is induced using agents like staurosporine or hydrogen peroxide.
-
Cystamine Treatment: Cells are pre-treated with varying concentrations of cystamine prior to the apoptotic stimulus.
-
Caspase-3 Activity Measurement:
-
Cell lysates are prepared.
-
Caspase-3 activity is measured using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).
-
The IC50 for cystamine-mediated inhibition of caspase-3 activity has been determined to be 23.6 μM in vitro.[4]
-
Visualizing the Pathways
Signaling Pathways of Cystamine in HD
Caption: A diagram illustrating the multiple neuroprotective signaling pathways modulated by cystamine in the context of Huntington's disease.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of cystamine in a mouse model of Huntington's disease.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of Huntington's disease through a variety of mechanisms, including the inhibition of transglutaminase and caspase activity, antioxidant effects, and the upregulation of BDNF. While clinical trials with its reduced form, cysteamine, have not yet yielded a definitive clinical benefit, the compound's multifaceted mode of action and favorable safety profile warrant further investigation. Future research may focus on optimizing dosing regimens, exploring combination therapies, and identifying patient subpopulations that are most likely to respond to this therapeutic strategy. The comprehensive data gathered from these studies provide a strong foundation for the continued development of cystamine and related compounds as a potential treatment for Huntington's disease.
References
- 1. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 2. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 4. Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidizing effects of exogenous stressors in Huntington's disease knock-in striatal cells--protective effect of cystamine and creatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 11. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hdsa.org [hdsa.org]
- 13. CYTE-I-HD: phase I dose finding and tolerability study of cysteamine (Cystagon) in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raptor announces results of cysteamine trial for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 15. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Looking Past the Spin: Results from a Clinical Trial of Cysteamine – HDBuzz [en.hdbuzz.net]
The structural difference between cystamine and cysteamine.
An In-Depth Technical Guide to the Structural and Functional Differences Between Cystamine and Cysteamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional distinctions between cystamine and cysteamine. It is designed to serve as a core reference for professionals in research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.
The fundamental structural difference between cystamine and cysteamine lies in a single disulfide bond. Cysteamine is a simple aminothiol, characterized by a terminal sulfhydryl (-SH) group.[1][2] Cystamine, in contrast, is the oxidized dimer of cysteamine, where two cysteamine molecules are linked via a disulfide (-S-S-) bond.[3][4]
This dimerization is a reversible redox process. The oxidation of two cysteamine molecules yields one molecule of cystamine, while the reduction of cystamine cleaves the disulfide bond to yield two molecules of cysteamine. This relationship is central to their biological activities, as cystamine often serves as a prodrug that is converted to the active cysteamine form within the reducing environment of the body.[5][6]
References
- 1. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic applications of cystamine in neurodegenerative diseases.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's, present a formidable challenge to modern medicine due to their complex pathology and the current lack of disease-modifying therapies. This document explores the promising therapeutic potential of cystamine, a naturally occurring aminothiol, in combating these devastating conditions. Drawing upon a comprehensive review of preclinical research, this guide details the multifaceted mechanisms of action of cystamine, summarizes key quantitative findings from animal and in vitro studies, and provides detailed experimental protocols for critical assays. Furthermore, this paper visualizes the intricate signaling pathways and experimental workflows associated with cystamine's neuroprotective effects, offering a valuable resource for researchers and drug development professionals in the field of neurotherapeutics.
Introduction
The progressive loss of neuronal structure and function in neurodegenerative diseases is driven by a confluence of factors, including protein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation.[1][2] Current treatments primarily offer symptomatic relief without halting the underlying degenerative processes.[1] Cystamine, and its reduced form cysteamine, have emerged as promising therapeutic candidates due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways implicated in neurodegeneration.[1][3] This technical guide provides a deep dive into the scientific evidence supporting the therapeutic application of cystamine, with a focus on its mechanisms, quantitative efficacy in preclinical models, and the methodologies used to evaluate its effects.
Mechanisms of Action
Cystamine exerts its neuroprotective effects through a variety of mechanisms, making it a multi-target therapeutic agent.[1][4][5]
2.1. Transglutaminase Inhibition: One of the initial proposed mechanisms for cystamine's efficacy was its ability to inhibit tissue transglutaminase (tTG), an enzyme implicated in the cross-linking of proteins that form pathological aggregates in diseases like Huntington's.[1][6] Cystamine has been shown to irreversibly inhibit human transglutaminase 2 (TG2) by promoting the formation of a disulfide bond between Cys370 and Cys371.[7] While cystamine is a more potent inhibitor in non-reducing conditions, its reduced form, cysteamine, which is prevalent intracellularly, also demonstrates inhibitory effects.[8] However, studies have shown that the therapeutic benefits of cystamine in a mouse model of Huntington's disease persist even in the absence of tTG, suggesting other mechanisms are at play.[9]
2.2. Upregulation of Brain-Derived Neurotrophic Factor (BDNF): Cystamine has been demonstrated to increase the levels and secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity.[10][11][12] This effect is mediated, at least in part, by increasing the levels of the heat shock protein HSJ1b, which facilitates the packaging and release of BDNF from neurons.[10][11][12]
2.3. Antioxidant and Nrf2 Pathway Activation: Cystamine mitigates oxidative stress, a common feature of neurodegenerative diseases, by increasing intracellular levels of L-cysteine and subsequently glutathione (GSH), a major cellular antioxidant.[13] Furthermore, cystamine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response.[14] Nrf2 activation is thought to occur through the modification of cysteine residues on its negative regulator, Keap1, leading to Nrf2 stabilization and translocation to the nucleus where it drives the expression of antioxidant genes.[15][16]
2.4. Modulation of Autophagy: Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins.[17][18] Dysfunctional autophagy is a hallmark of many neurodegenerative diseases.[17] While direct evidence for cystamine's role in autophagy in the context of these diseases is still emerging, its metabolite, cystatin C, has been shown to induce autophagy and protect neurons from various cytotoxic challenges.[19]
Quantitative Data from Preclinical Studies
The therapeutic potential of cystamine has been evaluated in various preclinical models of neurodegenerative diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Cystamine in a Huntington's Disease Mouse Model (R6/2)
| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |
| Survival | Cystamine | 112 mg/kg | Intraperitoneal | 120.8 ± 5.8 days (vs. 101.1 ± 3.6 days in PBS-treated) | < 0.001 | [20][21] |
| Cystamine | 225 mg/kg | Intraperitoneal | 118.3 ± 4.3 days (vs. 101.1 ± 3.6 days in PBS-treated) | < 0.001 | [20][21] | |
| Cystamine | 225 mg/kg | Oral | 114.1 ± 5.5 days (vs. 98.2 ± 2.3 days in unsupplemented) | < 0.01 | [20][21] | |
| Body Weight | Cystamine | 112 mg/kg | Intraperitoneal | Significant improvement vs. untreated | < 0.01 | [21] |
| Cystamine | 225 mg/kg | Intraperitoneal | Significant improvement vs. untreated | < 0.01 | [21] | |
| Cystamine | 225 mg/kg | Oral | Significant improvement vs. untreated | < 0.01 | [21] | |
| Motor Performance (Rotarod) | Cystamine | 112 mg/kg | Intraperitoneal | Significantly improved performance from 4-16 weeks | Not specified | [21] |
Table 2: Effects of Cysteamine in a Parkinson's Disease Mouse Model (MPTP-induced)
| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |
| Dopaminergic Neuron Loss | Cysteamine | 20 mg/kg/day | Not specified | Significant amelioration of DA neuron loss | Not specified | [22] |
| Striatal Dopamine Concentration | Cysteamine | 20 mg/kg/day | Not specified | Significant amelioration of reduction | Not specified | [22] |
| Reactive Oxygen Species (ROS) | Cysteamine | 20 mg/kg/day | Not specified | Significant suppression of increased ROS | Not specified | [22] |
| Malondialdehyde (MDA) | Cysteamine | 20 mg/kg/day | Not specified | Significant suppression of increased MDA | Not specified | [22] |
| Glutathione (GSH) Level | Cysteamine | Not specified | Not specified | Significant attenuation of GSH reduction | Not specified | [22] |
| BDNF Secretion | Cysteamine | Not specified | Not specified | Significant restoration of inhibited BDNF secretion | Not specified | [22] |
Table 3: Effects of Cystamine on BDNF mRNA Expression in a Parkinson's Disease Mouse Model (MPTP-induced)
| Parameter | Treatment Group | Dosage | Route of Administration | Outcome | p-value | Reference |
| BDNF mRNA in Substantia Nigra | Cystamine | 10 mg/kg | Acute administration | Increased expression | Not specified | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of cystamine's therapeutic potential.
4.1. In Vivo Huntington's Disease Model: R6/2 Mouse
-
Animal Model: Transgenic R6/2 mice expressing exon 1 of the human huntingtin gene with an expanded CAG repeat are used. Wild-type littermates serve as controls.
-
Treatment Administration:
-
Intraperitoneal Injection: Cystamine is dissolved in phosphate-buffered saline (PBS). Mice receive daily intraperitoneal injections of cystamine at specified doses (e.g., 112 mg/kg or 225 mg/kg) or vehicle (PBS) starting from a specific age (e.g., 21 days).[20][21]
-
Oral Administration: Cystamine is added to the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 225 mg/kg).[20][21]
-
-
Behavioral Assessment (Rotarod Test): Motor coordination and balance are assessed using an accelerating rotarod. Mice are placed on the rotating rod, and the latency to fall is recorded. Testing is typically performed weekly.[21]
-
Survival Analysis: The lifespan of the mice in each treatment group is recorded, and survival curves are generated using the Kaplan-Meier method.[20][21][24]
-
Neuropathological Analysis: At the end of the study, brains are collected, and sections are processed for immunohistochemical analysis to assess for neuropathological changes, such as the presence of huntingtin aggregates.
4.2. In Vivo Parkinson's Disease Model: MPTP-induced Neurotoxicity
-
Animal Model: Young adult mice (e.g., C57BL/6) are used.
-
Toxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce dopaminergic neurodegeneration. A common protocol involves multiple intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) over a short period.[25][26]
-
Treatment Administration: Cysteamine is administered prior to and concurrently with MPTP treatment at a specified dose (e.g., 20 mg/kg/day).[22]
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the loss of these neurons in the substantia nigra pars compacta (SNpc).[25]
4.3. In Vivo Parkinson's Disease Model: 6-OHDA-induced Lesion
-
Animal Model: Rats or mice are used.
-
Toxin Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum or the medial forebrain bundle to create a lesion of the nigrostriatal pathway.[27][28][29][30][31] Pre-treatment with a norepinephrine reuptake inhibitor (e.g., desipramine) is often used to protect noradrenergic neurons.[30]
-
Treatment Administration: Cystamine or cysteamine is administered, and its effects on the dopaminergic system and motor behavior are assessed.[32]
-
Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a common measure of the lesion's severity and the therapeutic effect of the treatment.
-
Immunohistochemistry: Similar to the MPTP model, TH staining is used to assess the extent of dopaminergic neuron loss.
4.4. In Vitro Amyloid-β Aggregation Assay (Thioflavin-T Assay)
-
Materials: Synthetic amyloid-β (Aβ) peptides (e.g., Aβ1-42), Thioflavin-T (ThT) dye, and a plate reader with fluorescence detection capabilities.
-
Procedure:
-
Aβ peptides are prepared in a suitable buffer to initiate aggregation.
-
The Aβ solution is incubated with or without the test compound (e.g., cystamine) at a physiological temperature (e.g., 37°C) with constant agitation.
-
At various time points, aliquots of the reaction mixture are taken, and ThT is added.
-
The fluorescence of ThT, which increases upon binding to β-sheet structures in amyloid fibrils, is measured using a plate reader (excitation ~440 nm, emission ~480 nm).
-
The inhibition of Aβ aggregation is determined by comparing the fluorescence intensity in the presence of the test compound to that of the control.[33]
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to cystamine's therapeutic applications.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of cystamine as a therapeutic agent for neurodegenerative diseases. Its ability to target multiple pathological pathways, including protein aggregation, neurotrophic factor deficiency, oxidative stress, and potentially autophagy, makes it an attractive candidate for further investigation. The quantitative data from preclinical studies in models of Huntington's and Parkinson's diseases are encouraging and provide a solid foundation for clinical development.
Future research should focus on several key areas. Firstly, a more in-depth investigation into the role of cystamine in modulating autophagy in the context of specific neurodegenerative diseases is warranted. Secondly, while preclinical data is promising, well-designed, placebo-controlled clinical trials are essential to establish the safety and efficacy of cystamine in human patients. The identification of reliable biomarkers to track disease progression and treatment response will be crucial for the success of these trials. Finally, the development of novel drug delivery systems could enhance the bioavailability of cystamine in the central nervous system and improve its therapeutic index.
References
- 1. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 2. Neurodegenerative disease - Wikipedia [en.wikipedia.org]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different inhibition characteristics of intracellular transglutaminase activity by cystamine and cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The protective effects of cystamine in the R6/2 Huntington's disease mouse involve mechanisms other than the inhibition of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 11. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Autophagy and neurodegeneration [jci.org]
- 18. Autophagy in neurodegenerative diseases: pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Autophagy by Cystatin C: A Mechanism That Protects Murine Primary Cortical Neurons and Neuronal Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. corpus.ulaval.ca [corpus.ulaval.ca]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 27. Characterization of a new low-dose 6-hydroxydopamine model of Parkinson's disease in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Effect of Ovocystatin on Amyloid β 1-42 Aggregation-In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Glutathione Agent: A Technical Guide to Cystamine Dihydrochloride's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cystamine dihydrochloride has emerged as a significant agent for elevating intracellular glutathione (GSH) levels, a critical tripeptide for maintaining cellular redox homeostasis and mitigating oxidative stress. This technical guide provides an in-depth exploration of the biochemical mechanisms underpinning the pro-glutathione activity of this compound. Through a multi-faceted approach involving its conversion to the active metabolite cysteamine, modulation of substrate availability for GSH synthesis, and interaction with key enzymatic and signaling pathways, this compound presents a compelling case for its therapeutic potential in conditions associated with glutathione deficiency. This document details the core mechanisms, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the key pathways to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action
The primary mechanism by which this compound augments intracellular glutathione levels is a multi-step process initiated by its conversion to its reduced and more active form, cysteamine.
Conversion of Cystamine to Cysteamine
Cystamine, a disulfide, is readily reduced to two molecules of the aminothiol cysteamine in the reducing intracellular environment. This conversion is a critical prerequisite for its biological activity.
Cysteamine-Mediated Increase in Intracellular Cysteine
Cysteamine plays a pivotal role in increasing the intracellular concentration of cysteine, the rate-limiting amino acid for glutathione synthesis. It achieves this primarily through a thiol-disulfide exchange reaction with extracellular cystine (the oxidized form of cysteine). Cysteamine reduces cystine to two molecules of cysteine, one of which can then be transported into the cell. Concurrently, cysteamine is oxidized to form a mixed disulfide with the other cysteine molecule (cysteamine-cysteine disulfide), which can also be taken up by cells and subsequently reduced intracellularly to release both cysteamine and cysteine. This effectively increases the intracellular pool of cysteine available for glutathione synthesis.
De Novo Glutathione Synthesis
The elevated intracellular cysteine levels directly fuel the de novo synthesis of glutathione. This process is catalyzed by two sequential ATP-dependent enzymatic reactions:
-
γ-Glutamylcysteine Synthetase (γ-GCS): This is the rate-limiting enzyme that catalyzes the formation of γ-glutamylcysteine from glutamate and the newly available cysteine.
-
Glutathione Synthetase (GS): This enzyme subsequently adds a glycine molecule to γ-glutamylcysteine to form the final tripeptide, glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine).
While some in vitro studies have suggested that cystamine can directly inhibit purified γ-GCS, the overarching in vivo and in situ effect of cystamine administration is an increase in glutathione levels. This indicates that the pro-glutathione effect, driven by the increased availability of cysteine through the action of cysteamine, outweighs any direct inhibitory effect on the enzyme in a cellular context. The increase in glutathione synthesis is completely preventable by the γ-GCS inhibitor, buthionine sulfoximine, confirming the dependency of this pathway on γ-GCS activity[1].
Role of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant response by upregulating the expression of various antioxidant and detoxification enzymes, including the subunits of γ-GCS. Some studies suggest that cystamine and cysteamine can activate the Nrf2 pathway, which would further enhance the cell's capacity for glutathione synthesis. However, there is also evidence indicating that the cystamine-induced increase in glutathione can occur independently of Nrf2 activation, suggesting that the primary mechanism is the enhanced substrate availability. The exact contribution and context-dependency of Nrf2 activation in the pro-glutathione effect of cystamine require further investigation.
Quantitative Data on Glutathione Enhancement
The following tables summarize quantitative data from various studies investigating the effect of cystamine and its active form, cysteamine, on glutathione levels in different experimental models.
| Cell Line/Tissue | Compound | Concentration | Duration of Treatment | Fold Increase in GSH (approx.) | Reference |
| Chinese Hamster Ovary (CHO) cells | Cysteamine (MEA) | 0.12 mM (half-maximal uptake) | Not specified | 2-fold | [2] |
| C3H/10T1/2 Cl 8 cells | Cysteamine | 300 µM | 24 hours | 3 to 4-fold | [1] |
| Human Mononuclear Cells | Cysteamine | Not specified | Not specified | Not specified | [3] |
| Bovine Oocytes | Cysteamine | 100 µM | 24 hours | Significant increase | [4] |
| Proximal Tubular Epithelial Cells (Control) | Cysteamine | Not specified | Not specified | Increased total glutathione | [5] |
| Proximal Tubular Epithelial Cells (Cystinotic) | Cysteamine | Not specified | Not specified | Increased total glutathione | [5] |
Note: The exact fold increase can vary depending on the specific experimental conditions and the basal glutathione levels of the cells or tissues.
Experimental Protocols
Measurement of Intracellular Glutathione
Two primary methods are widely used for the quantification of intracellular glutathione levels: High-Performance Liquid Chromatography (HPLC) and the Enzymatic Recycling Assay.
This method allows for the separation and quantification of both reduced (GSH) and oxidized (GSSG) glutathione.
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., containing perchloric acid or metaphosphoric acid) to precipitate proteins.
-
Centrifuge the lysate to pellet the protein debris.
-
The supernatant containing the glutathione can be directly analyzed or derivatized for enhanced detection.
Derivatization (Optional but Recommended for UV/Fluorescence Detection):
-
The supernatant is neutralized and then incubated with a derivatizing agent such as o-phthalaldehyde (OPA) or Ellman's reagent (DTNB) to form a fluorescent or UV-active adduct.
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV or fluorescence detection is used, depending on the derivatization agent.
-
Quantification: Glutathione levels are quantified by comparing the peak areas of the samples to a standard curve of known glutathione concentrations. A detailed HPLC protocol can be found in Raggi et al. (1998)[6].
This spectrophotometric method is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. The GSSG formed is then recycled back to GSH by glutathione reductase, allowing for signal amplification.
Sample Preparation:
-
Prepare cell or tissue lysates as described for the HPLC method.
-
The protein-free supernatant is used for the assay.
Assay Procedure:
-
In a microplate well, add the sample supernatant.
-
Add a reaction mixture containing DTNB and glutathione reductase in a suitable buffer.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve of known GSH concentrations. A detailed protocol for this assay is provided by Rahman et al. (2006)[7][8].
Signaling Pathways and Experimental Workflows
Core Mechanism of this compound in Increasing Glutathione
Caption: Core metabolic pathway of cystamine to glutathione.
Experimental Workflow for Assessing Glutathione Levels
Caption: General workflow for measuring glutathione levels.
Nrf2 Signaling Pathway in Glutathione Synthesis
Caption: Potential role of Nrf2 in glutathione synthesis.
Conclusion
This compound effectively increases intracellular glutathione levels primarily through its conversion to cysteamine. Cysteamine enhances the intracellular availability of cysteine, the rate-limiting substrate for the γ-GCS-catalyzed step in de novo glutathione synthesis. While the Nrf2 signaling pathway may contribute to this effect, the direct provision of cysteine appears to be the predominant mechanism. The quantitative data and established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in pathologies characterized by glutathione deficiency and oxidative stress.
References
- 1. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Promotion of cystine uptake and its utilization for glutathione biosynthesis induced by cysteamine and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cysteamine on glutathione level and developmental capacity of bovine oocyte matured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Function of Cystamine as a Sulfhydryl Modifying Reagent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystamine, a disulfide-containing organic compound, serves as a versatile and potent sulfhydryl modifying reagent with significant applications in biochemical research and drug development. Its ability to interact with and modify free thiol groups on proteins and other biomolecules underpins its diverse biological activities. This technical guide provides a comprehensive overview of the core functions of cystamine, its mechanisms of action, and its utility in various experimental contexts. We will delve into its role as an enzyme inhibitor, a protein crosslinking agent, and a modulator of protein structure and function, with a focus on providing practical data and protocols for laboratory use.
Core Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism by which cystamine modifies sulfhydryl groups is through a thiol-disulfide exchange reaction. In a biological environment, cystamine is readily reduced to its constituent aminothiol, cysteamine.[1] This reduction is often facilitated by intracellular reducing agents like glutathione.[1] Cysteamine then participates in a disulfide exchange with free thiol groups (-SH) on cysteine residues of proteins. This reaction results in the formation of a mixed disulfide between the protein and cysteamine, a process known as cysteaminylation.[2] This modification can alter the protein's structure, function, and interaction with other molecules.
Data Presentation: Quantitative Effects of Cystamine
The following tables summarize key quantitative data regarding the effects of cystamine as a sulfhydryl modifying reagent.
| Parameter | Value | Conditions | Reference |
| Inhibition of Transglutaminase 2 (TG2) | |||
| Irreversible Inhibition Constant (k_inh/K_i) | 1.2 mM⁻¹ min⁻¹ | Human TG2, in vitro assay | [1][3] |
| Inhibition of Caspase-3 | |||
| IC50 | 23.6 µM | Recombinant active caspase-3, in vitro assay | [1] |
| Effect on Tubulin Polymerization | |||
| Effective Concentration | Millimolar concentrations | Bovine brain tubulin, in vitro assembly | [2][4] |
| Cell Type | Treatment | Cystamine Concentration | Effect | Reference |
| Fibroblasts | TGF-β induced fibrosis | 0.5 - 4 mM | Dose-dependent reduction in fibronectin | |
| Fibroblasts | TGF-β induced inflammation | 0.5 - 4 mM | Dose-dependent reduction in IL-8 |
Experimental Protocols
General Protocol for Protein Sulfhydryl Modification with Cystamine
This protocol outlines a general procedure for modifying protein sulfhydryl groups with cystamine. Optimal conditions may vary depending on the specific protein and desired level of modification.
Materials:
-
Protein of interest with accessible sulfhydryl groups
-
Cystamine dihydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (e.g., Dithiothreitol - DTT) - optional, for reducing existing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis membrane
Procedure:
-
Protein Preparation: Dissolve the protein of interest in PBS to a final concentration of 1-10 mg/mL. If necessary, reduce existing disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature. Remove the DTT using a desalting column or dialysis.
-
Cystamine Treatment: Prepare a fresh stock solution of this compound in PBS. Add cystamine to the protein solution to the desired final concentration (typically in the range of 1-10 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The incubation time can be optimized to achieve the desired level of modification.
-
Quenching: Stop the reaction by adding a 2 to 5-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted cystamine.
-
Purification: Remove excess cystamine and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Analysis: Analyze the extent of modification using techniques such as Ellman's reagent for quantifying free thiols, mass spectrometry to identify modified cysteine residues, and SDS-PAGE to observe changes in protein mobility or crosslinking.
In Vitro Tubulin Polymerization Assay with Cystamine
This protocol is designed to assess the effect of cystamine on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
GTP (1 mM final concentration)
-
This compound
-
Spectrophotometer with temperature control at 37°C
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in a 96-well plate. Each well should contain polymerization buffer, GTP, and the desired concentration of cystamine (e.g., 0.1, 0.5, 1, 2, 5 mM). Include a control well without cystamine.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 1-2 mg/mL.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, polymerization rate (slope of the linear phase), and the plateau absorbance.
Transglutaminase Activity Inhibition Assay
This protocol measures the inhibitory effect of cystamine on transglutaminase (TG2) activity.
Materials:
-
Purified transglutaminase 2 (TG2)
-
TG2 substrate (e.g., biotinylated peptide)
-
Amine donor (e.g., poly-L-lysine coated plate)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl₂)
-
This compound
-
Detection reagent (e.g., streptavidin-peroxidase and a suitable substrate)
-
Plate reader
Procedure:
-
Inhibitor Pre-incubation: In a microplate well, pre-incubate purified TG2 with various concentrations of cystamine in the assay buffer for a defined period (e.g., 30 minutes) at 37°C. Include a control without cystamine.
-
Reaction Initiation: Initiate the transglutaminase reaction by adding the biotinylated peptide substrate to the wells.
-
Incubation: Incubate the plate at 37°C for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and wash the plate. Add the streptavidin-peroxidase conjugate, followed by the chromogenic substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each cystamine concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the cystamine concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
Cystamine is a powerful tool for researchers and drug developers interested in modulating protein function through sulfhydryl modification. Its ability to be readily converted to the active form, cysteamine, within cells makes it a valuable reagent for both in vitro and in vivo studies. The thiol-disulfide exchange mechanism provides a basis for its diverse effects, from enzyme inhibition to the modulation of complex signaling pathways. The quantitative data and detailed protocols provided in this guide offer a practical starting point for utilizing cystamine in a variety of research applications. Further investigation into the specific effects of cystamine on different protein targets and cellular processes will continue to expand its utility in the fields of biochemistry, cell biology, and pharmacology.
References
- 1. Cystamine inhibits caspase activity. Implications for the treatment of polyglutamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of cystamine with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-translational disulfide modifications in cell signaling--role of inter-protein, intra-protein, S-glutathionyl, and S-cysteaminyl disulfide modifications in signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-translational Modification of Caspases: The Other Side of Apoptosis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Early Research of Cystamine as a Radiation-Protective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mid-20th century marked the dawn of the atomic age, and with it, a pressing need to understand and counteract the deleterious effects of ionizing radiation on biological systems. In this context, a significant body of research emerged focusing on the discovery and development of radioprotective agents. Among the most promising early candidates was cystamine, a simple disulfide compound. This technical guide provides a comprehensive overview of the foundational research on cystamine's efficacy and mechanisms as a radiation-protective agent, with a focus on the pioneering work that laid the groundwork for future developments in the field.
Core Mechanisms of Radioprotection: Early Hypotheses
Early investigations into how cystamine conferred its protective effects against ionizing radiation converged on three primary, and potentially interconnected, mechanisms:
-
Radical Scavenging: The prevailing initial hypothesis centered on the ability of cystamine's active form, cysteamine, to scavenge free radicals generated by the radiolysis of water. These highly reactive species are responsible for a significant portion of radiation-induced cellular damage.
-
Mixed Disulfide Formation: A second prominent theory proposed that cysteamine could form mixed disulfides with sulfhydryl groups in proteins and other endogenous molecules. This interaction was thought to protect these critical biological structures from radiation damage.
-
Induction of Biochemical Shock and Hypoxia: Some early researchers, notably Z.M. Bacq and his colleagues, posited that the administration of cystamine induced a state of "biochemical shock," leading to a temporary and localized hypoxia (oxygen deficiency) in tissues.[1] Since oxygen is a potent sensitizer to radiation damage, this induced hypoxia was thought to be a key factor in the observed radioprotection.
Quantitative Efficacy of Cystamine: In Vivo Studies
The primary measure of a radioprotective agent's effectiveness in early in vivo studies was its ability to increase the survival rate of irradiated animals, typically mice. This was often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific effect (e.g., death of 50% of the population within 30 days, or LD50/30) in the presence of the protective agent to the dose causing the same effect in its absence.
Table 1: Radioprotective Efficacy of Cystamine in Mice
| Animal Model | Radiation Source | Cystamine Dose (mg/kg) | Administration Route | Timing of Administration (pre-irradiation) | Endpoint | Observed Effect | Reference |
| Mice | X-rays | 150 | Intraperitoneal (IP) | 30-60 minutes | 30-day survival (LD50/30) | Significant increase in survival | (Bacq et al., 1951) |
| Mice | Gamma-irradiation | 75, 100, 150 | Intraperitoneal (IP) | Various (peak at ~1 hour) | 30-day survival (LD95/30) | Dose-dependent increase in survival | (Vasin et al., 1970)[2] |
Experimental Protocols: Foundational In Vivo and In Vitro Models
In Vivo Radioprotection Studies in Mice
The foundational experiments establishing the radioprotective effects of cystamine in mammals were largely conducted in mice. While specific parameters varied between studies, a general protocol can be outlined:
-
Animal Model: Typically, inbred strains of mice were used to ensure genetic uniformity and consistent responses to radiation.
-
Radiation Source and Dosimetry: The most common sources of ionizing radiation were X-ray machines and Cobalt-60 gamma sources. The total radiation dose was carefully measured, often in Roentgens (R), and delivered as a single, whole-body exposure. The dose was typically chosen to be lethal to a significant portion of the unprotected control group (e.g., an LD50/30 or LD95/30 dose).
-
Cystamine Administration: Cystamine dihydrochloride was typically dissolved in a physiological saline solution. The solution was administered via intraperitoneal (IP) injection at a specified time before irradiation, generally ranging from 30 to 60 minutes. The dosage was a critical variable, with researchers exploring a range to balance protective efficacy against the compound's inherent toxicity.
-
Endpoint Measurement: The primary endpoint was survival over a 30-day period. The number of surviving animals in the cystamine-treated group was compared to the untreated control group to determine the degree of protection.
In Vitro Studies Using the Fricke Dosimeter
To investigate the fundamental chemical mechanisms of radioprotection, early researchers utilized the Fricke dosimeter, a chemical system that allows for the precise measurement of radiation-induced oxidation.
-
Principle: The Fricke dosimeter consists of an acidic aqueous solution of ferrous sulfate (FeSO₄). Upon exposure to ionizing radiation, the ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺). The amount of Fe³⁺ produced is directly proportional to the absorbed radiation dose.
-
Protocol for Testing Radioprotectors:
-
Solution Preparation: A standard Fricke solution was prepared, typically containing 1 mM ferrous ammonium sulfate and 1 mM sodium chloride in 0.4 M sulfuric acid.[3][4]
-
Addition of Cystamine: To test its protective effect, varying concentrations of cystamine were added to the Fricke solution.
-
Irradiation: The solutions (with and without cystamine) were irradiated with a known dose of gamma rays or X-rays.
-
Analysis: The concentration of ferric ions was determined spectrophotometrically by measuring the absorbance of the solution at a wavelength of 304 nm.[3][4]
-
-
Interpretation of Results: A reduction in the yield of ferric ions in the presence of cystamine indicated that the compound was competing with the ferrous ions for the radiation-induced free radicals, thus demonstrating its radical-scavenging ability.
Proposed Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key mechanisms of action for cystamine as a radioprotective agent, as proposed in the early literature.
Radiation [label="Ionizing Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O"]; FreeRadicals [label="Free Radicals (•OH, •H)", fillcolor="#FBBC05", fontcolor="#202124"]; CellularDamage [label="Cellular Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cystamine [label="Cystamine"]; Cysteamine [label="Cysteamine (active form)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InactiveProducts [label="Inactive Products"];
Radiation -> H2O [label=" interacts with"]; H2O -> FreeRadicals [label=" generates"]; FreeRadicals -> CellularDamage [label=" causes"]; Cystamine -> Cysteamine [label=" is reduced to"]; Cysteamine -> FreeRadicals [label=" scavenges", color="#34A853"]; FreeRadicals -> InactiveProducts [label=" to form"]; }
Figure 1: The radical scavenging mechanism of cystamine.Cysteamine [label="Cysteamine (R-SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSH [label="Protein Sulfhydryl (P-SH)"]; MixedDisulfide [label="Mixed Disulfide (P-S-S-R)", fillcolor="#FBBC05", fontcolor="#202124"]; ProtectedProtein [label="Protected Protein"]; Radiation [label="Ionizing Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DamagedProtein [label="Damaged Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cysteamine -> MixedDisulfide [label=" reacts with"]; ProteinSH -> MixedDisulfide; MixedDisulfide -> ProtectedProtein [label=" results in"]; Radiation -> ProteinSH [label=" damages"]; ProteinSH -> DamagedProtein; }
Figure 2: The mixed disulfide formation mechanism.CystamineAdmin [label="Cystamine Administration", fillcolor="#34A853", fontcolor="#FFFFFF"]; BiochemicalShock [label="Biochemical Shock"]; TissueHypoxia [label="Tissue Hypoxia", fillcolor="#FBBC05", fontcolor="#202124"]; ReducedO2 [label="Reduced O₂ Concentration"]; Radiation [label="Ionizing Radiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedDamage [label="Reduced Radiation Damage"];
CystamineAdmin -> BiochemicalShock [label=" induces"]; BiochemicalShock -> TissueHypoxia [label=" leads to"]; TissueHypoxia -> ReducedO2; ReducedO2 -> ReducedDamage [label=" results in"]; Radiation -> ReducedDamage [label=" effect is mitigated by"]; }
Figure 3: The biochemical shock and hypoxia mechanism.Conclusion
The early research on cystamine as a radiation-protective agent laid a critical foundation for the field of chemical radioprotection. The pioneering in vivo studies in mice conclusively demonstrated its ability to significantly improve survival rates following lethal doses of radiation. Concurrently, in vitro experiments, particularly those employing the Fricke dosimeter, provided strong evidence for a radical-scavenging mechanism of action. While the theories of mixed disulfide formation and induced hypoxia were also put forth and explored, the direct scavenging of free radicals by the active form, cysteamine, emerged as the most widely supported explanation for its protective effects. This body of work not only established cystamine as a potent radioprotector but also provided the experimental and conceptual frameworks that have guided the development of subsequent generations of radioprotective agents.
References
- 1. Role of Bioenergy Effects of Cystamine in Realising Potentiation of Radioprotective Properties of the Radioprotector in its Repeated Administration - Vasin - Radiation biology. Radioecology [rjpbr.com]
- 2. academicjournals.org [academicjournals.org]
- 3. inis.iaea.org [inis.iaea.org]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Dissolving and Utilizing Cystamine Dihydrochloride for In Vitro Research
These application notes provide a detailed protocol for the dissolution of cystamine dihydrochloride for use in various in vitro studies. The information is intended for researchers, scientists, and professionals in drug development.
Product Information
This compound is the salt form of cystamine, an organic disulfide. It is a stable, white to off-white crystalline powder that is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption[1]. In biological systems, cystamine can be reduced to its active thiol form, cysteamine. It is commonly used as an inhibitor of transglutaminases and has applications in studying its effects on various cellular processes, including oxidative stress and microbial pathogenesis[2][3][4].
Solubility Data
This compound exhibits good solubility in polar solvents. The choice of solvent is critical for preparing stock solutions for in vitro experiments. It is sparingly soluble in ethanol and may show limited solubility in non-polar organic solvents[1][2][5].
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| Water | ≥ 115.4 mg/mL | ~512 mM | [5] |
| 45 mg/mL | ~200 mM | [2] | |
| DMSO | ≥ 11.05 mg/mL | ~49 mM | [5] |
| 14 mg/mL | ~62 mM | [2] | |
| ~5 mg/mL | ~22 mM | [6] | |
| Ethanol | Insoluble | - | [5] |
| 2 mg/mL | ~9 mM | [2] |
Note: The molecular weight of this compound is 225.2 g/mol [2]. Use fresh, anhydrous DMSO as moisture can reduce solubility[2].
Experimental Protocols
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm) for sterilization
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 225.2 mg.
-
Dissolution: Add the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[2].
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | ≥ 4 years | Store in a desiccator, protected from light and moisture. | [6] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Recommended for long-term storage. | [2] |
| -20°C | Up to 1 month | Suitable for short-term storage. | [2] | |
| Aqueous Working Solution | 2-8°C | ≤ 1 day | Aqueous solutions are not recommended for long-term storage due to oxidation. | [6][7] |
| -20°C | > 1 week | Freezing significantly improves the stability of aqueous solutions compared to refrigeration. | [8] |
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 10 µL of stock solution to 10 mL of culture medium).
-
Mixing and Use: Gently mix the medium containing this compound before adding it to the cells. Use the prepared medium immediately.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in in vitro experiments.
Simplified Signaling Pathway
Cystamine is known to act through several mechanisms, primarily following its reduction to cysteamine. One of its key actions is the inhibition of transglutaminase 2 (TGM2), an enzyme involved in protein cross-linking.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. selleckchem.com [selleckchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Cystamine Dihydrochloride in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of cystamine dihydrochloride in preclinical animal models of stroke. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.
Introduction
This compound is a potent inhibitor of transglutaminases and has been shown to exert neuroprotective effects in various models of neurological disorders.[1][2][3] In the context of ischemic stroke, cystamine has demonstrated promise in reducing neuronal damage and improving functional recovery.[1][4] Its mechanisms of action are multifaceted, primarily involving the upregulation of brain-derived neurotrophic factor (BDNF) and subsequent activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway, which promotes neuronal survival and plasticity.[1][4][5] Additionally, its role as a transglutaminase 2 (TG2) inhibitor may contribute to its neuroprotective properties by preventing the formation of harmful protein aggregates that can occur following ischemic injury.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in animal models of stroke.
| Animal Model | Species | Drug Dose | Route of Administration | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Photothrombotic Stroke | Mouse (C57BL/6J) | 100 mg/kg/day | Intraperitoneal | 24 hours post-stroke | Data not specified | [1] |
| MCAO | Rat | 100 mg/kg | Intraperitoneal | Pre-ischemia | ~50% | [7] (Implied, TG2 transgenic model) |
| Animal Model | Species | Drug Dose | Route of Administration | Timing of Administration | Neurological Score Improvement | Reference |
| Photothrombotic Stroke | Mouse (C57BL/6J) | 100 mg/kg/day | Intraperitoneal | 24 hours post-stroke | Significant amelioration of impaired function (Specific score not detailed) | [1][4] |
| Biomarker | Animal Model | Species | Drug Dose | Change in Biomarker Level | Reference |
| BDNF | Photothrombotic Stroke | Mouse (C57BL/6J) | 100 mg/kg/day | Significantly increased | [1][4][5] |
| Phosphorylated TrkB (p-TrkB) | Photothrombotic Stroke | Mouse (C57BL/6J) | 100 mg/kg/day | Significantly increased | [1][4][5] |
| Phosphorylated Akt (p-Akt) | In vitro (cortical neurons) | Rat | N/A (BDNF stimulation) | Increased | [8][9][10] |
Experimental Protocols
Protocol 1: Administration of this compound in a Photothrombotic Stroke Model (Mice)
This protocol is adapted from studies demonstrating the neuroprotective effects of cystamine in a mouse model of focal ischemia.[1][4]
1. Animal Model:
-
Species: Adult male C57BL/6J mice (20-25g).
-
Stroke Induction: Photothrombotic model of focal stroke.
-
Anesthetize the mouse (e.g., with pentobarbital, 50 mg/kg, i.p.).
-
Place the mouse in a stereotactic frame.
-
Inject the photosensitive dye Rose Bengal (e.g., 100 mg/kg in sterile saline) intraperitoneally.
-
After a short delay (e.g., 5 minutes), illuminate a specific region of the skull (e.g., sensorimotor cortex) with a cold light source for a defined period (e.g., 15 minutes) to induce a focal ischemic lesion.
-
2. Drug Preparation and Administration:
-
Drug: this compound.
-
Vehicle: Dissolve in 0.9% sterile saline.
-
Dosage: 100 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing of Administration: Administer the first dose 24 hours after the induction of stroke, followed by daily injections.
3. Experimental Groups:
-
Sham Group: Undergoes the same surgical procedure without the induction of stroke (no Rose Bengal injection or illumination). Receives vehicle injections.
-
Vehicle Control Group: Stroke-induced animals receiving i.p. injections of 0.9% saline at the same volume and time points as the treatment group.
-
Cystamine Treatment Group: Stroke-induced animals receiving i.p. injections of this compound (100 mg/kg).
4. Assessment of Efficacy:
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 7 or 14 days post-stroke), euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Neurological Function Assessment: Perform a battery of behavioral tests to assess sensorimotor function at baseline and various time points post-stroke. Examples include:
-
Adhesive Removal Test: Measure the time it takes for the mouse to remove an adhesive tape from its paw.
-
Cylinder Test: Assess forelimb use asymmetry during spontaneous exploration in a cylinder.
-
Grid Walking Test: Evaluate motor coordination and limb placement accuracy.
-
-
Biochemical Analysis: At the endpoint, collect brain tissue from the peri-infarct region to measure levels of BDNF, phosphorylated TrkB, and other relevant signaling molecules using techniques like ELISA or Western blotting.
Protocol 2: Administration of this compound in a Middle Cerebral Artery Occlusion (MCAO) Model (Rats)
This protocol provides a general framework for using cystamine in the widely utilized MCAO model of stroke.
1. Animal Model:
-
Species: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Stroke Induction: Transient or permanent MCAO.
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.
-
2. Drug Preparation and Administration:
-
Drug: this compound.
-
Vehicle: Dissolve in 0.9% sterile saline.
-
Dosage: A dose-response study is recommended (e.g., 50, 100, 200 mg/kg). Based on other models, 100 mg/kg can be a starting point.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing of Administration: Can be administered either as a pre-treatment (e.g., 30 minutes before MCAO) or post-treatment (e.g., at the time of reperfusion or several hours after).
3. Experimental Groups:
-
Sham Group: Undergoes the same surgical procedure without the insertion of the filament into the MCA. Receives vehicle injections.
-
Vehicle Control Group: MCAO-induced animals receiving i.p. injections of 0.9% saline.
-
Cystamine Treatment Groups: MCAO-induced animals receiving different doses of this compound.
4. Assessment of Efficacy:
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, euthanize the animals, and stain brain sections with TTC to determine the infarct volume.
-
Neurological Deficit Scoring: Evaluate neurological function using a standardized scoring system (e.g., a 5-point or 18-point neurological score) at various time points after MCAO. This assesses posture, motor function, and reflexes.
-
Biochemical Analysis: Analyze brain tissue from the ischemic hemisphere for changes in BDNF, p-TrkB, and markers of apoptosis and inflammation.
Signaling Pathways and Mechanisms of Action
Cystamine-Mediated Neuroprotection Signaling Pathway
Cystamine's primary neuroprotective effect in stroke is mediated through the upregulation of BDNF, which in turn activates the TrkB receptor and its downstream pro-survival signaling cascades.
Caption: Cystamine upregulates BDNF, activating the TrkB/PI3K/Akt pathway to promote neuronal survival.
Experimental Workflow for Cystamine Administration in a Stroke Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of cystamine in an animal model of stroke.
References
- 1. Cystamine Improves Functional Recovery via Axon Remodeling and Neuroprotection after Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 3. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystamine improves functional recovery via axon remodeling and neuroprotection after stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transglutaminase 2 protects against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular neuroprotection via TrkB- and Akt-dependent cell survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TrkB-mediated activation of the phosphatidylinositol-3-kinase/Akt cascade reduces the damage inflicted by oxygen-glucose deprivation in area CA3 of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cystamine Dihydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystamine dihydrochloride, the disulfide form of cysteamine, is a versatile compound with significant applications in cell culture-based research. Its ability to modulate critical cellular processes has led to its use in studying and developing treatments for various diseases. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its role in the treatment of cystinosis, as a potent inhibitor of transglutaminase 2, and as an inducer of apoptosis.
Application Notes
This compound's primary mechanisms of action in cell culture are rooted in its ability to be readily reduced to two molecules of cysteamine, a thiol-containing compound. This conversion is central to its therapeutic effects.
1. Treatment of Cystinosis:
Cystinosis is a lysosomal storage disorder characterized by the accumulation of cystine crystals within lysosomes. This compound serves as a prodrug for cysteamine. Once inside the cell, it is reduced to cysteamine, which can then enter the lysosome and react with cystine. This reaction forms a mixed disulfide of cysteine and cysteamine, which can exit the lysosome through the lysine transporter, thereby depleting the lysosomal cystine content.[1] In vitro studies using fibroblasts from cystinosis patients have demonstrated that cystamine is as effective as cysteamine in reducing intracellular cystine levels.
2. Inhibition of Transglutaminase 2 (TG2):
Transglutaminase 2 (TG2) is a calcium-dependent enzyme involved in protein cross-linking. Its dysregulation is implicated in various diseases, including neurodegenerative disorders and fibrosis. Cystamine acts as an irreversible allosteric inhibitor of TG2.[2] It is believed to promote the formation of a disulfide bond between two cysteine residues on the enzyme, which in turn abrogates its catalytic activity.[1][3] Under reducing conditions within the cell, cystamine is converted to cysteamine, which acts as a competitive inhibitor of TG2's transamidation activity.[1][4]
3. Induction of Apoptosis:
This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. The precise mechanism is multifaceted and can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades. The induction of apoptosis by cystamine makes it a compound of interest in cancer research for its potential as a therapeutic agent.
Quantitative Data
The following tables summarize the quantitative effects of this compound in various cell culture experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| CH1 | Ovarian Carcinoma | 2.5 | 2 | Not Specified |
| CH1cisR (cisplatin-resistant) | Ovarian Carcinoma | 7.5 | 2 | Not Specified |
| SKOV-3 (intrinsic resistance) | Ovarian Carcinoma | 33 | 2 | Not Specified |
Data extrapolated from studies on cisplatin, where cystamine's structurally related compounds have been investigated.[5] Further direct studies on cystamine IC50 values are needed for a comprehensive table.
Table 2: Effect of this compound on Intracellular Cystine Levels in Cystinotic Fibroblasts
| Cystamine Concentration (mM) | Incubation Time (h) | % Reduction in Intracellular Cystine |
| 1 | 1 | ~90% |
| 0.1 | 1 | ~90% |
Data is based on the effect of cysteamine, to which cystamine is readily converted intracellularly.[6]
Table 3: Inhibition of Transglutaminase 2 (TG2) Activity by Cystamine
| Cystamine Concentration (mM) | % Inhibition of TG2 Activity | Assay Conditions |
| 0.5 | Data not explicitly available in percentage | Reduced fibronectin and increased E-cadherin in rTGFβ-induced fibrosis model |
| 1 | Data not explicitly available in percentage | Reduced fibronectin and increased E-cadherin in rTGFβ-induced fibrosis model |
| 2 | Data not explicitly available in percentage | Reduced fibronectin and increased E-cadherin in rTGFβ-induced fibrosis model |
| 4 | Data not explicitly available in percentage | Reduced fibronectin and increased E-cadherin in rTGFβ-induced fibrosis model |
Qualitative data indicates a dose-dependent effect.[2] More specific quantitative inhibition data is needed for a complete table.
Experimental Protocols
Protocol 1: Determination of Intracellular Cystine Depletion in Cystinotic Fibroblasts
Objective: To quantify the reduction of intracellular cystine levels in cultured human fibroblasts from cystinosis patients following treatment with this compound.
Materials:
-
Human cystinotic fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound solution (sterile, stock solution in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-ethylmaleimide (NEM) solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Sonicator
-
Reagents for protein quantification (e.g., BCA assay)
-
High-performance liquid chromatography (HPLC) system or LC-MS/MS for cystine quantification
Procedure:
-
Cell Culture: Culture cystinotic fibroblasts in complete medium until they reach 80-90% confluency.
-
Treatment:
-
Prepare fresh dilutions of this compound in complete medium to final concentrations (e.g., 0.1 mM and 1 mM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-treated control.
-
Incubate the cells for a specified time (e.g., 1 hour).
-
-
Cell Harvest:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a solution of N-ethylmaleimide (to prevent the oxidation of cysteine to cystine) and scrape the cells into microcentrifuge tubes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells by sonication.
-
-
Protein Quantification:
-
Take an aliquot of the cell lysate to determine the protein concentration using a standard protein assay. This will be used for normalization.
-
-
Cystine Quantification:
-
Process the remaining cell lysate for cystine analysis. This typically involves protein precipitation followed by analysis using HPLC or LC-MS/MS.
-
Quantify the amount of cystine and normalize it to the protein concentration.
-
-
Data Analysis:
-
Calculate the percentage reduction in intracellular cystine for each treatment condition compared to the untreated control.
-
Protocol 2: In Vitro Transglutaminase 2 (TG2) Activity Assay
Objective: To measure the inhibitory effect of this compound on TG2 activity in cell lysates.
Materials:
-
Cells expressing TG2 (e.g., endothelial cells, fibroblasts)
-
This compound solution
-
Cell lysis buffer (e.g., M-PER or a buffer containing 100 mM HEPES, pH 7.6, 40 mM CaCl2, and 10 mM DTT)[7]
-
Transglutaminase Activity Assay Kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Inhibition Assay:
-
In a microplate, add the cell lysate containing TG2.
-
Add different concentrations of this compound to the wells. Include a control without the inhibitor.
-
Pre-incubate the lysate with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
-
TG2 Activity Measurement:
-
Initiate the transglutaminase reaction by adding the assay substrates provided in the kit (typically a glutamine-containing peptide and a primary amine).
-
Incubate the plate at 37°C for the recommended time.
-
Stop the reaction according to the kit's instructions.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the percentage of TG2 inhibition for each concentration of this compound compared to the control without the inhibitor.
-
Protocol 3: Apoptosis Induction and Detection using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells in a cancer cell line (e.g., HeLa) after treatment with this compound.
Materials:
-
HeLa cells (or other cancer cell line)
-
Complete cell culture medium
-
This compound solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set up appropriate compensation and gates for unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained populations.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Diagram 1: Cystamine's Mechanism of Action in Cystinosis
Caption: Mechanism of cystamine in reducing lysosomal cystine.
Diagram 2: Experimental Workflow for TG2 Inhibition Assay
Caption: Workflow for measuring TG2 inhibition by cystamine.
Diagram 3: Signaling Pathway of Cystamine-Induced Apoptosis
Caption: Simplified pathway of cystamine-induced apoptosis.
References
- 1. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cis-Diamminedichloroplatinum(II)-induced cell death through apoptosis in sensitive and resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application of Cystamine Dihydrochloride in Advanced Drug Delivery Systems: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystamine dihydrochloride is a versatile disulfide-containing compound increasingly utilized in the design of sophisticated drug delivery systems. Its central disulfide bond provides a key feature for creating "smart" drug carriers that are responsive to specific physiological environments. This is particularly relevant in pathologies such as cancer and inflammatory diseases, where the targeted cells or tissues exhibit a significantly different redox potential compared to healthy tissues. The reducing environment, characterized by high concentrations of glutathione (GSH), can cleave the disulfide bond in cystamine-based carriers, triggering the release of encapsulated therapeutic agents precisely at the site of action. This targeted and controlled release mechanism enhances drug efficacy while minimizing systemic toxicity and off-target effects.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of redox-responsive drug delivery systems.
Application Notes
This compound serves as a critical building block for a variety of drug delivery platforms, primarily through its incorporation into polymeric nanoparticles, micelles, and hydrogels. The presence of the disulfide linkage allows for the construction of carriers that remain stable in the bloodstream and extracellular matrix but disassemble or swell in a reducing environment, such as the cytoplasm of tumor cells or the colon.
Key Applications:
-
Redox-Responsive Nanoparticles for Cancer Therapy: Tumor cells often exhibit glutathione (GSH) concentrations that are significantly higher (2-10 mM) than in the extracellular space (2-10 µM). Cystamine-containing nanoparticles can be loaded with chemotherapeutic agents like doxorubicin or paclitaxel. Upon internalization by cancer cells via endocytosis, the high intracellular GSH concentration cleaves the disulfide bonds, leading to the rapid release of the cytotoxic payload directly within the target cells.
-
Colon-Targeted Drug Delivery: The colon possesses a lower redox potential compared to the upper gastrointestinal tract. This unique feature can be exploited for the targeted delivery of drugs for treating local conditions like inflammatory bowel disease (IBD) or colon cancer. Polymers synthesized with this compound can protect the drug from the harsh acidic and enzymatic conditions of the stomach and small intestine, releasing it specifically in the reducing environment of the colon.
-
Gene Delivery: The disulfide linkages can be used to create reducible crosslinks in polyplexes or nanocarriers for gene delivery. The unpacking of the genetic material (e.g., siRNA, plasmid DNA) is facilitated within the cell, improving transfection efficiency.
Data Presentation: Characteristics of Cystamine-Based Drug Delivery Systems
The following table summarizes typical quantitative data obtained from the characterization of drug delivery systems incorporating this compound.
| Parameter | Drug/Cargo | Carrier System | Value | Reference |
| Drug Loading Content (DLC) | Dexamethasone | Core-Multi-Shell (CMS) Nanocarrier | 1 - 6 wt% | [1][2] |
| Rapamycin | Core-Multi-Shell (CMS) Nanocarrier | 1 - 6 wt% | [1][2] | |
| Doxorubicin | L-Cysteine-coated Iron Oxide Nanoparticles | Not specified | [3] | |
| Paclitaxel | Polymeric Micelles | Not specified | [4][5] | |
| Encapsulation Efficiency (EE) | Paclitaxel | Niosome Nanoparticles | 87% | [6] |
| Doxorubicin | Liposomes with Gold Nanoparticles | 87.44% | [7] | |
| In Vitro Drug Release | Nile Red (model dye) | Redox-sensitive CMS Nanocarrier | Up to 90% in 24h (in 10 mM GSH) | [1][2] |
| Paclitaxel | Niosome Nanoparticles | ~31% in 72h (pH 7.4) | [6] | |
| Paclitaxel | Polymeric Micelles | ~100% in 72h (pH 5.5) | [4] | |
| Doxorubicin | L-Cysteine-coated Iron Oxide Nanoparticles | pH-dependent release | [3] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments related to the synthesis and evaluation of cystamine-based drug delivery systems.
Protocol 1: Synthesis of Redox-Responsive Cystamine-Based Polymer
This protocol describes the synthesis of a linear cystamine-based polymer via interfacial polymerization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Adipoyl chloride
-
Dichloromethane (DCM)
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Reflux setup
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven or desiccator
Procedure:
-
Prepare Cystamine Solution: Dissolve 1.126 g (0.005 mol) of this compound in 50 mL of 0.2 M NaOH solution in a beaker with constant stirring.[8]
-
Prepare Adipoyl Chloride Solution: In a separate 100 mL beaker, dissolve 1.144 mL (0.005 mol) of adipoyl chloride in 25 mL of DCM.[8]
-
Interfacial Polymerization: Add the adipoyl chloride solution dropwise to the this compound solution while stirring vigorously.
-
Reaction: Stir and reflux the resulting mixture at 38 °C for 16 hours. A white precipitate will form.[8]
-
Purification: Filter the white precipitate and wash it thoroughly with distilled water and DCM to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven or over silica gel.
Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of amide bonds and the presence of disulfide linkages.
Protocol 2: In Vitro Redox-Responsive Drug Release Study
This protocol outlines a method to evaluate the release of a drug from cystamine-based nanoparticles in response to a reducing agent (glutathione).
Materials:
-
Drug-loaded cystamine-based nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)
-
Shaking incubator or water bath
Equipment:
-
Dialysis tubing clamps
-
Beakers or flasks
-
Pipettes
-
A method for quantifying the released drug (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag and securely clamp both ends.
-
Immerse the dialysis bag in a beaker containing a larger volume of PBS (pH 7.4) at 37°C. This will serve as the non-reducing control.
-
For the redox-responsive release, immerse a separate, identical dialysis bag in a beaker containing PBS (pH 7.4) with 10 mM GSH at 37°C.
-
-
Incubation: Place the beakers in a shaking incubator or water bath at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from each beaker and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., measure absorbance at the drug's λmax using a UV-Vis spectrophotometer).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve of the drug. Plot the cumulative drug release (%) versus time for both the reducing and non-reducing conditions.
Protocol 3: Cellular Uptake Study using Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled cystamine-based nanoparticles.
Materials:
-
Fluorescently labeled cystamine-based nanoparticles (e.g., loaded with a fluorescent dye or with a fluorescent tag conjugated to the polymer)
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Propidium iodide (PI) or other viability dye (optional)
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Nanoparticle Treatment:
-
Prepare different concentrations of the fluorescently labeled nanoparticles in serum-free or complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium. Include a negative control of untreated cells.
-
Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours).
-
-
Cell Harvesting:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Sample Preparation for Flow Cytometry:
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in cold PBS.
-
(Optional) Add a viability dye like PI just before analysis to exclude dead cells.
-
Transfer the cell suspension to flow cytometer tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Measure the fluorescence intensity of the cells in the appropriate channel for the fluorescent label used.
-
Gate on the live cell population (if a viability dye is used).
-
-
Data Analysis:
-
Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the cell population for each nanoparticle concentration.
-
Compare the MFI of the treated cells to the untreated control to quantify the cellular uptake.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug delivery systems.
Caption: Workflow for the synthesis of drug-loaded redox-responsive nanoparticles.
Caption: Signaling pathway of redox-responsive drug release in a target cell.
Caption: Experimental workflow for in vitro redox-responsive drug release studies.
References
- 1. Redox-Responsive Nanocarrier for Controlled Release of Drugs in Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cystamine Dihydrochloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystamine dihydrochloride, the disulfide form of cysteamine, is a versatile compound utilized in a range of biochemical assays.[1] Its biological activities are primarily attributed to its ability to act as a reducing agent, an enzyme inhibitor, and an antioxidant. These properties make it a valuable tool for studying protein structure and function, enzyme kinetics, oxidative stress, and neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the use of this compound in key biochemical assays.
Transglutaminase Inhibition Assay
Transglutaminases (TGases) are enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine residues in proteins.[2] Cystamine is known to inhibit TGase activity through an oxidative mechanism, promoting the formation of a disulfide bond between cysteine residues in the enzyme, which allosterically abrogates its catalytic activity.
Experimental Protocol: Colorimetric Transglutaminase Activity Assay
This protocol is adapted from commercially available kits and literature procedures for measuring TGase activity.[2][3][4]
Materials:
-
This compound solution (prepare fresh in assay buffer)
-
Transglutaminase enzyme (e.g., tissue transglutaminase, TG2)
-
TG Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Donor Substrate (e.g., N-carbobenzoxy-L-glutaminyl-glycine)
-
Acceptor Substrate (e.g., hydroxylamine)
-
Stop Solution (e.g., Ferric Chloride in HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 525 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and samples as required. Dilute this compound to the desired concentrations in TG Assay Buffer.
-
Standard Curve: Prepare a standard curve using a hydroxamate standard to quantify the amount of product formed.
-
Sample Preparation: Prepare your experimental samples containing the transglutaminase enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Inhibition Reaction:
-
To the wells of a 96-well plate, add 50 µL of your sample (or positive/negative control).
-
Add 10 µL of the various concentrations of this compound solution to the appropriate wells. Add 10 µL of TG Assay Buffer to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a mixture of the donor and acceptor substrates to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Measurement: Read the absorbance of the plate at 525 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the product formed from the standard curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if desired.
Quantitative Data: Cystamine Inhibition of Transglutaminase
| Inhibitor | Enzyme | Assay Type | k_inh/K_i (mM⁻¹ min⁻¹) | Reference |
| Cystamine | Human TG2 | Deamidation | 1.2 | [5] |
| Cystamine | Human TG2 | Transamidation | 1.7 | [5] |
Experimental Workflow: Transglutaminase Inhibition Assay
Caption: Workflow for the colorimetric transglutaminase inhibition assay.
Caspase-3 Inhibition Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Cystamine has been shown to inhibit caspase-3 activity, suggesting a potential role in modulating apoptosis.
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
This protocol is based on the principle of detecting the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA by caspase-3.[1][6][7][8][9]
Materials:
-
This compound solution (prepare fresh in assay buffer)
-
Cell lysate containing active caspase-3 (from apoptotic cells)
-
Cell Lysis Buffer
-
2x Reaction Buffer (containing DTT)
-
Caspase-3 Substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest.
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well, adjusting the volume to 50 µL with Cell Lysis Buffer.
-
Add 10 µL of various concentrations of this compound to the sample wells. Add 10 µL of assay buffer to the control wells.
-
Add 50 µL of 2x Reaction Buffer (containing DTT) to each well.
-
Initiate the reaction by adding 5 µL of DEVD-pNA substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the uninduced control and determine the inhibitory effect of this compound.
Quantitative Data: Cystamine Inhibition of Caspase-3
| Inhibitor | Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Cystamine | Recombinant active caspase-3 | 23.6 | Uncompetitive (low conc.), Non-competitive (high conc.) |
Experimental Workflow: Caspase-3 Inhibition Assay
Caption: Workflow for the colorimetric caspase-3 inhibition assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant capacity of this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[10][11][12][13][14]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound solutions of varying concentrations (dissolved in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of this compound in the same solvent.
-
Assay Reaction:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound solution to the wells.
-
For the control, add the solvent instead of the cystamine solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the concentration of this compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Quantitative Data: Antioxidant Activity
Reduction of Disulfide Bonds in Proteins
Cystamine, as a disulfide-containing compound, can participate in thiol-disulfide exchange reactions. While its reduced form, cysteamine, is a more direct reducing agent, cystamine can be used in certain contexts, particularly in studies involving redox regulation of proteins. For practical laboratory applications requiring the reduction of protein disulfide bonds, stronger reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are more commonly employed. However, a general protocol for observing the effects of a disulfide-containing compound on protein structure is provided below.
Experimental Protocol: Analysis of Protein Disulfide Bond Reduction by SDS-PAGE
This protocol allows for the visualization of changes in protein migration on SDS-PAGE due to the reduction of disulfide bonds.[15][16][17][18]
Materials:
-
Protein sample with disulfide bonds
-
This compound solution
-
SDS-PAGE loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Treatment:
-
Prepare two sets of your protein sample.
-
To one set, add this compound to the desired final concentration.
-
To the other set (control), add the corresponding buffer.
-
Incubate both sets under appropriate conditions (e.g., 37°C for 30 minutes).
-
-
Sample Preparation for SDS-PAGE:
-
To aliquots of both the treated and control samples, add non-reducing SDS-PAGE loading buffer.
-
To another set of aliquots, add reducing SDS-PAGE loading buffer (containing DTT or β-mercaptoethanol).
-
-
Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Analyze the migration pattern of the protein bands. A shift in mobility between the non-reduced and reduced samples indicates the presence of disulfide bonds. Compare the effect of cystamine treatment to the control.
-
Modulation of Signaling Pathways
Cystamine has been investigated for its neuroprotective effects, which may involve the modulation of key signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[19][20][21][22][23]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, proliferation, and metabolism. Its activation is initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. While the direct interaction of cystamine with this pathway is a subject of ongoing research, its neuroprotective effects suggest a potential modulatory role.
Diagram: PI3K/Akt/mTOR Signaling Pathway
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcam.com [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. takarabio.com [takarabio.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 16. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/Akt and mTOR/p70S6K pathways mediate neuroprotectin D1-induced retinal pigment epithelial cell survival during oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Disulfide Cross-Linked Polymers Using Cystamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of redox-responsive, disulfide cross-linked polymers utilizing cystamine dihydrochloride. These polymers are of significant interest in the field of drug delivery due to their ability to degrade in specific reducing environments, such as those found within the colon or intracellularly, leading to targeted drug release.
Introduction
Cystamine-based polymers offer a versatile platform for the development of controlled drug delivery systems. The disulfide bonds incorporated into the polymer backbone are stable in the physiological conditions of the stomach and small intestine but are susceptible to cleavage in the reductive environment of the colon or within cells with high glutathione concentrations.[1][2][3] This targeted degradation mechanism makes them ideal candidates for colon-specific drug delivery and intracellular drug release applications.[1][2] This document outlines the synthesis of both linear and cross-linked cystamine-based polymers and provides detailed characterization and degradation protocols.
Key Applications
-
Colon-Targeted Drug Delivery: The disulfide linkages are designed to break in the low redox potential environment of the colon, releasing the drug specifically at the target site.[1][2][4]
-
Intracellular Drug Delivery: The high intracellular concentration of glutathione can trigger the cleavage of the disulfide bonds, enabling the release of therapeutic agents inside target cells.[5]
-
Redox-Responsive Hydrogels: These polymers can be used to form hydrogels that swell or degrade in response to reducing agents, offering a mechanism for on-demand drug release.[6]
Experimental Protocols
Materials
-
This compound
-
Adipoyl chloride (for linear polymer)
-
Trimesoyl chloride (for cross-linked polymer)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Methanol
-
Zinc dust
-
Acetic acid
-
5,5′-dithio-bis-(2-nitrobenzoic acid) (Ellman's reagent)
-
Sodium nitroprusside
Synthesis of Linear Disulfide Cross-Linked Polymer (LP2)
This protocol is adapted from the Schotten-Bauman reaction method.[1][2]
-
Dissolve 0.677 g (0.003 mol) of this compound in 50 mL of 0.2 M NaOH solution in a beaker.
-
Separately, prepare a solution of 0.549 g (0.003 mol) of adipoyl chloride in 25 mL of DCM.
-
Add the adipoyl chloride solution dropwise to the this compound solution while stirring vigorously. The NaOH serves to neutralize the HCl byproduct.[1]
-
Continue stirring the reaction mixture for 5 hours. A white precipitate will form.
-
Filter the resulting precipitate and wash it thoroughly with distilled water and then with DCM.
-
Dry the polymer (LP2) in a vacuum oven over silica gel.
Synthesis of Cross-Linked Disulfide Polymer (BP)
This protocol utilizes trimesoyl chloride as the cross-linking agent.[4]
-
Dissolve 0.677 g (0.003 mol) of this compound in 50 mL of 0.2 M NaOH solution in a beaker.
-
Prepare a solution of 0.265 g (0.001 mol) of trimesoyl chloride in 25 mL of DCM.
-
Add the trimesoyl chloride solution dropwise to the this compound solution with continuous stirring.
-
Allow the reaction to proceed for 5 hours.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water and DCM.
-
Dry the cross-linked polymer (BP) under vacuum over silica gel.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is used to confirm the formation of the amide bonds and the presence of other functional groups.
-
Prepare a KBr disk containing a small amount of the synthesized polymer.
-
Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Expected Peaks for LP2: ~3300 cm⁻¹ (N-H stretching of secondary amide), ~1638 cm⁻¹ (C=O stretching of amide).[4]
-
Expected Peaks for BP: ~3299 cm⁻¹ (N-H stretching), ~1648 cm⁻¹ (C=O stretching).[4]
Solubility Test
The solubility of the synthesized polymers in various solvents provides insight into their physical properties.
-
Place 3 mg of the polymer into separate Eppendorf tubes.
-
Add 1 mL of various solvents (e.g., water, acetone, chloroform, DMSO, ethanol, simulated gastric fluid, simulated intestinal fluid).
-
Vortex the tubes and observe the solubility at room temperature.
Degradation Studies
Chemical Reduction with Zinc/Acetic Acid
This method simulates a reducing environment to assess the cleavage of disulfide bonds.
-
Dissolve a known amount of the polymer in a suitable solvent.
-
Add zinc dust and acetic acid to the solution.
-
Monitor the reduction of the disulfide bonds over time. Samples can be taken at various time points (e.g., every 15 minutes).[1][2]
-
The presence of free thiol groups can be qualitatively confirmed using a 5% w/v sodium nitroprusside solution, which turns pink-violet in the presence of thiols.[1]
In Vitro Degradation in Simulated Gastrointestinal Fluids
This study evaluates the stability of the polymers in conditions mimicking the stomach and small intestine.
-
Incubate a known amount of the polymer in simulated gastric fluid (without pepsin) for a specified period (e.g., 2 hours).
-
Subsequently, incubate the polymer in simulated intestinal fluid (without pancreatin) for another period (e.g., 4 hours).
-
Assess any degradation by measuring weight loss or changes in chemical structure (e.g., via FTIR). The polymers are expected to remain largely intact in these conditions.[1]
Data Presentation
Table 1: Solubility of Synthesized Polymers
| Solvent/Medium | Linear Polymer (LP2) | Cross-Linked Polymer (BP) |
| Water | Insoluble | Insoluble |
| Acetone | Insoluble | Insoluble |
| Chloroform | Insoluble | Insoluble |
| Dichloromethane | Insoluble | Insoluble |
| Dimethylsulfoxide | Soluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
| Simulated Gastric Fluid | Insoluble | Insoluble |
| Simulated Intestinal Fluid | Insoluble | Insoluble |
Data compiled from literature indicating general solubility trends for such polymers.[1]
Table 2: Disulfide Content and Reduction Onset
| Polymer | Disulfide Content (mol/L) | Onset of Reduction (Zinc/Acetic Acid) |
| Linear Polymer (LP2) | 8.28 x 10⁻³ | ~15 minutes |
| Cross-Linked Polymer (BP) | 8.34 x 10⁻³ | ~15 minutes |
Quantitative data sourced from a study on similar cystamine-based polymers.[1]
Visualizations
Caption: Synthetic workflows for linear (LP2) and cross-linked (BP) disulfide-containing polymers.
References
- 1. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation [mdpi.com]
- 5. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced drug release by selective cleavage of cross-links in a double-cross-linked hydrogel - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Testing Cystamine's Neuroprotective Effects
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of cystamine. The protocols cover both in vitro and in vivo experimental models, outlining key assays to assess cell viability, apoptosis, oxidative stress, and behavioral outcomes.
Introduction to Cystamine's Neuroprotective Potential
Cystamine, and its reduced form cysteamine, have emerged as promising therapeutic agents for various neurodegenerative disorders, including Huntington's and Parkinson's diseases.[1][2] The neuroprotective effects of cystamine are attributed to multiple mechanisms, including the inhibition of caspases and transglutaminases, antioxidant properties, and the upregulation of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF).[2][3][4][5] Cystamine's ability to cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[6] These protocols are designed to enable the systematic evaluation of cystamine's efficacy in preclinical models.
In Vitro Experimental Protocols
This section details the protocols for assessing the neuroprotective effects of cystamine in cultured neuronal cells. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[7][8][9][10]
Cell Culture and Induction of Neurotoxicity
2.1.1. Cell Culture Protocol
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: High-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2.1.2. Rotenone-Induced Neurotoxicity Protocol
Rotenone, a mitochondrial complex I inhibitor, is used to induce oxidative stress and apoptosis in neuronal cells, mimicking aspects of Parkinson's disease pathology.[7][8]
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 3 × 10³ cells/well for viability assays or in larger formats for other assays.[10]
-
Cystamine Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of cystamine (e.g., 10 µM, 50 µM, 100 µM) for 2 hours.
-
Rotenone Treatment: Add rotenone to the culture medium at a final concentration of 100 nM for 24 hours to induce neurotoxicity.[7]
Assessment of Neuroprotection
2.2.1. Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[12]
-
Incubation: After the 24-hour rotenone treatment, add 10 µL of the MTT stock solution to each well of the 96-well plate.[13]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.[11]
2.2.2. Cytotoxicity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]
-
Sample Collection: After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[15]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a catalyst.
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30-60 minutes at room temperature, protected from light.[15][16]
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[15]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
2.2.3. Measurement of Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure intracellular ROS levels. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.[17][18]
-
Reagent Preparation: Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free DMEM immediately before use.[19]
-
Staining: After treatment, wash the cells once with DMEM. Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[19][20]
-
Washing: Remove the DCFH-DA solution and wash the cells once with DMEM and twice with PBS.[19]
-
Measurement: Add 500 µL of PBS to each well.[19] Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[19][20]
2.2.4. Apoptosis Assessment (Caspase-3 Activity Assay)
This fluorometric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[21]
-
Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided with a commercial kit. Incubate on ice for 10 minutes.[21]
-
Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute to pellet the debris.[21]
-
Reaction Setup: In a 96-well black plate, add 50 µL of the cell lysate.
-
Reaction Mixture: Prepare a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., DEVD-AFC or Ac-DEVD-AMC).[21]
-
Incubation: Add 50 µL of the reaction buffer to each well and incubate the plate at 37°C for 1-2 hours.[21]
-
Measurement: Read the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm for AFC, or excitation at 360-380 nm and emission at 460 nm for AMC.[2][21]
2.2.5. Western Blot for Apoptosis Markers
Western blotting is used to detect the cleavage of key apoptotic proteins like caspase-3 and PARP.[22][23]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3 and cleaved PARP (e.g., at a 1:1000 dilution). Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., at a 1:10000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Experimental Protocols
This section provides protocols for evaluating the neuroprotective effects of cystamine in mouse models of Parkinson's disease.
Animal Models of Parkinson's Disease
3.1.1. MPTP Mouse Model
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, inducing a Parkinson's-like phenotype in mice.[24][25]
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP-HCl at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once a day for five consecutive days.[26]
-
Cystamine Treatment: Administer cystamine (e.g., 10 mg/kg/day, i.p.) starting 4 days prior to the first MPTP injection and continuing throughout the MPTP administration period.[27] A control group should receive saline injections.
3.1.2. Rotenone Mouse Model
Chronic systemic exposure to rotenone in rodents also replicates many features of Parkinson's disease.
-
Animals: Use male ICR or C57BL/6 mice.
-
Rotenone Administration: Administer rotenone (e.g., 3 mg/kg/day, i.p.) dissolved in a suitable vehicle (e.g., normal saline with 2% DMSO) for 21 consecutive days.
-
Cystamine Treatment: Co-administer cystamine at the desired doses along with the rotenone injections.
Behavioral Assessments
3.2.1. Rotarod Test for Motor Coordination
The rotarod test assesses motor coordination, balance, and motor learning.[28][29][30][31]
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[28]
-
Training/Testing Protocol:
-
Place the mouse on the rotating rod, which is initially set at a low speed (e.g., 4 rpm).[30]
-
Gradually accelerate the rod from 4 to 40 rpm over a period of 300 seconds.[30]
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with an inter-trial interval of 15 minutes.[28][30]
-
Conduct the test at baseline and at specified time points after the induction of neurotoxicity.
-
3.2.2. Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used test to evaluate hippocampal-dependent spatial learning and memory.[1][32][33][34]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden escape platform (10 cm in diameter) is submerged 1 cm below the water surface.[1][32]
-
Acquisition Phase (4-5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is released from one of four starting positions (North, South, East, West) in a quasi-random order.
-
The mouse is allowed to swim for a maximum of 60 or 90 seconds to find the hidden platform.[32][34] If it fails, it is gently guided to the platform.
-
The mouse is allowed to remain on the platform for 15-30 seconds.[32][34]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (on the day after the last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective Effects of Cystamine on Rotenone-Induced Toxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Rotenone (100 nM) | 48.3 ± 4.5 | 75.4 ± 6.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Rotenone + Cystamine (10 µM) | 62.1 ± 5.1 | 58.2 ± 5.5 | 2.8 ± 0.3 | 3.1 ± 0.4 |
| Rotenone + Cystamine (50 µM) | 75.8 ± 6.3 | 40.7 ± 4.9 | 2.1 ± 0.2 | 2.3 ± 0.3 |
| Rotenone + Cystamine (100 µM) | 88.2 ± 7.1 | 25.3 ± 3.8 | 1.5 ± 0.2 | 1.6 ± 0.2 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate tests (e.g., ANOVA followed by post-hoc tests).
Table 2: In Vivo Neuroprotective Effects of Cystamine in the MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Latency to Fall (s) | Morris Water Maze Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, %) |
| Saline Control | 185.4 ± 10.2 | 20.5 ± 2.1 | 45.3 ± 3.8 |
| MPTP | 75.2 ± 8.5 | 45.8 ± 4.3 | 20.1 ± 2.5 |
| MPTP + Cystamine (10 mg/kg) | 120.6 ± 9.8 | 32.1 ± 3.5 | 35.7 ± 3.1 |
Data are presented as mean ± SEM. Statistical significance to be determined by appropriate tests.
Visualization of Signaling Pathways and Workflows
Proposed Signaling Pathways of Cystamine's Neuroprotective Effects
Caption: Proposed mechanisms of cystamine's neuroprotective action.
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: Workflow for in vitro assessment of cystamine's neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: Workflow for in vivo evaluation of cystamine in a mouse model.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.1. MPTP Model of PD [bio-protocol.org]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 6. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway [imrpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. bbrc.in [bbrc.in]
- 11. researchhub.com [researchhub.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 19. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 23. m.youtube.com [m.youtube.com]
- 24. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The mouse model of Parkinson disease (PD) [bio-protocol.org]
- 27. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 30. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 31. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 32. mmpc.org [mmpc.org]
- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cystamine Dihydrochloride as a Crosslinking Agent in Hydrogel Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cystamine dihydrochloride as a crosslinking agent in the development of redox-responsive hydrogels. Detailed protocols for synthesis and characterization, along with key data and mechanistic diagrams, are presented to facilitate research and development in areas such as controlled drug delivery and tissue engineering.
Introduction
This compound is a disulfide-containing diamine that serves as an effective crosslinking agent for creating redox-responsive hydrogels. The disulfide bond within the cystamine molecule can be cleaved under reducing conditions, such as those found in the intracellular environment or specific tissues like the colon, making these hydrogels ideal for targeted drug delivery.[1][2] This stimuli-responsive behavior allows for the controlled release of therapeutic agents upon encountering elevated levels of reducing agents like glutathione (GSH).[3][4]
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[5][6] Their soft, tissue-like properties make them excellent candidates for various biomedical applications, including drug delivery, wound dressing, and tissue engineering.[5][7] By incorporating this compound as a crosslinker, hydrogels can be engineered to be stable under normal physiological conditions but to degrade and release their payload in specific, targeted environments.
Key Applications
-
Controlled Drug Delivery: Cystamine-crosslinked hydrogels can encapsulate therapeutic agents and release them in response to reducing environments, such as in cancer cells where glutathione concentrations are significantly higher.[3][4]
-
Colon-Targeted Drug Delivery: The low redox potential of the colon makes it a suitable target for the degradation of disulfide-crosslinked hydrogels, enabling localized drug release.[1][2]
-
Tissue Engineering: The biocompatible and biodegradable nature of these hydrogels makes them promising scaffolds for tissue regeneration.[8]
Experimental Protocols
Protocol 1: Synthesis of a Redox-Responsive Carboxymethyl Cellulose (CMC)/Chitosan (CS) Composite Hydrogel Film
This protocol describes the fabrication of a dual-drug-loaded composite hydrogel film using this compound as a crosslinker.[3][9]
Materials:
-
Carboxymethyl cellulose (CMC)
-
Chitosan (CS) microspheres
-
This compound (CYS)
-
5-Fluorouracil (5-FU)
-
Tetracycline Hydrochloride (TH)
-
Deionized water
Procedure:
-
Prepare a homogeneous aqueous solution of CMC.
-
Disperse CS microspheres uniformly within the CMC solution.
-
Add this compound to the mixture to initiate crosslinking.
-
Incorporate the model drugs, 5-Fluorouracil and Tetracycline Hydrochloride, into the hydrogel precursor solution.
-
Cast the mixture into a suitable mold and allow it to form a film.
-
Dry the resulting hydrogel film for further characterization.
Protocol 2: Synthesis of a Crosslinked Cystamine-Based Polymer for Colon-Targeted Drug Delivery
This protocol is adapted from Broaders et al. for the synthesis of a disulfide-crosslinked polymer.[1][2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (0.2 M)
-
Trimesoyl chloride
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Dissolve this compound (0.677 g, 0.003 mol) in 50 mL of 0.2 M NaOH solution in a beaker.
-
Prepare a solution of trimesoyl chloride (0.265 g, 0.001 mol) in 25 mL of DCM.
-
Add the trimesoyl chloride solution dropwise into the this compound solution while stirring.
-
Continue stirring the reaction for 5 hours.
-
Filter the resulting precipitate and wash it with distilled water and DCM.
-
Dry the precipitate in vacuo over silica gel.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Studies:
-
Weigh the dry hydrogel sample (Wd).
-
Immerse the sample in a specific buffer solution (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
B. In Vitro Drug Release Studies:
-
Place a known amount of drug-loaded hydrogel into a release medium (e.g., PBS with or without a reducing agent like GSH).
-
Maintain the setup at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time.
Data Presentation
Table 1: Summary of Quantitative Data on Cystamine-Crosslinked Hydrogels
| Hydrogel Composition | Crosslinker Concentration | Swelling Ratio (pH 7.4) | Drug Loading Capacity (%) | Drug Release in Reducing Media | Reference |
| CMC/CS | Variable | Increased with CS microspheres | Not specified | Accelerated | [3] |
| Cystamine-Trimesoyl Chloride | 0.003 mol CYS to 0.001 mol TMC | Not specified | Not applicable | Degrades in colon environment | [1][2] |
| Hyaluronic Acid-Cystamine | Variable | Not specified | Not applicable | Redox-sensitive | [10] |
| Poly(N-isopropylacrylamide)-BISS | Not specified | Not specified | ~16% (Doxorubicin) | Enhanced in 0.01M GSH | [4] |
Mandatory Visualizations
Signaling Pathway: Redox-Responsive Drug Release
The following diagram illustrates the mechanism of drug release from a cystamine-crosslinked hydrogel in a reducing environment.
Caption: Redox-responsive drug release mechanism.
Experimental Workflow: Hydrogel Synthesis and Characterization
This diagram outlines the general workflow for the synthesis and characterization of cystamine-crosslinked hydrogels.
Caption: General experimental workflow.
Logical Relationship: Factors Influencing Hydrogel Properties
This diagram illustrates the key factors that influence the final properties of the developed hydrogel.
Caption: Factors influencing hydrogel properties.
References
- 1. Redox-Sensitive Linear and Cross-Linked Cystamine-Based Polymers for Colon-Targeted Drug Delivery: Design, Synthesis, and Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redox-responsive blend hydrogel films based on carboxymethyl cellulose/chitosan microspheres as dual delivery carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Redox-responsive blend hydrogel films based on carboxymethyl cellulose/chitosan microspheres as dual delivery carrier [agris.fao.org]
- 10. Redox-sensitive hydrogel based on hyaluronic acid with selenocystamine cross-linking for the delivery of Limosilactobacillus reuteri in a DSS-induced colitis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Cystamine: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystamine, the disulfide form of the aminothiol cysteamine, has garnered significant interest in preclinical and clinical research for its therapeutic potential in a range of conditions, including genetic disorders like cystinosis and neurodegenerative diseases such as Huntington's disease. Its mechanisms of action are multifaceted, involving the inhibition of transglutaminases, modulation of oxidative stress pathways, and influence on neurotrophic factor signaling. This document provides a comprehensive overview of in vivo dosing strategies, administration routes, and detailed protocols for the use of cystamine in a research setting.
Data Presentation: In Vivo Dosing Regimens for Cystamine
The following table summarizes various in vivo dosing regimens for cystamine reported in the literature, providing a comparative overview for study design.
| Species | Administration Route | Dosage Range | Dosing Frequency | Key Findings |
| Mouse | Intraperitoneal (IP) | 112 - 225 mg/kg | Daily | Extended survival in a Huntington's disease model. A 400 mg/kg dose was found to be lethal. |
| Mouse | Oral (in drinking water) | 225 mg/kg | Daily | Improved body weight in a Huntington's disease model. |
| Mouse | Intraperitoneal (IP) | 12.5 - 400 mg/kg | Once daily for 3 days | Bidirectional immunomodulatory effects observed. |
| Mouse | Intraperitoneal (IP) | 50 - 300 mg/kg | Single dose | Acute toxicity assessment; 300 mg/kg resulted in some mortality. |
| Rat | Intravenous (IV) | 97 mg/kg | Single dose | LD50/48H value. |
| Human | Oral | 10 - 50 mg/kg/day | Divided into four doses | Maximum tolerated dose study in Huntington's disease patients. 20 mg/kg/day was generally well-tolerated. |
| Human (Pediatric) | Oral | 1.3 g/m²/day | Divided every 6 hours | Standard maintenance dose for nephropathic cystinosis. |
Experimental Protocols
Preparation of Cystamine Dihydrochloride for In Vivo Administration
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolution:
-
For intraperitoneal and intravenous injections, dissolve the powder in sterile PBS or 0.9% saline to the desired final concentration. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.
-
For oral gavage, dissolution in sterile water or saline is appropriate.
-
-
Mixing: Gently vortex the solution until the powder is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Stability and Storage: Aqueous solutions of cystamine are prone to oxidation and are not recommended for long-term storage. Prepare fresh solutions daily for optimal results. If short-term storage is necessary, protect the solution from light and store at 2-8°C for no more than 24 hours. Studies have shown that cysteamine solutions are more stable at acidic pH and when protected from oxygen. Saturation with nitrogen gas can reduce degradation.
Intraperitoneal (IP) Injection Protocol for Mice
Materials:
-
Prepared sterile cystamine solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Site Preparation: Cleanse the injection site with a 70% ethanol wipe.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Bevel up.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement. If fluid is aspirated, discard the syringe and start over with a fresh one.
-
Injection: Slowly and steadily inject the cystamine solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress.
Oral Gavage Protocol for Rodents
Materials:
-
Prepared cystamine solution
-
Sterile syringes
-
Appropriate size flexible gavage needle (18-20 gauge for mice, 16-18 gauge for rats)
-
Animal scale
Protocol:
-
Animal Weighing: Weigh the animal to determine the correct volume of the solution to be administered.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.
-
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
Administration: Once the needle is in the correct position, administer the cystamine solution slowly.
-
Needle Removal: After administration, gently remove the gavage needle.
-
Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress or discomfort.
Signaling Pathways and Mechanisms of Action
Transglutaminase Inhibition by Cystamine and Cysteamine
Cystamine is known to inhibit transglutaminase 2 (TG2), an enzyme implicated in the cross-linking of proteins that can contribute to the formation of pathological protein aggregates in neurodegenerative diseases. In the intracellular environment, cystamine is reduced to its active form, cysteamine. Cysteamine can act as a competitive inhibitor of TG2 by serving as an alternative substrate for the enzyme.
Caption: Competitive inhibition of Transglutaminase 2 by cysteamine.
Cystamine's Impact on Glutathione Metabolism and Nrf2 Pathway
Cystamine and its reduced form, cysteamine, can influence cellular redox homeostasis by modulating glutathione (GSH) levels and activating the Nrf2 antioxidant response pathway. Cysteamine can provide a substrate for GSH synthesis and also activate Nrf2, a key transcription factor for antioxidant gene expression.
Caption: Cystamine enhances antioxidant defense via GSH synthesis and Nrf2 activation.
Modulation of BDNF Signaling by Cystamine
Cystamine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival, growth, and synaptic plasticity. This effect is thought to contribute to its neuroprotective properties.
Caption: Cystamine promotes neuroprotection through the upregulation of BDNF signaling.
Cystamine-Induced Apoptosis via Glutathione Depletion and AIF Translocation
While often neuroprotective, at high concentrations or in specific cell types, cystamine can induce apoptosis. This cytotoxic effect has been linked to the depletion of intracellular glutathione, leading to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.
Caption: High concentrations of cystamine can induce apoptosis through GSH depletion and AIF translocation.
Conclusion
This document provides essential information and standardized protocols for the in vivo use of cystamine in a research context. The provided data on dosing regimens, detailed administration procedures, and insights into its molecular mechanisms of action are intended to facilitate the design and execution of reproducible and well-controlled preclinical studies. Researchers should always adhere to institutional animal care and use guidelines and consider the specific context of their experimental models when applying these protocols.
Application Notes & Protocols: Functionalizing Polymer Monoliths with Cystamine Dihydrochloride for Chromatographic Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polymer monoliths have emerged as a versatile stationary phase in chromatography, offering high permeability and rapid mass transfer.[1][2] Their performance can be significantly enhanced through surface functionalization to introduce specific chemical properties tailored for various separation needs.[3][4] Functionalization with cystamine dihydrochloride is a valuable technique for introducing primary amine and, subsequently, thiol functionalities onto the monolith surface. This modification opens up a wide range of possibilities for further derivatization, such as the attachment of affinity ligands, nanoparticles, or for use in specific chromatographic modes like hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography (RPC).[5][6]
This document provides detailed application notes and protocols for the functionalization of polymer monoliths with this compound and their subsequent application in chromatography.
Data Presentation
Table 1: Quantitative Data on Cystamine-Functionalized Polymer Monoliths
| Parameter | Generic Poly(GMA-co-EDMA) Monolith | Cystamine-Modified Monolith | TCEP-Cleaved Monolith | Reference |
| Sulfur Content (at%) | Not Detected | 3.7% (after two cycles) | ~3.7% | [5][7] |
| Nitrogen Content (at%) | Not Detected | Detected | Detected | [8] |
| Back Pressure | Lowest | Increased | Decreased from cystamine-modified | [8] |
| Application Example | No separation of proteins | - | Enables separation of ribonuclease A, cytochrome C, and myoglobin after further "thiol-ene" modification | [5] |
Experimental Protocols
Protocol 1: Preparation of the Generic Poly(glycidyl methacrylate-co-ethylene dimethacrylate) Monolith
This protocol describes the in-situ preparation of a poly(glycidyl methacrylate-co-ethylene dimethacrylate) (poly(GMA-co-EDMA)) monolith within a fused silica capillary, which serves as the precursor for functionalization.
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
Ethylene dimethacrylate (EDMA), inhibitor removed
-
Cyclohexanol
-
1-Dodecanol
-
2,2'-Azobisisobutyronitrile (AIBN) initiator
-
Vinylized fused silica capillary (e.g., 100 µm i.d.)
-
Syringe pump
-
Sonication bath
-
Nitrogen gas
-
Thermostated water bath
Procedure:
-
Prepare the polymerization mixture: In a suitable vial, mix the following components in the specified weight percentages:
-
Glycidyl methacrylate (GMA): 24%
-
Ethylene dimethacrylate (EDMA): 16%
-
Cyclohexanol: 30%
-
1-Dodecanol: 30%
-
AIBN initiator: 1% (with respect to monomers)[5]
-
-
Degas the mixture: Sonicate the mixture for 15 minutes to ensure homogeneity and then degas by purging with nitrogen gas for 5 minutes.[5]
-
Fill the capillary: Introduce the polymerization mixture into the vinylized fused silica capillary using a syringe pump.
-
Seal the capillary: Seal both ends of the capillary securely with rubber septa.
-
Polymerization: Immerse the sealed capillary in a thermostated water bath at 60°C for 24 hours to allow for polymerization.[7]
-
Wash the monolith: After polymerization is complete, cut a few centimeters from both ends of the capillary and flush the monolith with acetonitrile using a syringe pump to remove any unreacted components.[7]
Protocol 2: Functionalization of the Polymer Monolith with this compound
This protocol details the surface modification of the prepared poly(GMA-co-EDMA) monolith with this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Prepared poly(GMA-co-EDMA) monolith in capillary
-
Syringe pump
-
Thermostated water bath
Procedure:
-
Prepare the functionalization solution: Prepare a solution of 1.0 mol/L this compound in 2.0 mol/L aqueous sodium hydroxide.[5][7][8]
-
Pump the solution: Using a syringe pump, pump the functionalization solution through the poly(GMA-co-EDMA) monolith at a flow rate of 0.5 µL/min for 1 hour at room temperature.[5][7][8]
-
Incubate: After pumping, seal both ends of the capillary with rubber septa and place it in a thermostated water bath at 50°C for 1 hour.[5][7][8]
-
Repeat the functionalization: To achieve a higher degree of functionalization, repeat steps 2 and 3. This can increase the sulfur content from approximately 2.6 at% to 3.7 at%.[5]
-
Wash the monolith: After the final incubation, flush the capillary column with deionized water until the pH of the eluent is neutral.[8]
Protocol 3: Cleavage of Disulfide Bonds to Generate Thiol Groups (Optional)
This protocol is for the subsequent modification of the cystamine-functionalized monolith to create thiol-reactive sites, for example, for "thiol-ene" click chemistry.
Materials:
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) solution (0.5 mol/L, pH adjusted to 7 with ammonium hydroxide)
-
Cystamine-functionalized monolith in capillary
-
Syringe pump
Procedure:
-
Prepare the TCEP solution: Adjust the pH of the 0.5 mol/L TCEP solution to 7.0 using ammonium hydroxide.
-
Pump the TCEP solution: Pump the TCEP solution through the cystamine-functionalized monolith. The specific flow rate and time may vary depending on the desired extent of cleavage, but a continuous flow for a set period (e.g., 1 hour) is a typical starting point.
-
Wash the monolith: After the TCEP treatment, flush the monolith with deionized water to remove any residual TCEP and by-products.
Visualizations
Diagrams
Caption: Experimental workflow for the functionalization and application of polymer monoliths.
Caption: Reaction pathway for cystamine functionalization and subsequent thiol generation.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Functionalized monolithic columns: Recent advancements and their applications for high-efficiency separation and enrichment in food and medicine [frontiersin.org]
- 4. Functionalized monolithic columns: Recent advancements and their applications for high-efficiency separation and enrichment in food and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Cystamine Dihydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of Cystamine Dihydrochloride (CAS No: 56-17-7). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Chemical Properties and Solubility
This compound is the salt form of cystamine, an organic disulfide. It is typically supplied as a white to off-white crystalline powder which is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption[1].
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂N₂S₂ · 2HCl | [2] |
| Molecular Weight | 225.2 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage (Solid) | -20°C for long-term (≥4 years) | [2] |
The solubility of this compound is critical for the preparation of stock solutions. It exhibits good solubility in aqueous solutions but is insoluble in ethanol[3].
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes | Reference |
| Water | ≥115.4 mg/mL | The presence of hydrochloride groups enhances aqueous solubility. | [1][3] |
| PBS (pH 7.2) | ~10 mg/mL | A commonly used biological buffer. | [2] |
| DMSO | ≥11.05 mg/mL to 14 mg/mL | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3][4][5] |
| Ethanol | Insoluble | Not a suitable solvent for stock solution preparation. | [3] |
Stock Solution Stability and Storage
The stability of the prepared stock solution is dependent on the solvent and storage temperature. Aqueous solutions are significantly less stable than those prepared in DMSO. To prevent degradation and maintain activity, it is essential to aliquot stock solutions to avoid repeated freeze-thaw cycles[4].
Table 3: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Reference |
| Aqueous Buffer | 2-8°C | Not Recommended (Use within one day) | [2] |
| DMSO | -20°C | Up to 1 month | [4][6] |
| DMSO | -80°C | Up to 1 year | [4] |
Experimental Protocols
3.1 Safety Precautions
This compound should be handled as a hazardous chemical. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder or contact with skin and eyes. Review the Safety Data Sheet (SDS) before use[2].
3.2 Protocol for Preparing an Aqueous Stock Solution (e.g., in PBS)
Aqueous solutions should be prepared fresh for each experiment due to their limited stability[2].
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mg/mL).
-
Using a calibrated balance, weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Add the calculated volume of PBS (pH 7.2) to the tube.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Use the freshly prepared solution immediately. Do not store for more than one day[2].
3.3 Protocol for Preparing a DMSO Stock Solution
DMSO stock solutions offer greater stability and are suitable for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated balance
-
Spatula
-
Vortex mixer
-
Inert gas (e.g., Argon or Nitrogen), optional but recommended
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 10 mM).
-
Weigh the required amount of this compound powder and place it into a sterile conical tube.
-
(Optional) Purge the tube with an inert gas to displace oxygen, which can help prevent oxidation[2].
-
Add the calculated volume of anhydrous DMSO.
-
Cap the tube securely and vortex until the solid is completely dissolved. If needed, gently warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution[6].
-
Once dissolved, aliquot the stock solution into smaller, single-use sterile cryovials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[4].
Molarity and Dilution Calculations
For accurate preparation of stock solutions, use the batch-specific molecular weight found on the product's Certificate of Analysis. The general molecular weight is 225.2 g/mol .
Formula for Mass Calculation: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Table 4: Example Volumes for Preparing Common Stock Concentrations
| Desired Stock Concentration | Mass of this compound | Volume of Solvent |
| For 1 mg | ||
| 1 mM | 1 mg | 4.4405 mL |
| 5 mM | 1 mg | 888.1 µL |
| 10 mM | 1 mg | 444.0 µL |
| For 5 mg | ||
| 1 mM | 5 mg | 22.2025 mL |
| 5 mM | 5 mg | 4.4405 mL |
| 10 mM | 5 mg | 2.2202 mL |
| For 10 mg | ||
| 1 mM | 10 mg | 44.405 mL |
| 5 mM | 10 mg | 8.881 mL |
| 10 mM | 10 mg | 4.4405 mL |
Visualized Workflows
The following diagrams illustrate the preparation workflows for aqueous and DMSO-based stock solutions.
Caption: Aqueous Stock Solution Workflow
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H14Cl2N2S2 | CID 5941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystamine | Transglutaminase (TG) inhibitor | Hello Bio [hellobio.com]
Application Notes and Protocols for Deuterium-Labeled Cystamine Dihydrochloride in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterium-labeled cystamine dihydrochloride in metabolic research. This document details the underlying principles, experimental protocols, and data interpretation for studies utilizing this stable isotope-labeled compound.
Introduction
Cystamine, the disulfide form of cysteamine, is a compound of significant interest in biomedical research, particularly for its role in the treatment of the rare genetic disorder cystinosis. In vivo, cystamine is rapidly reduced to two molecules of its active form, cysteamine.[1][2] Cysteamine acts as a cystine-depleting agent by entering lysosomes and converting cystine into cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome.[1] This action prevents the harmful accumulation of cystine crystals within cells.
The use of deuterium-labeled this compound offers a powerful tool for metabolic studies. Deuterium, a stable, non-radioactive isotope of hydrogen, can be incorporated into the cystamine molecule.[3] This labeling allows researchers to trace the fate of the administered cystamine and its metabolites through complex biological systems using techniques such as mass spectrometry. This approach, known as stable isotope tracing, provides invaluable insights into the pharmacokinetics, metabolic pathways, and efficacy of cystamine-based therapies.[4]
Key Applications
-
Metabolic Flux Analysis: Tracing the deuterium label allows for the quantification of the rate of conversion of cystamine to cysteamine and its subsequent metabolism to compounds like hypotaurine and taurine.[2][5]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of cystamine with greater precision by distinguishing the administered drug from endogenous compounds.
-
Comparative Efficacy Studies: Evaluating the therapeutic efficacy of deuterated versus non-deuterated cystamine derivatives in various disease models.[3]
-
Mechanism of Action Studies: Elucidating the detailed molecular mechanisms by which cystamine and its metabolites exert their therapeutic effects.
Data Presentation
Table 1: In Vitro Cystine Depletion in Cystinotic Fibroblasts
| Compound | Concentration (µM) | Incubation Time (hours) | Remaining Intralysosomal Cystine (%) |
| Untreated Control | 0 | 5 | 100 |
| Cystamine | 100 | 1 | ~50 |
| 3 | ~20 | ||
| 5 | ~10 | ||
| d₂-Cystamine | 100 | 1 | ~50 |
| 3 | ~20 | ||
| 5 | ~10 | ||
| d₄-Cystamine | 100 | 1 | ~50 |
| 3 | ~20 | ||
| 5 | ~10 |
Data summarized from a study showing that deuteration does not significantly alter the in vitro cystine-depleting activity of cystamine, as the conversion to cysteamine is rapid and efficient for all tested compounds.[3]
Table 2: In Vivo Efficacy of Deuterated Cystamine in a Murine Model of Fibrosing Steatohepatitis
| Treatment Group | Dosage (mg/kg/day) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Liver Hydroxyproline (µg/g) |
| Vehicle Control | - | 150 ± 20 | 200 ± 25 | 30 ± 5 |
| Cystamine | 200 | 100 ± 15 | 150 ± 20 | 20 ± 4 |
| d₂-Cystamine | 200 | 90 ± 12 | 140 ± 18 | 18 ± 3 |
| d₄-Cystamine | 200 | 75 ± 10 | 120 ± 15 | 15 ± 3* |
*p < 0.05 compared to the non-deuterated cystamine group. Data are presented as mean ± standard deviation and are representative of findings suggesting that tetradeuterated (d₄) cystamine shows improved efficacy in reducing markers of liver injury and fibrosis compared to the non-deuterated form.[3]
Experimental Protocols
Protocol for In Vitro Cystine Depletion Assay
This protocol is designed to assess the efficacy of deuterium-labeled cystamine in reducing intracellular cystine levels in a cell culture model of cystinosis.
Materials:
-
Cystinotic fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Deuterium-labeled this compound (e.g., d₄-cystamine)
-
Non-labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
N-ethylmaleimide (NEM)
-
80% acetonitrile / 1% formic acid solution
-
Stable isotope-labeled internal standards for cystine and cysteamine
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cystinotic fibroblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing 100 µM of either non-labeled cystamine, d₂-cystamine, or d₄-cystamine. Include an untreated control group.
-
Incubation: Incubate the cells for various time points (e.g., 1, 3, and 5 hours).
-
Cell Lysis:
-
At each time point, wash the cells twice with PBS containing NEM.
-
Remove the wash solution and harvest the cells on ice using an 80% acetonitrile / 1% formic acid solution containing stable isotope internal standards for cystine and cysteamine.[3]
-
-
Sample Preparation:
-
Transfer the cell lysates to microcentrifuge tubes.
-
Vortex thoroughly and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant to new tubes for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of intracellular cystine and cysteamine.
-
Monitor the specific mass transitions for both the endogenous analytes and the stable isotope-labeled internal standards.
-
-
Data Analysis:
-
Calculate the concentration of intracellular cystine and normalize it to the total protein content of each sample.
-
Express the results as a percentage of the untreated control to determine the extent of cystine depletion.
-
Protocol for In Vivo Metabolic Tracing in a Murine Model
This protocol outlines a general procedure for an in vivo study to trace the metabolic fate of deuterium-labeled this compound in a mouse model.
Materials:
-
Deuterium-labeled this compound (e.g., d₄-cystamine)
-
Vehicle for administration (e.g., sterile saline)
-
C57BL/6J mice
-
Metabolic cages for urine and feces collection
-
Tools for blood collection (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
-
Protein precipitation solution (e.g., cold methanol or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Tracer Administration: Administer a single dose of deuterium-labeled this compound (e.g., 200 mg/kg) via oral gavage or intraperitoneal injection.[3]
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding. Collect plasma by centrifugation.
-
Urine and Feces: House mice in metabolic cages to collect urine and feces at specified intervals.
-
Tissues: At the end of the study, anesthetize the mice and perfuse with saline. Harvest tissues of interest (e.g., liver, kidney, brain), snap-freeze them in liquid nitrogen, and store them at -80°C.
-
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding cold methanol or acetonitrile. Centrifuge and collect the supernatant.
-
Tissues: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method to detect and quantify deuterium-labeled cystamine and its expected metabolites (e.g., d₄-cysteamine, d₄-hypotaurine).
-
Monitor the mass-to-charge ratio (m/z) of the deuterated compounds to distinguish them from their endogenous, non-labeled counterparts.
-
-
Data Analysis:
-
Construct concentration-time profiles for deuterated cystamine and its metabolites in plasma and tissues.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
-
Quantify the amount of deuterated metabolites in urine and feces to assess excretion pathways.
-
Perform metabolic flux analysis by modeling the incorporation of deuterium into downstream metabolites.
-
Visualizations
Metabolic Pathway of Cystamine.
Experimental Workflow for Metabolic Tracing.
Mechanism of Lysosomal Cystine Depletion.
References
- 1. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The accumulation of cystamine and its metabolism to taurine in rat lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to ensure the stability of cystamine dihydrochloride in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of cystamine dihydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability of this compound in aqueous solutions?
A1: The primary cause of instability is the oxidation of the disulfide bond in cystamine, which leads to the formation of various degradation products. This process is significantly influenced by factors such as pH, temperature, the presence of oxygen, and exposure to light.[1][2]
Q2: What is the main degradation product of this compound in aqueous solutions?
A2: The main degradation product is cysteamine, the reduced form of cystamine.[2] In the presence of oxygen, cysteamine can be further oxidized.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is pH-dependent. Alkaline conditions tend to accelerate the degradation process.[1][2] It is advisable to maintain a slightly acidic to neutral pH for enhanced stability.
Q4: Can I store aqueous solutions of this compound at room temperature?
A4: For optimal stability, it is highly recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8°C).[3] Storage at room temperature can lead to a significant increase in the rate of degradation.[2] For long-term storage of the solid compound, a temperature of -20°C is recommended.[4]
Q5: Is it necessary to protect this compound solutions from light?
A5: Yes, exposure to light, particularly UV light, can contribute to the degradation of this compound. It is recommended to store solutions in amber vials or to otherwise protect them from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the aqueous solution upon storage. | - The concentration of this compound may exceed its solubility at the storage temperature. - pH of the solution may have shifted, affecting solubility. | - Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute solution. - Check and adjust the pH of the solution to a slightly acidic or neutral range. |
| The solution develops a noticeable odor. | - Degradation of this compound can lead to the formation of volatile sulfur-containing compounds. | - This is an indicator of significant degradation. The solution should be discarded and a fresh solution prepared using the stabilization techniques outlined in the protocols below. |
| Inconsistent experimental results using the same solution. | - The solution may be degrading over the course of the experiment, leading to a decrease in the effective concentration of active compound. | - Prepare fresh solutions for each experiment or use a freshly prepared stock solution for a limited time. - Implement stabilization methods such as the addition of antioxidants and purging with an inert gas. |
| Discoloration of the solution is observed. | - Oxidation and formation of degradation byproducts can lead to a change in the solution's appearance. | - Discard the discolored solution as it indicates degradation. Prepare a fresh, stabilized solution. |
Data on Stability of Cysteamine Aqueous Solutions
The following table summarizes the degradation of a 0.55% cysteamine hydrochloride solution under different storage conditions. Cysteamine is the reduced form of cystamine and its stability is a key indicator for this compound solutions as well.
| Formulation | Storage Temperature (°C) | Degradation after 1 Month (%) | Key Findings |
| Solution in Balanced Salt Solution (BSS) | 25 | ~50% | Demonstrates significant degradation at room temperature.[2] |
| Solution in BSS | 5 | ~22-50% | Refrigeration slows down degradation compared to room temperature.[2] |
| Solution in BSS, Saturated with Nitrogen | 5 | ~20% | Purging with nitrogen gas to remove oxygen significantly improves stability.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol describes the preparation of a this compound solution with enhanced stability for use in in vitro experiments.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Antioxidant (e.g., Ascorbic acid or Catalase)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sterile, amber glass vials with airtight seals
Procedure:
-
Deoxygenation of Water: Before dissolving the this compound, purge the high-purity water with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the deoxygenated water to the powder to achieve the desired final concentration.
-
Gently swirl the container until the powder is completely dissolved. Avoid vigorous shaking to minimize reintroduction of oxygen.
-
-
Addition of Antioxidant (Optional but Recommended):
-
To further enhance stability, an antioxidant can be added. For example, ascorbic acid can be added at a final concentration of 0.01-0.1%.
-
-
Final Purging and Storage:
-
Once the solution is prepared, purge the headspace of the vial with the inert gas before sealing it tightly.
-
Store the solution at 2-8°C and protected from light.
-
For optimal results, prepare fresh solutions for each experiment or use the stock solution within a short period.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
HPLC system for analysis
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at intervals for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., consistent with ICH Q1B guidelines) in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Analyze samples by HPLC at different time points to assess thermal stability.
-
Visualizations
Degradation Pathway of this compound
Caption: Simplified primary degradation pathway of cystamine in aqueous solution.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Experimental workflow for investigating the neuroprotective effects of cystamine.
Signaling Pathway of Cystamine's Neuroprotective Action
Caption: Key signaling pathways involved in the neuroprotective effects of cystamine.[5][6][7]
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 4. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal storage conditions for cystamine dihydrochloride powder.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for cystamine dihydrochloride powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C.[1][2] Some suppliers recommend storage at 2-8°C.[3][4] It is crucial to store it in a tightly sealed container to protect it from moisture, as it is hygroscopic.[5][6]
Q2: How long can I store this compound powder?
A2: When stored at -20°C, the powder is stable for at least four years.[2] One supplier states a shelf life of 3 years at -20°C.[1] Always refer to the manufacturer's certificate of analysis for specific expiry dates.
Q3: Is this compound sensitive to light?
A3: While specific data on the photosensitivity of the powder is limited, it is general good practice to protect all chemicals from light. Cysteamine, a related compound, is known to be sensitive to light, which can promote oxidation.[7] Therefore, storing this compound in a light-protected container is recommended.
Q4: Do I need to store this compound powder under an inert atmosphere?
A4: For the powder form, storage under an inert atmosphere is not explicitly required by most suppliers. However, when preparing stock solutions, it is recommended to purge the solvent with an inert gas like argon or nitrogen to minimize oxidation.[2]
Q5: My this compound powder has changed color. Can I still use it?
A5: this compound should be a white to off-white or pale yellow crystalline powder.[3] A significant color change may indicate degradation or contamination. It is recommended to discard the product if a noticeable change in color or appearance is observed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor or inconsistent solubility in aqueous buffers. | 1. The compound is hygroscopic and may have absorbed moisture, affecting its effective concentration. 2. The pH of the buffer can influence solubility. 3. The powder has degraded. | 1. Ensure the powder is stored in a desiccator. Always handle the powder in a low-humidity environment. 2. Check the pH of your buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2] 3. If degradation is suspected, use a fresh vial of the compound. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in stock solutions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Oxidation of the compound during the experiment. | 1. Prepare fresh stock solutions. Aqueous solutions are not recommended for storage for more than one day.[2][8] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] 3. Consider purging buffers with an inert gas before use. |
| Precipitate forms in the stock solution upon storage. | 1. The concentration of the stock solution exceeds its solubility limit at the storage temperature. 2. The solvent has evaporated over time, increasing the concentration. | 1. Gently warm the solution to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new, less concentrated stock solution. 2. Ensure vials are properly sealed to prevent solvent evaporation. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Atmosphere | Notes |
| Powder | -20°C | ≥ 4 years[2] | Standard | Tightly sealed container. |
| Powder | 2-8°C | See manufacturer's specifications. | Standard | Tightly sealed container.[4] |
| Stock Solution in DMSO | -80°C | 1 year[1] | Inert gas recommended[2] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 month[1] | Inert gas recommended[2] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day.[2][8] | Inert gas recommended | Prepare fresh before use. |
Experimental Protocols
Protocol: Preparation and Storage of a this compound Stock Solution for Cell-Based Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Inert gas (Argon or Nitrogen)
-
Calibrated balance and weighing paper
-
Sterile pipette tips
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile polypropylene tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Purge the headspace of the tube with inert gas for 10-15 seconds.
-
Tightly cap the tube and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizations
Caption: Optimal workflow for handling this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting solubility issues with cystamine dihydrochloride in PBS.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with cystamine dihydrochloride in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in PBS?
A1: The solubility of this compound in PBS at a pH of 7.2 is approximately 10 mg/mL.[1][2] However, its solubility in water is significantly higher, at over 115 mg/mL.[3] Factors such as the final pH, temperature, and the specific formulation of the PBS can influence this value.[4]
Q2: Why is my this compound not dissolving completely in PBS?
A2: Several factors can contribute to incomplete dissolution:
-
Concentration: Attempting to create a solution exceeding the solubility limit (approx. 10 mg/mL in PBS) will result in undissolved solid.
-
pH: this compound is the salt of a weak base and a strong acid. The pH of the solution significantly impacts the ionization state and, consequently, the solubility of the compound.[4] Dissolving it in PBS can lower the pH, reducing solubility.
-
Temperature: While gentle warming can aid dissolution, PBS and this compound should readily dissolve at room temperature if within the solubility limits.[4]
-
Compound Quality: The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its properties and solubility.[4] It should be stored in a tightly sealed container.[4]
Q3: Is it normal for the pH of the PBS to drop after adding this compound?
A3: Yes, this is expected. This compound is an acidic salt (C₄H₁₂N₂S₂ · 2HCl). When dissolved in a buffered solution like PBS, it will release protons (H+), causing a decrease in the overall pH of the solution.
Q4: How should I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] For longer-term storage, it is best to prepare fresh solutions as needed. If stock solutions are required, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to one year when dissolved in an appropriate solvent like DMSO.[5]
Solubility Data Summary
| Solvent | Approximate Solubility | Notes |
| PBS (pH 7.2) | ~10 mg/mL | Recommended for direct preparation of aqueous solutions for biological experiments.[1][2] |
| Water | ≥ 45 mg/mL[5] to ≥ 115.4 mg/mL[3] | Highly soluble; however, the solution will be acidic. |
| DMSO | ~5-14 mg/mL[1][5] | Use fresh DMSO as absorbed moisture can reduce solubility.[5] |
| Ethanol | ~2 mg/mL[5] (low solubility[3]) | Not a recommended primary solvent for high concentrations. |
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in PBS at the desired concentration.
Issue 2: The solution is hazy or cloudy after initial dissolution.
This may indicate that the compound is precipitating out of the solution, often due to a pH shift.
-
Verify pH: Use a calibrated pH meter to check the solution's pH. It has likely dropped below the optimal range for both solubility and buffering capacity of the PBS.
-
Adjust pH: Carefully add 1N NaOH dropwise while stirring to bring the pH back to the desired physiological range (7.2-7.4). The solution should become clear as the pH is adjusted.
-
Filter Sterilize: Once the solution is clear, it is recommended to pass it through a 0.22 µm syringe filter to remove any remaining micro-precipitates and ensure sterility.
Issue 3: The compound dissolves initially but precipitates over time.
This suggests that the solution is supersaturated or unstable.
-
Re-check Concentration: Ensure the concentration is not at the absolute limit of solubility. Working at a slightly lower concentration (e.g., 8-9 mg/mL) can improve stability.
-
Storage: Aqueous solutions are not recommended for storage beyond one day.[1][2] Precipitation can occur upon cooling or over time. Prepare fresh solutions before each experiment.
Experimental Protocols
Protocol for Preparing a 10 mg/mL this compound Solution in PBS
Materials:
-
This compound (FW: 225.2 g/mol )[1]
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
1N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile conical tubes or beakers
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter
Methodology:
-
Weighing: Accurately weigh out the required amount of this compound. For 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Initial Dissolution: Add the this compound powder to a vessel containing approximately 80% of the final desired volume of PBS (e.g., 8 mL of PBS for a final 10 mL solution).
-
Mixing: Place the vessel on a stir plate and stir until the solid is fully dissolved. Gentle vortexing can also be used.
-
pH Measurement & Adjustment:
-
Once dissolved, measure the pH of the solution. It will be acidic.
-
Slowly add 1N NaOH drop-by-drop while continuously monitoring the pH.
-
Continue adding NaOH until the pH reaches the target of 7.2-7.4.
-
-
Final Volume Adjustment: Add PBS to reach the final desired volume (e.g., bring the volume up to 10 mL).
-
Final pH Check: Verify that the pH is still within the desired range. Adjust if necessary.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Usage: Use the freshly prepared solution immediately for best results. Do not store aqueous solutions for more than 24 hours.[1][2]
References
Technical Support Center: Cystamine Stability in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of cystamine in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data-driven recommendations to ensure the stability and efficacy of your cystamine solutions.
Frequently Asked Questions (FAQs)
Q1: What is cystamine oxidation and why is it a concern in experiments?
A1: Cystamine is the oxidized dimer of cysteamine. In aqueous solutions, cysteamine's reactive thiol (-SH) group is susceptible to oxidation, especially in the presence of oxygen, leading to the formation of a disulfide bond (-S-S-) that links two cysteamine molecules to form cystamine. While cystamine can be reduced back to cysteamine within cells, relying on this conversion in experimental setups can introduce variability. For many applications, the reduced form, cysteamine, is the active molecule of interest. Its oxidation to cystamine can lead to inaccurate experimental results and reduced therapeutic efficacy.
Q2: What are the primary factors that accelerate the oxidation of cysteamine to cystamine?
A2: The oxidation of cysteamine is primarily accelerated by four factors:
-
Presence of Oxygen: Dissolved oxygen in aqueous solutions is the main oxidizing agent.
-
Alkaline pH: The rate of oxidation increases significantly at alkaline pH (pH > 7.4) because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more reactive than the thiol group (R-SH).[1]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), act as catalysts that significantly speed up the oxidation process.[1]
-
Increased Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of cysteamine.[1]
Q3: How can I visually detect if my cysteamine solution has oxidized?
A3: While there isn't a simple, definitive visual cue for cysteamine oxidation without analytical methods, you may observe a slight change in the solution's properties. However, the most reliable way to determine the extent of oxidation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify both cysteamine and cystamine.[2][3][4]
Troubleshooting Guide
Problem: I observe inconsistent results in my cell culture experiments when using cysteamine.
| Possible Cause | Troubleshooting Steps |
| Oxidation of cysteamine in culture medium. | Prepare fresh cysteamine solutions immediately before each experiment. Avoid storing diluted solutions in culture medium for extended periods. |
| Prepare stock solutions in a deoxygenated solvent and store them under an inert gas like nitrogen or argon. | |
| Add a chelating agent, such as EDTA, to the stock solution to sequester catalytic metal ions. | |
| For long-term experiments, consider replacing the medium with freshly prepared cysteamine-containing medium at regular intervals. |
Problem: My cysteamine stock solution appears to lose potency over time, even when stored at -20°C.
| Possible Cause | Troubleshooting Steps |
| Repeated freeze-thaw cycles. | Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can introduce oxygen and moisture. |
| Inadequate storage conditions. | Ensure your stock solution is stored in a tightly sealed, light-protected container. |
| For maximum stability, purge the headspace of the storage vial with an inert gas before sealing. | |
| Solvent purity. | Use high-purity, deoxygenated water or buffer for preparing your stock solution. Metal ion contamination in lower-grade water can accelerate oxidation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Cystamine Dihydrochloride Stock Solution
This protocol outlines the preparation of a this compound stock solution with enhanced stability for general use in biological experiments.
Materials:
-
This compound powder
-
High-purity, sterile, deoxygenated water (e.g., by boiling and cooling under an inert gas stream or by purging with nitrogen for at least 30 minutes)
-
EDTA (Ethylenediaminetetraacetic acid), disodium salt
-
Sterile, amber glass vial with a septum-sealed cap
-
Nitrogen or Argon gas source
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the deoxygenated water to the desired final concentration (e.g., 10 mg/mL).
-
Add EDTA to a final concentration of 0.1 mM to chelate any contaminating metal ions.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous vortexing, which can introduce oxygen.
-
Purge the headspace of the vial with a gentle stream of nitrogen or argon gas for 1-2 minutes.
-
Immediately seal the vial tightly with the septum cap.
-
For long-term storage, aliquot into single-use vials, purge with inert gas, and store at -20°C or below. For aqueous solutions, it is not recommended to store for more than one day.[5]
Protocol 2: Preparation of Cystamine Solution for Cell Culture Applications
This protocol provides a step-by-step guide for preparing a cystamine solution for direct addition to cell culture medium.
Materials:
-
Stabilized this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw a single-use aliquot of the stabilized cystamine stock solution at room temperature.
-
Immediately before adding to your cells, dilute the stock solution to the final desired working concentration using pre-warmed complete cell culture medium.
-
Perform the dilution in a sterile tube and gently mix by inverting the tube.
-
Add the final diluted cystamine solution to your cell culture plates.
-
To minimize oxidation in the culture, ensure a controlled atmosphere in the incubator (e.g., 5% CO₂).
Data Presentation
Table 1: Effect of pH on Cysteamine Stability
| pH | Storage Temperature | Remaining Cysteamine (%) after 24 weeks |
| 4.2 | +4°C | 95.9 ± 3.0 |
| 4.2 | +25°C | 90.7 ± 0.7 |
| 7.4 | +4°C | Significantly lower than at pH 4.2 |
| 7.4 | +25°C | Rapid degradation |
| Data adapted from a study on cysteamine eye drops, demonstrating the crucial role of acidic pH in maintaining stability. |
Table 2: Efficacy of Different Additives in Reducing Cysteamine Degradation Rate
| Additive (in 0.1 mg/mL Cysteamine Solution) | Degradation Rate (µg/h) | % Reduction in Degradation Rate |
| None (Control) | 126 | 0% |
| Vitamin C | 523 | -315% (Increased degradation) |
| Vitamin E Emulsion | 101 | 19.8% |
| Catalase | 58 | 54.0% |
| This table highlights that not all antioxidants are effective, and some can even be detrimental. Catalase shows significant efficacy in reducing the degradation rate of cysteamine.[1] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of cystamine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Cystamine Dihydrochloride in Cell Viability Assays
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers using cystamine dihydrochloride in cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is the salt form of cystamine, an organic disulfide.[1][2] It is generally more stable than the free base form.[1] In the body, cystamine is reduced to its active form, cysteamine.[3] Its mechanism of action is complex; it can act as a radiation-protective agent by interfering with sulfhydryl enzymes and has been shown to induce cytotoxicity through the generation of hydrogen peroxide (H₂O₂) and inhibition of glutathione peroxidase.[4][5] At high concentrations, it can induce late apoptosis and necrosis.[6]
Q2: How should I prepare and store a stock solution of this compound? A2: this compound is soluble in water and DMSO.[4] Due to its hygroscopic nature and susceptibility to oxidation in aqueous solutions, it is recommended to prepare fresh solutions for each experiment.[3][7] For short-term storage, aliquots of high-concentration stock solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration range for my experiments? A3: The optimal concentration of this compound is highly dependent on the cell type, cell density, and assay duration. Based on published studies, a broad range from low micromolar (µM) to millimolar (mM) has been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: Is this compound stable in cell culture media? A4: As a thiol compound, cystamine is susceptible to rapid oxidation in aqueous solutions like cell culture media, which can affect its activity and lead to inconsistent results.[7] L-cysteine, a related compound, is known to be highly reactive in media.[8] It is best practice to add the compound to the cells immediately after dilution in the media.
Troubleshooting Guide
Q5: I am observing excessively high cytotoxicity even at low concentrations. What could be the cause? A5:
-
Cell Line Sensitivity: Your specific cell line may be highly sensitive to cystamine. CCRF-CEM cells, for example, lack catalase activity, making them more susceptible to the H₂O₂ generated by cysteamine.[5]
-
Incorrect Concentration: Double-check your stock solution calculations and dilution series.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to your cells (typically ≤ 0.5%).[9] Run a vehicle-only control to verify.
Q6: My results show high variability between replicate wells. How can I improve this? A6:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Pipette gently to avoid cell damage.[10] High variability can result from uneven cell distribution.
-
Compound Precipitation: this compound has solubility limits. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound, leading to skewed results.[11] Avoid using the outer wells or ensure proper humidification in the incubator.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.[12]
Q7: My dose-response curve is flat or does not reach a plateau. What should I do? A7:
-
Concentration Range is Too Narrow: Widen the range of concentrations tested. Include both very low and very high concentrations to capture the full dynamic range of the response.
-
Incubation Time: The incubation time may be too short for the cytotoxic effects to manifest or too long, leading to secondary effects. Test different time points (e.g., 24h, 48h, 72h).
-
Compound Instability: The compound may be degrading in the media over a long incubation period. Consider replenishing the media with a fresh compound for longer experiments.
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the application and cell type. The following tables provide a summary of reported concentrations and general guidelines.
Table 1: Stock Solution Preparation
| Solvent | Reported Concentration | Storage Conditions |
|---|---|---|
| DMSO | 14 mg/mL (62.16 mM) | -20°C for short-term storage |
| Water | Miscible | Prepare fresh for each use |
Data sourced from product datasheets.[4]
Table 2: Example Concentrations from Literature
| Concentration Range | Cell Line / System | Observed Effect | Citation |
|---|---|---|---|
| 23 - 160 µM | CCRF-CEM Cells | H₂O₂ production correlates with toxicity | [5] |
| 400 µM | Calu-3 Cells | Induced 8% late apoptosis and 1.6% necrosis at 24h | [6] |
| > 2 mM | Recombinant Sp2.0 Cells | Significant decrease in cell viability | [13] |
| 2 - 8 mM | Human Kidney Cells | Antimutagenic effects against X-ray damage | [14] |
Disclaimer: These concentrations are examples and must be optimized for your specific experimental conditions.
Experimental Protocols
Protocol: Determining the IC₅₀ of this compound using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Appropriate solvent (e.g., sterile DMSO or water)
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells, ensuring they are healthy and have high viability (>95%).[12] b. Dilute the cell suspension to the optimized seeding density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.[9][15] c. Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment: a. Prepare a 100X stock solution of this compound in the chosen solvent. b. Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 8-10 points, from high mM to low µM). c. Add 1 µL of each diluted compound concentration to the corresponding wells. Include "vehicle-only" and "no-treatment" controls.[10]
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Normalize the data to the "no-treatment" control wells (representing 100% viability). c. Plot the normalized cell viability (%) against the logarithm of the compound concentration. d. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting flowchart for common issues in cytotoxicity assays.
Caption: Simplified signaling pathway for cystamine-induced cytotoxicity.
References
- 1. Cystamine - Wikipedia [en.wikipedia.org]
- 2. This compound 96% | 56-17-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanisms for the cytotoxicity of cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Effect of Cysteamine on Cell Growth and IgG4 Production in Recombinant Sp2.0 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on the Antimutagenic and Anticancer Effects of Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying common degradation products of cystamine dihydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cystamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
The primary degradation of this compound in a reductive environment involves the cleavage of its disulfide bond to form two molecules of cysteamine . Conversely, cysteamine readily oxidizes to form cystamine, especially in the presence of oxygen and at alkaline pH. Therefore, in many experimental settings, there is a dynamic equilibrium between cystamine and cysteamine.
Further degradation of the resulting cysteamine can occur through oxidation to hypotaurine and subsequently to taurine .
Q2: What are the common factors that can cause degradation of this compound solutions?
This compound is relatively stable as a solid. However, in aqueous solutions, its degradation to cysteamine can be influenced by:
-
Reducing agents: The presence of reducing agents will drive the conversion of cystamine to cysteamine.
-
pH: While the oxidation of the degradation product, cysteamine, is more pronounced in alkaline solutions, the stability of the disulfide bond in cystamine can also be affected by pH.
-
Temperature: Increased temperature can accelerate the degradation process.
-
Presence of thiols: Thiols can participate in thiol-disulfide exchange reactions, leading to the formation of mixed disulfides and the release of cysteamine.
Q3: How can I monitor the degradation of my this compound sample?
The most common method for monitoring the degradation of this compound is by quantifying the appearance of its primary degradation product, cysteamine. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the simultaneous determination of both cystamine and cysteamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of this compound potency in solution. | Degradation to cysteamine due to reducing conditions or thiol-disulfide exchange. | Analyze the sample using a validated stability-indicating HPLC method to quantify both cystamine and cysteamine. Prepare fresh solutions before use and consider de-gassing solvents to minimize oxidative degradation of the resulting cysteamine. |
| Appearance of unknown peaks in the chromatogram during stability studies. | Formation of further degradation products (e.g., hypotaurine, taurine) or reaction with excipients. | Use a mass spectrometer (LC-MS) to identify the unknown peaks. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products. |
| Poor reproducibility of experimental results. | Inconsistent stability of this compound solutions. | Standardize solution preparation procedures. Prepare fresh solutions for each experiment and protect them from light and elevated temperatures. Use a validated analytical method to confirm the concentration of the stock solution before each use. |
| Precipitation in the sample solution. | Poor solubility or formation of insoluble degradation products. | Confirm the solubility of this compound in the chosen solvent system. Analyze the precipitate to identify its composition. Adjust the pH or solvent composition if necessary to improve solubility. |
Quantitative Data on Stability
While specific quantitative data on the forced degradation of this compound is not extensively available, the stability of its primary degradation and precursor molecule, cysteamine, is well-documented. The degradation of cysteamine to cystamine is a key indicator of the overall stability of the system. The following tables summarize the stability of cysteamine under different conditions, which is inversely related to the stability of cystamine in an oxidative environment.
Table 1: Effect of pH and Temperature on Cysteamine (0.55%) Stability in Aqueous Solution
| pH | Temperature | % Cysteamine Remaining (after 7 days) | % Cystamine Formed (after 7 days) |
| 4.2 | 4°C | ~85% | ~15% |
| 4.2 | 25°C | ~70% | ~30% |
| 7.4 | 4°C | ~20% | ~80% |
| 7.4 | 25°C | <10% | >90% |
Note: Data is extrapolated from studies on cysteamine eye drop formulations. The formation of cystamine is pH-dependent, being more pronounced in alkaline solutions, and increases with increasing temperature.[1]
Table 2: Influence of Additives on Cysteamine Stability
| Additive | Condition | Effect on Cysteamine Degradation |
| Nitrogen Saturation | Removal of oxygen from the solution | Reduces the rate of oxidation to cystamine.[1] |
| EDTA (Chelating Agent) | Sequesters metal ions that can catalyze oxidation | Can improve the stability of cysteamine solutions. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for the Simultaneous Determination of Cystamine and Cysteamine
This protocol is adapted from a validated method for the analysis of cysteamine and its dimer, cystamine.
1. Materials and Reagents:
-
This compound reference standard
-
Cysteamine hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium 1-heptanesulfonate (ion-pairing agent)
-
Phosphoric acid
-
Deionized water
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous sodium 1-heptanesulfonate (e.g., 4.0 mM) in 0.1% phosphoric acid and acetonitrile (e.g., 85:15 v/v). The exact ratio may need optimization for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound and cysteamine hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
4. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for cysteamine and cystamine based on their retention times compared to the standards.
-
Quantify the amount of cystamine and cysteamine in the samples by comparing their peak areas to the calibration curve generated from the standard solutions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for analyzing cystamine degradation.
References
Improving the efficacy of cystamine dihydrochloride in in vivo experiments.
Welcome to the technical support center for improving the efficacy of cystamine dihydrochloride in in-vivi experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during in-vivo experiments with this compound.
Issue 1: Low or Inconsistent Efficacy
Possible Causes:
-
Suboptimal Dosage and Administration Route: The chosen dose or route of administration may not be achieving the desired therapeutic concentration in the target tissue.
-
Poor Bioavailability: Cystamine can have limited bioavailability, and its absorption can be influenced by the formulation and route of administration.
-
Compound Instability: this compound is susceptible to oxidation, especially in aqueous solutions, which can lead to reduced potency.[1][2][3][4] The formation of its main degradation product, cystamine, is more pronounced in alkaline solutions and at higher temperatures.[4]
-
Animal Model Variability: The specific animal model, its age, and genetic background can influence the response to treatment.
Solutions:
-
Dosage and Route Optimization: Refer to the quantitative data in Table 1 for dose ranges used in successful preclinical studies. Consider intraperitoneal (IP) injection for more direct systemic exposure or oral gavage for non-invasive administration.
-
Formulation Strategy: For oral administration, using a vehicle like 0.5% carboxymethylcellulose (CMC) can help create a homogenous suspension. For injections, sterile phosphate-buffered saline (PBS) or saline are common vehicles.[5] Ensure the pH of the solution is slightly acidic to improve stability.
-
Fresh Preparation: Always prepare this compound solutions fresh before each use to minimize degradation.[5][6] If a stock solution is necessary, it is recommended to store it at -20°C for no longer than a day.[5][6]
-
Pilot Studies: Conduct a pilot study with a small cohort of animals to determine the optimal dose and administration schedule for your specific model and experimental endpoint.
Issue 2: Observed Toxicity or Adverse Events
Possible Causes:
-
High Dosage: The administered dose may be approaching or exceeding the toxic threshold for the animal model.
-
Rapid Administration: A fast injection rate can lead to acute toxicity.
-
Vehicle-Related Toxicity: The chosen solvent or vehicle may have its own toxic effects.
Solutions:
-
Dose Adjustment: Consult the toxicity data in Table 2 to ensure your dose is within a safe range. If adverse effects are observed, consider reducing the dose or the frequency of administration.
-
Slow Administration: For intravenous or intraperitoneal injections, administer the solution slowly to allow for better distribution and reduced peak concentrations.
-
Vehicle Selection: Use well-tolerated vehicles such as sterile PBS or saline. If a co-solvent like DMSO is necessary due to solubility issues, keep its final concentration to a minimum.[5][6][7][8]
Issue 3: Solubility and Formulation Challenges
Possible Causes:
-
Incorrect Solvent: Using a non-polar solvent for a hydrochloride salt can lead to poor solubility.
-
Precipitation in Solution: Changes in temperature or pH can cause the compound to precipitate out of solution.
-
Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air, which may affect its solubility and stability.[2][3][9]
Solutions:
-
Appropriate Solvent Selection: this compound is soluble in water and polar solvents.[9][10] For in vivo use, sterile PBS (pH 7.2) or saline are recommended. The solubility in PBS is approximately 10 mg/mL.[5][6]
-
pH and Temperature Control: Maintain a stable pH and temperature during solution preparation. Prepare the solution at room temperature and ensure it is fully dissolved before administration.
-
Proper Storage: Store the solid compound in a tightly sealed container in a dry environment to prevent moisture absorption.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
A1: The optimal dose is model-dependent. However, based on published studies, a common starting dose for intraperitoneal injection in mice is around 100-225 mg/kg.[11][12] For oral administration, doses in a similar range have been used.[11][12] It is highly recommended to perform a dose-response study to determine the most effective and non-toxic dose for your specific experimental setup.
Q2: How should I prepare a this compound solution for intraperitoneal injection?
A2: Dissolve the required amount of this compound in sterile phosphate-buffered saline (PBS) or sterile saline to the desired concentration. Ensure the solution is clear and free of precipitation before injection. It is critical to prepare the solution fresh before each use.
Q3: Can I store prepared this compound solutions?
A3: It is strongly advised to prepare solutions fresh for each experiment due to the compound's instability in aqueous solutions.[5][6] If temporary storage is unavoidable, aqueous solutions should not be stored for more than one day, even at -20°C.[5][6]
Q4: What are the known mechanisms of action for cystamine in vivo?
A4: In vivo, cystamine is reduced to its active form, cysteamine.[13][14] Cysteamine has several mechanisms of action, including:
-
Transglutaminase Inhibition: It acts as a competitive inhibitor of transglutaminases, enzymes involved in protein cross-linking that can contribute to the formation of pathological protein aggregates in neurodegenerative diseases.[13][14][15][16][17]
-
Upregulation of BDNF: It has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) and activate its receptor, TrkB, promoting neuronal survival and plasticity.[18][19][20][21]
-
Antioxidant Activity: Cysteamine can increase intracellular levels of the antioxidant L-cysteine, which may help protect against oxidative stress.[22]
Q5: What are the potential side effects of this compound in animals?
A5: At high doses, cystamine can be toxic. Reported LD50 values for intravenous administration are 97 mg/kg in rats and 155.93 mg/kg in mice.[23] Oral LD50 values are 896 mg/kg in rats and 874 mg/kg in mice.[24] Subcutaneous administration in mammals has been associated with general anesthesia, convulsions, and lung changes.[25] It is crucial to monitor animals for any signs of distress or toxicity during the experiment.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease/Condition | Administration Route | Dosage | Key Efficacy Outcomes | Reference |
| R6/2 Transgenic Mouse | Huntington's Disease | Intraperitoneal (IP) | 112 mg/kg & 225 mg/kg | Extended survival, improved motor performance, delayed body weight loss, reduced mutant huntingtin aggregates. | [11][12] |
| R6/2 Transgenic Mouse | Huntington's Disease | Oral | 225 mg/kg | Extended survival, improved body weight. | [11][12] |
| YAC128 Transgenic Mouse | Huntington's Disease | Oral | Not specified | Decreased transglutaminase activity, prevented striatal neuronal loss. | [26] |
| Photothrombotic Stroke Mouse Model | Stroke | Intraperitoneal (IP) | Not specified | Ameliorated functional impairment, enhanced axonal remodeling, increased BDNF levels and TrkB phosphorylation. | [19][20] |
Table 2: Toxicity Data for this compound
| Species | Administration Route | LD50 / LDLO | Value | Reference |
| Rat | Intravenous | LD50 | 97 mg/kg | [23] |
| Mouse | Intravenous | LD50 | 155.93 mg/kg | [23] |
| Rat | Oral | LD50 | 896 mg/kg | [24] |
| Mouse | Oral | LD50 | 874 mg/kg | [24] |
| Mouse | Intraperitoneal | LD50 | 405 mg/kg | [24] |
| Rat | Subcutaneous | LDLO | 200 mg/kg | [24] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile PBS to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the tube until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulates. If present, filter through a 0.22 µm sterile syringe filter.
-
Draw the solution into a sterile syringe with an appropriate needle.
-
Administer the solution to the mouse via intraperitoneal injection at the desired dosage (e.g., 112 mg/kg). The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).
-
Discard any unused solution. Do not store for later use.
-
Protocol 2: Preparation and Administration of this compound for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
0.5% Carboxymethylcellulose (CMC) in sterile water
-
Sterile tubes
-
Vortex mixer or sonicator
-
Oral gavage needles
-
-
Procedure:
-
Prepare a 0.5% CMC solution by dissolving CMC in sterile water. This may require stirring for an extended period.
-
Weigh the necessary amount of this compound powder.
-
Add the this compound to the 0.5% CMC solution to achieve the desired concentration.
-
Vortex or sonicate the mixture to create a uniform suspension.
-
Draw the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the suspension to the mouse via oral gavage at the determined dosage (e.g., 225 mg/kg).
-
Prepare the suspension fresh daily.
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Cystamine-mediated activation of the BDNF/TrkB signaling pathway.
Caption: Mechanism of transglutaminase inhibition by cystamine/cysteamine.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Poc-Cystamine hydrochloride_TargetMol [targetmol.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mpbio.com [mpbio.com]
- 11. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Mechanism for the inhibition of transglutaminase 2 by cystamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physio-pathological roles of transglutaminase-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cystamine Improves Functional Recovery via Axon Remodeling and Neuroprotection after Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cystamine improves functional recovery via axon remodeling and neuroprotection after stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cystamine prevents haloperidol-induced decrease of BDNF/TrkB signaling in mouse frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cystamine - Wikipedia [en.wikipedia.org]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Cystamine | C4H12N2S2 | CID 2915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the free base extraction of cystamine dihydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient extraction.
Experimental Protocols
Two primary methods for the free base extraction of this compound are detailed below. The choice of method may depend on the available reagents, equipment, and the desired scale of the reaction.
Method 1: Aqueous Basic Extraction
This protocol involves the use of a strong aqueous base to deprotonate the this compound, followed by extraction with an organic solvent.
Materials:
-
This compound
-
10 N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Schlenk line or inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in a beaker or flask.
-
Basification: Cool the solution in an ice bath. Slowly add 10 N NaOH solution dropwise while stirring until the pH of the solution reaches approximately 10-11. The formation of a cloudy precipitate indicates the precipitation of the cystamine free base.[1]
-
Extraction: Transfer the cloudy solution to a separatory funnel. Add a volume of dichloromethane (DCM) or chloroform equivalent to the aqueous phase.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The organic layer (bottom layer with DCM/chloroform) containing the cystamine free base should be carefully drained into a clean, dry flask.
-
Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh portions of the organic solvent to maximize the yield.
-
Drying: Combine all the organic extracts and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate, to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the cystamine free base as a viscous, slightly opaque oil.[1]
-
Final Drying and Storage: For rigorous drying, place the oil under high vacuum using a Schlenk line. The final product should be stored under an inert atmosphere at 4°C to prevent oxidation.[1]
Method 2: Non-Aqueous Extraction
This method avoids the use of water, which can be beneficial given the high water solubility of cystamine and its instability in aqueous basic solutions.
Materials:
-
This compound
-
Methanol or Ethanol
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Filtration apparatus
-
Rotary evaporator or distillation apparatus
-
Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Dissolution: Prepare a solution of this compound in methanol or ethanol.
-
Base Preparation: In a separate flask, prepare a solution of one equivalent of potassium hydroxide (KOH) in methanol or ethanol.
-
Precipitation: Slowly add the methanolic/ethanolic KOH solution to the this compound solution. This will lead to the precipitation of potassium chloride (KCl), leaving the cystamine free base in solution.[2]
-
Filtration: Filter the mixture to remove the precipitated KCl.
-
Solvent Removal: Carefully evaporate the solvent from the filtrate under vacuum. It is advisable to use a distillation apparatus to avoid overheating the product, which can be thermally unstable.[2]
-
Storage: The resulting cystamine free base (as a solid or oil) should be stored under an inert atmosphere to prevent oxidation.[2]
Quantitative Data Summary
| Parameter | Aqueous Basic Extraction | Non-Aqueous Extraction | Notes |
| Expected Yield | ≥ 95%[1] | Quantitative precipitation of KCl is expected.[2] | Actual yield may vary based on extraction efficiency and handling. |
| Optimal pH | ~10-11[1] | Not applicable | At this pH, the amine groups are deprotonated, facilitating extraction. |
| Recommended Base | 10 N NaOH[1] | Methanolic/Ethanolic KOH[2] | Strong bases are required to deprotonate the amine hydrochlorides. |
| Extraction Solvent | Dichloromethane (DCM) or Chloroform[1] | Methanol or Ethanol[2] | DCM is often preferred over chloroform under basic conditions. |
| Purity Assessment | NMR can be used to confirm the intact disulfide bond.[1] | The primary byproduct (KCl) is removed by filtration.[2] | Purity can be affected by residual solvent, water, or oxidation products. |
| Stability | The free base is unstable and prone to oxidation, especially in aqueous solution and in the presence of air and light.[2] | The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2] | Cysteamine (the reduced form) degradation can be 20-50% in one month in aqueous solution.[3] |
| Storage | Store under an inert atmosphere at 4°C.[1] | Store under an inert atmosphere. | Long-term storage at -20°C is recommended for aqueous solutions of related compounds to minimize oxidation. |
Troubleshooting Guide
Q1: My extraction yield is very low. What could be the problem?
A1:
-
Incomplete Deprotonation: Ensure the pH of the aqueous solution is sufficiently high (around 10-11) to fully deprotonate the this compound. Use a pH meter for accurate measurement.[1]
-
Insufficient Extraction: Cystamine free base has some water solubility. Increase the number of extractions with the organic solvent (e.g., from 3 to 5 times) to improve recovery.
-
Salting Out: The high concentration of NaCl produced during neutralization can help "salt out" the product, reducing its aqueous solubility. Ensure sufficient base has been added.[1]
-
Choice of Drying Agent: Some drying agents like magnesium sulfate might absorb the product. Consider using an alternative like sodium sulfate.[1]
Q2: A thick emulsion has formed in my separatory funnel, and the layers are not separating. What should I do?
A2:
-
Patience: Emulsion formation is a common issue in this extraction. Allowing the separatory funnel to stand for a longer period can help the layers to separate.[1]
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite or glass wool can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can facilitate the separation of layers.
Q3: My final product has turned yellow/brown and has a strong odor. Is it degraded?
A3:
-
Oxidation: Cystamine free base is susceptible to oxidation, especially when exposed to air.[2] Discoloration and a strong odor can be signs of degradation. It is crucial to handle the free base under an inert atmosphere (nitrogen or argon) as much as possible, especially during solvent removal and storage.
-
Thermal Decomposition: Overheating during the solvent evaporation step can lead to decomposition. Use a water bath with controlled temperature for the rotary evaporator and avoid excessive heating.[2]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert this compound to its free base form?
A1: The dihydrochloride salt is more stable and easier to handle as a solid. However, for many chemical reactions, particularly those involving the amine groups (e.g., amide bond formation), the free amine is required to act as a nucleophile. The hydrochloride salt will not be reactive under these conditions.
Q2: Can I use a weaker base like sodium bicarbonate?
A2: Sodium bicarbonate is generally not a strong enough base to fully deprotonate the ammonium salts of cystamine. A strong base like sodium hydroxide or potassium hydroxide is required to ensure complete conversion to the free base.
Q3: Which organic solvent is better, dichloromethane (DCM) or chloroform?
A3: Both can be used for the extraction. However, dichloromethane is often preferred as it is less prone to forming problematic emulsions and is generally considered safer to use than chloroform, especially under basic conditions.[1]
Q4: How should I store the cystamine free base?
A4: Cystamine free base is an unstable oil that can oxidize upon exposure to air. It should be stored under an inert atmosphere (e.g., in a vial purged with nitrogen or argon) at a low temperature (4°C for short-term storage, consider -20°C for long-term).[1]
Q5: Is it possible to use the free base in situ without isolation?
A5: Yes, in some cases, it may be possible to generate the free base in the reaction mixture and use it directly without isolation.[2] This can be advantageous as it avoids potential degradation during the workup and purification process. The feasibility of this approach depends on the specific reaction conditions and the compatibility of the reagents.
Experimental Workflow Diagram
Caption: Workflow for the aqueous free base extraction of this compound.
References
Long-term stability of cystamine dihydrochloride solutions at -20°C vs 4°C.
This technical support center provides guidance on the long-term stability of cystamine dihydrochloride solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during the preparation, storage, and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1] It is also hygroscopic, meaning it can absorb moisture from the air, which may affect its quality.[2] Therefore, it is crucial to store it in a tightly sealed container in a dry environment.
Q2: What is the recommended storage condition and duration for aqueous solutions of this compound?
A2: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[1][3] If storage is unavoidable, it should be for the shortest possible time.
Q3: Can I store stock solutions of this compound in DMSO?
A3: While this compound is soluble in DMSO, long-term storage of these solutions is generally not recommended.[4] For DMSO stock solutions stored at -20°C, it is advisable to use them within one month, and for those at -80°C, within six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: My this compound solution has turned a faint yellow. Can I still use it?
A4: A colorless to faint yellow solution is generally considered acceptable.[5] However, a noticeable change in color, especially to a more intense yellow or the appearance of precipitates, may indicate degradation or contamination. In such cases, it is recommended to discard the solution and prepare a fresh one.
Q5: What are the potential degradation products of this compound in solution?
A5: Cystamine is an organic disulfide.[6] In the body, it is reduced to cysteamine.[6] While specific degradation pathways in aqueous solution under laboratory storage conditions are not well-documented in the provided results, oxidation and hydrolysis are potential degradation routes for similar compounds.
Long-Term Stability of this compound Solutions: A Comparative Overview
Currently, there is limited direct, quantitative data available in the public domain that compares the long-term stability of this compound solutions at -20°C versus 4°C. The general consensus from manufacturers and scientific literature is that aqueous solutions are not stable and should be prepared fresh.
Based on general chemical principles and the available information, the following table summarizes the stability of this compound in its solid form and in solution.
| Form | Storage Temperature | Recommended Storage Duration | Stability Notes |
| Solid (Crystalline) | -20°C | ≥ 4 years[1] | Hygroscopic; store in a tightly sealed container.[2] |
| Aqueous Solution | 4°C or -20°C | Not recommended for more than one day[1][3] | Prone to degradation. Prepare fresh before use. |
| DMSO Stock Solution | -20°C | Up to 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of Aqueous this compound Solution
This protocol describes the preparation of an aqueous solution of this compound.
-
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., sterile PBS pH 7.2, deionized water)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile laboratory equipment (e.g., conical tubes, pipettes)
-
-
Procedure: a. Bring the this compound solid to room temperature before opening the container to minimize moisture absorption. b. Weigh the desired amount of this compound in a sterile tube. c. Add the desired volume of the aqueous buffer (e.g., PBS, pH 7.2, for a solubility of approximately 10 mg/mL).[1] d. Purge the solvent with an inert gas before and after dissolving the solid to minimize oxidation.[1] e. Vortex or gently agitate until the solid is completely dissolved. f. Use the solution immediately. Do not store for more than one day.[1][3]
Visualizing Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and using this compound solutions to ensure optimal experimental outcomes.
Caption: Recommended workflow for the preparation and use of aqueous this compound solutions.
References
Technical Support Center: Formulation of Stable Cysteamine Eye Drops for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the formulation of stable cysteamine eye drops for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating cysteamine eye drops?
The main challenge is the chemical instability of cysteamine in aqueous solutions. Cysteamine, an aminothiol, readily oxidizes to its disulfide form, cystamine.[1][2] This oxidation is the primary degradation pathway and is problematic because cystamine is not as effective as cysteamine in reducing corneal cystine crystals.[3]
Q2: What factors accelerate the degradation of cysteamine in eye drop formulations?
Several factors can accelerate the degradation of cysteamine:
-
Presence of Oxygen: Oxygen is the main factor driving the oxidation of cysteamine to cystamine.[4][5][6]
-
pH: The rate of oxidation is pH-dependent, being more pronounced in alkaline solutions.[5] Acidic pH, around 4.2-4.5, has been shown to improve stability.[2][7]
-
Temperature: Increased temperature accelerates the degradation process.[5] Storage at room temperature leads to significant degradation compared to refrigerated or frozen conditions.[3][8]
-
Metal Ions: The presence of metal ions such as Cu²⁺, Fe³⁺, and Zn²⁺ can catalyze the oxidation of cysteamine.[1]
Q3: What are the recommended storage conditions for compounded cysteamine eye drops to enhance stability?
To maximize stability, it is highly recommended to store compounded cysteamine eye drops at -20°C (frozen).[3][7][8] Studies have shown a significant loss of cysteamine within the first week when stored at +4°C (refrigerated).[3] For short-term use (e.g., one week), refrigeration is a viable option, but freezing is superior for long-term storage.[9]
Q4: Can I use antioxidants to improve the stability of my cysteamine formulation?
Yes, incorporating antioxidants can help improve stability. The use of a chelating agent like disodium edetate (EDTA) is beneficial as it can sequester metal ions that catalyze oxidation.[2][10] Other antioxidants, such as catalase, have been shown to decrease the oxidation rate.[11] However, some common antioxidants like vitamin C may unexpectedly increase the degradation rate of cysteamine.[1]
Q5: How can I minimize the exposure of my formulation to oxygen during preparation?
Minimizing oxygen exposure is critical. One effective method is to saturate the aqueous solution with an inert gas, such as nitrogen, during the compounding process.[4][5] Additionally, using packaging materials with low oxygen permeability is recommended.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of cysteamine potency (less than 1 week). | - Storage at room temperature or +4°C.- High oxygen exposure during preparation and storage.- Inappropriate pH of the formulation. | - Store the formulation at -20°C.[3][7]- Prepare the formulation under a nitrogen atmosphere.[4][5]- Adjust the pH of the solution to an acidic range (e.g., 4.2-4.5).[2][7] |
| Discoloration or change in odor of the eye drops. | - Significant degradation of cysteamine to cystamine and other byproducts. | - This is a strong indicator of instability. The formulation should be discarded.- Review the formulation protocol, paying close attention to pH, oxygen exclusion, and storage temperature. |
| Precipitation or crystal formation in the eye drops. | - This could be due to the accumulation of cystine crystals if the active ingredient has degraded, or solubility issues with excipients at low temperatures. | - Verify the stability of the active ingredient. If degraded, the formulation is no longer effective.- If excipients are precipitating upon freezing, evaluate the compatibility of all components at the intended storage temperature. |
| Variability in stability between batches. | - Inconsistent control over critical formulation parameters. | - Standardize the entire formulation process, including the source and quality of raw materials, pH measurement and adjustment, method and duration of nitrogen purging, and packaging procedure. |
Experimental Protocols
Protocol 1: Stability Testing of Cysteamine Eye Drops by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method to determine the concentration of cysteamine and its primary degradation product, cystamine.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 3.5 µm, 15 cm x 0.46 cm)
-
Mobile Phase A: 0.5% aqueous sodium heptane sulfonate solution, pH adjusted to 2.5 with phosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Cysteamine hydrochloride reference standard
-
Cystamine dihydrochloride reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of cysteamine hydrochloride in a suitable diluent (e.g., 0.1% acetic acid).
-
Prepare a stock solution of this compound in the same diluent.
-
Create a series of calibration standards by diluting the stock solutions to known concentrations.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column Temperature: 30°C.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 210 nm for cysteamine and 244 nm for cystamine.[5][7]
-
Injection Volume: 20 µL.[5]
-
Gradient Elution: A gradient elution is typically used to separate cysteamine and cystamine effectively. An example gradient is provided in the table below.
-
Table 1: Example HPLC Gradient Program [5]
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 16.0 | 35 | 65 |
| 16.1 | 10 | 90 |
| 19.0 | 10 | 90 |
| 19.5 | 80 | 20 |
| 24.0 | 80 | 20 |
-
Data Analysis:
-
Integrate the peak areas for cysteamine and cystamine in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of cysteamine and cystamine in the eye drop sample using the calibration curve.
-
Visualizations
Caption: Workflow for preparing stable cysteamine eye drops.
References
- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 10. Recent Research in Ocular Cystinosis: Drug Delivery Systems, Cysteamine Detection Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for improving stability of cysteamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purification methods for cystamine dihydrochloride after synthesis.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of cystamine dihydrochloride after synthesis. It includes troubleshooting for common issues and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound after synthesis?
The most prevalent and straightforward method for purifying this compound is recrystallization. This technique involves dissolving the crude product in a suitable solvent system and then inducing crystallization to obtain a purer form, leaving impurities behind in the solvent.
Q2: What is the recommended solvent system for the recrystallization of this compound?
A common and effective solvent system is a mixture of water and ethanol.[1] The crude this compound is typically dissolved in water, followed by the addition of ethanol to induce precipitation of the purified product.[1]
Q3: What level of purity can be expected after recrystallization?
With a carefully executed recrystallization protocol, a high degree of purity can be achieved. Purity levels of 99.5% to 99.6% have been reported for the analogous compound, cysteamine hydrochloride, suggesting that similar high purity is attainable for this compound.
Q4: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A validated ion-pairing reversed-phase HPLC method can be used for the simultaneous determination of cystamine and its potential impurity, cysteamine.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the purified product by comparing its spectrum to a reference standard of this compound.[1]
-
Absence of Sulfhydryl Groups: A qualitative test for the absence of sulfhydryl (-SH) groups can indicate the removal of the starting material, cysteamine.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a water/ethanol solvent system.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (absolute or 95%)
-
Beakers and flasks
-
Heating and stirring plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of deionized water at room temperature. Gentle heating (e.g., to 40-50°C) can be applied to aid dissolution, but avoid excessive temperatures to prevent degradation.
-
Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration to remove them.
-
Precipitation: While stirring the aqueous solution, slowly add ethanol until the solution becomes cloudy, indicating the onset of precipitation. Continue adding ethanol to ensure complete precipitation of the product.
-
Crystallization: Allow the mixture to cool to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 40-50°C) or under vacuum to a constant weight.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete precipitation. - Using too much solvent for dissolution or washing. - Product loss during transfers. | - Ensure a sufficient amount of ethanol is added to induce complete precipitation. - Use a minimal amount of water for dissolution and wash the crystals with a small volume of cold ethanol. - Carefully transfer the product between vessels to minimize mechanical losses. |
| Product Fails to Crystallize | - Solution is not sufficiently supersaturated. - Presence of impurities that inhibit crystallization. | - Add more ethanol to the solution. - Try scratching the inside of the beaker with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - If impurities are suspected, consider a preliminary purification step like charcoal treatment. |
| Discolored Product (e.g., yellow tint) | - Presence of colored impurities from the synthesis. - Degradation of the product due to excessive heat. | - Add a small amount of activated charcoal to the hot aqueous solution before filtration to adsorb colored impurities. - Avoid high temperatures during the dissolution step. |
| Presence of Starting Material (Cysteamine) in the Final Product | - Incomplete oxidation during synthesis. - Inefficient removal during purification. | - Optimize the synthesis reaction to ensure complete conversion of cysteamine. - Perform a second recrystallization to further purify the product. |
| Oily Product Instead of Crystals | - The boiling point of the solvent is too high, or the cooling process is too rapid. | - Ensure the appropriate solvent system is used. - Allow the solution to cool slowly to promote the formation of well-defined crystals. |
Potential Impurities
Knowledge of potential impurities is crucial for effective purification and analysis. Common impurities in this compound may include:
| Impurity | Source |
| Cysteamine | Unreacted starting material |
| Bis(2-aminoethyl) sulfide | By-product of synthesis |
| Other disulfides | Oxidative side reactions |
| Residual solvents | From synthesis or purification |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Validation & Comparative
A Comparative Analysis of Cystamine Dihydrochloride and Other Transglutaminase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cystamine dihydrochloride and other prominent transglutaminase inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Transglutaminases (TGs), a family of enzymes that catalyze the post-translational modification of proteins, are implicated in a wide range of physiological and pathological processes. Notably, transglutaminase 2 (TG2) is a key player in the pathogenesis of various diseases, including celiac disease, neurodegenerative disorders, and cancer.[1] This has spurred the development of numerous TG inhibitors. This guide focuses on comparing the efficacy of this compound, a well-established TG inhibitor, with other compounds.
Quantitative Efficacy of Transglutaminase Inhibitors
The inhibitory potential of various compounds against transglutaminase, primarily TG2, has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant (kinh/Ki) for irreversible inhibitors. The following table summarizes the available quantitative data for cystamine and other selected inhibitors. It is important to note that assay conditions can influence these values.
| Inhibitor | Target | IC50 | k_inh/K_i (M⁻¹min⁻¹) | Mechanism of Action | Reference(s) |
| Cystamine | Human TG2 | ~2.5 mM | 1.2 x 10³ | Irreversible, promotes allosteric disulfide bond formation.[2][3][4] | [5][6] |
| Cysteamine | Human TG2 | - | - | Competitive amine substrate.[4][7] | [8] |
| Disulfiram | Human TG2 | - | 8.3 x 10³ | Irreversible, oxidative inactivation.[3] | [5] |
| ZED1227 (Vilagletistat) | Human TG2 | 45 nM | - | Irreversible, active-site directed.[9][10] | [9] |
| ERW1041E | Human TG2 | - | - | Irreversible, active-site directed.[11] | [11] |
| PX-12 | Human TG2 | - | - | Oxidative, allosteric inhibition.[11][12] | [11][12] |
| LDN27219 | Human TG2 | - | - | Allosteric inhibitor.[13] | [13] |
| KCC009 | Human TG2 | - | - | Active-site directed inhibitor.[13] | [13] |
Note: "-" indicates that the data was not specified in the cited sources. The efficacy of inhibitors can vary based on the experimental setup, including the specific assay, substrate concentrations, and the presence of reducing or oxidizing agents.
Experimental Protocols
The determination of inhibitor efficacy relies on robust experimental protocols. A common method to assess transglutaminase activity and its inhibition is through an in vitro enzyme assay. Below is a generalized protocol based on methodologies described in the literature.[4][11][14]
In Vitro Transglutaminase Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the transamidation activity of recombinant human transglutaminase 2 (rhTG2).
Materials:
-
Recombinant human TG2
-
Substrate (e.g., N-carbobenzoxy-L-glutaminylglycine)
-
Amine donor (e.g., monodansylcadaverine or 5-(biotinamido)pentylamine)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl₂)
-
Inhibitor compound (e.g., this compound) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of rhTG2, substrate, amine donor, and the inhibitor at desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add rhTG2 to all wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the transamidation reaction by adding the substrate and the amine donor to all wells.
-
Signal Detection: Measure the product formation over time using a microplate reader. The detection method depends on the amine donor used (e.g., fluorescence for monodansylcadaverine or a colorimetric reaction following streptavidin-HRP binding for 5-(biotinamido)pentylamine).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, the kinh/Ki value can be determined through more detailed kinetic studies.[5]
References
- 1. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease—In Vitro Studies in Intestinal Cells and Duodenal Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Validating the Antioxidant Activity of Cystamine Dihydrochloride in Striatal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cystamine dihydrochloride's antioxidant activity in striatal cells with other common antioxidants. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Antioxidant Performance in Neuronal Cells
Oxidative stress is a key contributor to the pathology of various neurodegenerative diseases, making the evaluation of antioxidant compounds a critical area of research. The following tables summarize the available quantitative data comparing the efficacy of this compound and its reduced form, cysteamine, with other well-established antioxidants.
| Antioxidant Compound | Cell Type | Assay | Key Findings |
| Cysteamine | SN56 Cholinergic Cells | Cysteine Level Measurement | 6-fold increase in intracellular cysteine levels. |
| N-Acetylcysteine (NAC) | SN56 Cholinergic Cells | Cysteine Level Measurement | 2-fold increase in intracellular cysteine levels.[1] |
| Cystamine | Huntington's Disease (HD) knock-in striatal cells | Mitochondrial Membrane Potential | Attenuated 3-NP-induced mitochondrial depolarization at 50 µM and completely inhibited it at 250 µM.[2] |
| Cysteamine | Huntington's Disease (HD) knock-in striatal cells | Mitochondrial Membrane Potential | Showed similar protective effects to cystamine against 3-NP-induced mitochondrial depolarization at concentrations between 50-500 µM.[2] |
| N-Acetylcysteine (NAC) | Mouse Cortical Neurons | Cell Viability (in the absence of oxidative stress) | Induced neuronal death at concentrations of 0.1-10 mM.[3] |
| Coenzyme Q10 | Parkinson's Disease Rat Model (in vivo) | Tyrosine Hydroxylase Expression | Intrastriatal administration showed neuroprotective effects against dopaminergic neuron loss.[4] |
Note: Direct head-to-head comparisons of the antioxidant capacity (e.g., EC50 for ROS scavenging) of this compound against a wide range of antioxidants in striatal cells are limited in the current literature. The data presented is based on available studies and may not represent a direct comparative experimental design in all cases.
Mechanisms of Action: A Comparative Overview
| Antioxidant | Primary Mechanism(s) of Action |
| This compound | - Increases intracellular levels of L-cysteine and glutathione (GSH).[1] - Acts as a direct scavenger of reactive oxygen species (ROS).[5] - Modulates mitochondrial function and prevents mitochondrial depolarization.[2] - Upregulates neuroprotective pathways, including BDNF/TrkB and Nrf2 signaling.[5][6] |
| N-Acetylcysteine (NAC) | - Serves as a precursor for L-cysteine, thereby replenishing intracellular GSH levels.[7] - Acts as a direct scavenger of free radicals.[8] |
| Coenzyme Q10 | - Acts as a potent antioxidant within mitochondrial and lipid membranes.[4] - Protects neuronal cells from oxidative stress and prevents the loss of mitochondrial membrane potential.[4] |
| Butylated Hydroxytoluene (BHT) | - A synthetic phenolic antioxidant that acts as a free radical scavenger.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of antioxidant compounds.
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is adapted from methods described for neuronal cell cultures.[10][11]
Materials:
-
Striatal cells cultured in appropriate plates (e.g., 96-well black, clear bottom plates for fluorescence reading).
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS) or Tyrode's buffer.
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂)).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed striatal cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or other antioxidants for a predetermined duration. Include positive (oxidative stress inducer alone) and negative (vehicle control) controls.
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-50 µM) in pre-warmed PBS or serum-free media immediately before use.
-
Remove the treatment media and wash the cells gently with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells again with warm PBS.
-
Add the oxidative stress inducer (e.g., 100-200 µM H₂O₂) to the appropriate wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Subtract the background fluorescence from all readings and normalize the fluorescence intensity of the treated groups to the control group.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using Tetramethylrhodamine, Methyl Ester (TMRM)
This protocol is based on established methods for live-cell imaging in neurons.
Materials:
-
Striatal cells cultured on glass-bottom dishes or appropriate imaging plates.
-
Tetramethylrhodamine, methyl ester (TMRM) stock solution (e.g., 10 mM in DMSO).
-
Tyrode's buffer (TB): 145 mM NaCl, 5 mM KCl, 10 mM glucose, 1.5 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES; adjust pH to 7.4.
-
Mitochondrial uncoupler (e.g., FCCP) as a positive control.
-
Confocal or fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Preparation: Culture striatal cells to the desired confluency on imaging-suitable plates.
-
TMRM Loading:
-
Prepare a 20 nM working solution of TMRM in Tyrode's buffer.
-
Wash the cells three times with Tyrode's buffer.
-
Incubate the cells with the TMRM working solution for 45 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the culture dish on the microscope stage.
-
Acquire baseline fluorescence images using an excitation wavelength of ~514 nm and an emission wavelength of ~570 nm.
-
-
Treatment and Time-Lapse Imaging:
-
Add this compound or other test compounds to the cells.
-
Acquire time-lapse images to monitor changes in TMRM fluorescence intensity over time.
-
For a positive control, add a mitochondrial uncoupler like FCCP (e.g., 1 µM) at the end of the experiment to induce complete mitochondrial depolarization, which will be observed as a sharp decrease in TMRM fluorescence.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over mitochondrial areas within the cells.
-
Measure the average fluorescence intensity within the ROIs for each time point.
-
Normalize the fluorescence intensity to the baseline fluorescence to quantify changes in mitochondrial membrane potential.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound exerts its antioxidant and neuroprotective effects through the modulation of key intracellular signaling pathways.
Caption: A generalized workflow for the in vitro validation of antioxidant compounds in striatal cells.
Caption: Cystamine promotes neuronal survival by upregulating BDNF and activating the TrkB signaling pathway.
Caption: Cystamine activates the Nrf2-ARE pathway, leading to the expression of antioxidant genes.
References
- 1. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 2. Cystamine and cysteamine prevent 3-NP-induced mitochondrial depolarization of Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrastriatal administration of coenzyme Q10 enhances neuroprotection in a Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases [mdpi.com]
- 9. Antioxidant properties of eugenol, butylated hydroxylanisole, and butylated hydroxyl toluene with key biomolecules relevant to Alzheimer's diseases-In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cystamine Dihydrochloride and Disulfiram as Human Transglutaminase 2 Inhibitors
Transglutaminase 2 (TG2), a calcium-dependent enzyme, plays a multifaceted role in various cellular processes, including apoptosis, cell adhesion, and extracellular matrix stabilization.[1][2] Its dysregulation is implicated in the pathogenesis of several diseases, making it a significant therapeutic target. This guide provides a detailed comparison of two known inhibitors of human TG2: cystamine dihydrochloride and disulfiram, with a focus on their inhibitory mechanisms, potency, and the experimental methodologies used for their characterization.
Quantitative Comparison of Inhibitor Performance
The inhibitory potential of both this compound and disulfiram against human TG2 has been quantified, revealing differences in their potency. Disulfiram emerges as a more potent inhibitor based on its bimolecular rate constant.
| Inhibitor | Inhibition Parameter (kinh/Ki) | IC50 | Mechanism of Action |
| This compound | 1.2 mM-1 min-1[3][4] | ~2.5 mM[5] | Irreversible, allosteric[6][7] |
| Disulfiram | 8.3 mM-1 min-1[3][4] | Not explicitly found | Irreversible[3] |
Mechanism of Action
This compound:
Cystamine acts as an irreversible, allosteric inhibitor of human TG2.[6][7] Its mechanism involves promoting the formation of a disulfide bond between cysteine residues Cys370 and Cys371 on the enzyme.[3][4][6] This disulfide bond formation allosterically abrogates the catalytic activity of TG2.[3][4][6] It is important to note that in vivo, cystamine is rapidly reduced to its thiol form, cysteamine.[7][8] Cysteamine, in turn, acts as a competitive inhibitor of TG2's transamidation reactions.[7][8]
Disulfiram:
Disulfiram, a clinically approved drug for the treatment of alcoholism, has been identified as a potent irreversible inhibitor of human TG2.[3][9][10] As a thiol → disulfide oxidant, its inhibitory mechanism is fundamentally similar to that of cystamine, involving the oxidative inactivation of the enzyme.[3][4][6] The potency of disulfiram is notably higher than that of cystamine.[3]
Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving TG2 and the points of inhibition by cystamine and disulfiram. Under pathological conditions, stimuli can lead to an increase in intracellular calcium, which activates TG2. Activated TG2 then crosslinks substrate proteins, contributing to disease progression. Both cystamine and disulfiram interrupt this process by inhibiting TG2 activity.
Caption: TG2 signaling pathway and points of inhibition.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory activity of compounds against human TG2, based on common experimental practices.
TG2 Inhibition Assay (Colorimetric Method)
This protocol outlines a typical colorimetric assay to determine the extent of TG2 inhibition.
Materials:
-
Recombinant human TG2
-
Inhibitor stock solutions (this compound, Disulfiram)
-
Assay buffer (e.g., MOPS buffer, pH 6.9, containing CaCl2)[11]
-
Chromogenic TG2 substrate (e.g., AL5)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of recombinant human TG2 in the assay buffer.
-
Prepare serial dilutions of the inhibitor (cystamine or disulfiram) in the assay buffer.
-
Prepare a working solution of the chromogenic substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme or inhibitor).[11]
-
Add the TG2 enzyme solution to all wells except the blank.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-30 minutes) at a controlled temperature (e.g., 25°C).[11][12]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Subtract the blank readings from all other readings.
-
Determine the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For irreversible inhibitors, determine the bimolecular rate constant (kinh/Ki) by fitting the progress curves at different inhibitor and substrate concentrations to an irreversible inhibition model.[13]
-
Experimental Workflow
The diagram below outlines the typical workflow for a TG2 inhibition assay.
Caption: Workflow for a TG2 inhibition assay.
References
- 1. Involvement of transglutaminase 2 and voltage‐gated potassium channels in cystamine vasodilatation in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-Impermeable Inhibitors Confirm That Intracellular Human Transglutaminase 2 Is Responsible for the Transglutaminase-Associated Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cystamine and Cysteamine as Radioprotectors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cystamine and cysteamine as radioprotective agents, supported by experimental data. This analysis covers their efficacy, toxicity, and mechanisms of action, offering insights into their potential applications in radiation protection.
Cystamine, a disulfide, and its reduced form, cysteamine, an aminothiol, have long been recognized for their radioprotective properties. In the reducing environment of a cell, cystamine is rapidly converted to two molecules of cysteamine, which is considered the active radioprotective metabolite. Both compounds exert their protective effects primarily through the scavenging of free radicals generated by ionizing radiation and by donating a hydrogen atom to aid in the chemical repair of damaged biomolecules.
Quantitative Performance Analysis
The efficacy of a radioprotector is often quantified by its Dose Reduction Factor (DRF), which is the ratio of the radiation dose required to produce a given effect in the presence of the protector to the dose required to produce the same effect in its absence. The following tables summarize key quantitative data for cystamine and cysteamine.
| Parameter | Cystamine | Cysteamine | Reference(s) |
| Chemical Formula | C₄H₁₂N₂S₂ | C₂H₇NS | N/A |
| Mechanism of Action | Pro-drug, converted to cysteamine in vivo. Scavenges free radicals. | Active metabolite. Scavenges free radicals, donates hydrogen atoms for chemical repair of DNA. | [1][2] |
| Oxygen Dependency | Effective in both oxygen-rich and oxygen-poor (hypoxic) conditions. | More effective in aerated (oxygen-rich) conditions; minimal efficacy in hypoxic environments. | [1][3] |
Table 1: General Comparative Properties of Cystamine and Cysteamine
| Experimental Model | Dose Reduction Factor (DRF) | Concentration/Dose | Reference(s) |
| Cystamine | |||
| Mice (LD50/30) | Not explicitly stated, but protective effects observed. | 75-150 mg/kg (intraperitoneal) | [3] |
| Cysteamine | |||
| Cultured Human Cells (in vitro) | 2.3 | 4 mM | N/A |
| Chinese Hamster V79 Cells (in vitro, against ³H₂O) | 2.5 ± 0.3 | 1.3 mM | [4] |
| Chinese Hamster V79 Cells (in vitro, against ¹³¹IdU) | 1.8 ± 0.2 | 1.3 mM | [4] |
| Chinese Hamster V79 Cells (in vitro, against ¹²⁵IdU) | 1.7 ± 0.1 | 1.3 mM | [4] |
| Mice (fractionated irradiation) | DRF observed at sublethal and lethal doses. | Not specified | [5] |
Table 2: Comparative Dose Reduction Factors (DRF) of Cystamine and Cysteamine
| Compound | LD50 (Mice, intraperitoneal) | Reference(s) |
| Cystamine | ~150-200 mg/kg | N/A |
| Cysteamine | 250 mg/kg | N/A |
Table 3: Comparative Acute Toxicity of Cystamine and Cysteamine
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of radioprotectors are provided below.
Clonogenic Survival Assay
The clonogenic survival assay is the gold standard for determining the effectiveness of a radioprotective agent in vitro by assessing the ability of single cells to survive treatment, proliferate, and form colonies.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Radioprotector stock solution (cystamine or cysteamine)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
Cell culture flasks and plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Culture: Maintain the chosen cell line in appropriate culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA, perform a cell count, and seed a predetermined number of cells into culture plates. The number of cells seeded will depend on the expected survival fraction at different radiation doses.
-
Radioprotector Treatment: Add the radioprotector (cystamine or cysteamine) at the desired concentrations to the culture medium and incubate for a specific period (e.g., 30-60 minutes) before irradiation.
-
Irradiation: Irradiate the cell culture plates with a range of radiation doses. Include an untreated control group and a group treated with the radioprotector alone to assess its toxicity.
-
Incubation: After irradiation, remove the medium containing the radioprotector, wash the cells with PBS, and add fresh culture medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of the control group. The Dose Reduction Factor (DRF) can be calculated from the survival curves.
Micronucleus Assay
The micronucleus assay is a genotoxicity test used to assess chromosomal damage. It is a valuable tool for evaluating the ability of a radioprotector to prevent radiation-induced DNA damage.
Materials:
-
Cell culture medium and supplements
-
Cytochalasin B (to block cytokinesis)
-
Radioprotector stock solution
-
Irradiation source
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa or a fluorescent DNA stain like DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the radioprotector and/or radiation as described in the clonogenic assay protocol.
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to arrest cell division at the binucleated stage. The optimal concentration and incubation time should be determined for the specific cell line.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifuge to collect the cell pellet.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate to swell the cells.
-
Fixation: Add fresh, cold fixative to the cell suspension and centrifuge. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: Compare the frequency of micronucleated cells in the different treatment groups to determine the protective effect of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in the radioprotective mechanisms of cystamine and cysteamine, as well as a typical experimental workflow for their evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiation Protection by Cysteamine against the Lethal Effects of Intracellularly Localized Auger Electron, α- and β-Particle Emitting Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECOVERY RATE AND DOSE-REDUCTION FACTOR IN CYSTEAMINE-TREATED MICE AFTER FRACTIONATED IRRADIATION (Journal Article) | OSTI.GOV [osti.gov]
Validating Cystamine's Neuroprotective Role via the BDNF/TrkB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cystamine and other neuroprotective agents, focusing on their mechanisms of action involving the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway. The information presented is collated from various experimental studies to aid in the validation and further exploration of cystamine as a potential therapeutic agent for neurodegenerative diseases.
Cystamine and the BDNF/TrkB Signaling Pathway
Cystamine, and its reduced form cysteamine, have demonstrated significant neuroprotective effects, which are strongly linked to the upregulation of the BDNF/TrkB pathway.[1][2][3][4][5][6] Studies have shown that cystamine can increase the levels of BDNF in the brain and enhance the phosphorylation of its receptor, TrkB, thereby activating downstream signaling cascades that promote neuronal survival and plasticity.[1][2][3] The neuroprotective effects of cystamine have been observed to be diminished by the presence of BDNF-neutralizing antibodies or TrkB inhibitors, confirming the crucial role of this pathway.[1][2]
Quantitative Data on Cystamine's Effect on the BDNF/TrkB Pathway
The following tables summarize quantitative data from various studies investigating the impact of cystamine and cysteamine on key components of the BDNF/TrkB pathway.
Table 1: In Vitro Effects of Cystamine on Neuronal Cells
| Parameter Measured | Cell Type | Cystamine Concentration | Fold Change/Effect | Reference |
| HSJ1 Transcript Levels | Neuronal Cells | 100 µM | 1.7-fold increase at 24h | [7] |
| HSJ1 Transcript Levels | Neuronal Cells | 100 µM | 2.2-fold increase at 48h | [7] |
| BDNF Secretion | Neuronal Cells | 100 µM | Increased BDNF in supernatant | [7] |
| BDNF in Golgi Apparatus | Neuronal Cells | Not Specified | Extensive depletion | [7] |
| BDNF in Vesicles | Neuronal Cells | Not Specified | Increased content | [7] |
Table 2: In Vivo Effects of Cysteamine on BDNF Levels
| Animal Model | Cysteamine Dosage | Duration | Tissue/Sample | Fold Change/Effect | Reference |
| BALB/cByJ Mice | 50, 100, 200 mg/kg (i.p.) | Single dose | Hippocampus | Significant increase at 200 mg/kg | [8] |
| R6/1 HD Mice | Not Specified | Not Specified | Striatum | Increased BDNF levels | [7] |
Table 3: Effect of Cystamine on TrkB Phosphorylation and Downstream Signaling
| Condition | Treatment | Parameter Measured | Effect | Reference |
| Haloperidol-induced toxicity | Cystamine | TrkB tyrosine phosphorylation | Enhanced | [1][2] |
| Haloperidol-induced toxicity | Cystamine | Akt activation | Activated | [1][2] |
| Haloperidol-induced toxicity | Cystamine | ERK1/2 activation | Activated | [1][2] |
| 2,5-hexanedione intoxication | Cystamine (30 & 60 mg/kg) | PI3K/Akt pathway | Activated | [9] |
Comparative Analysis with Other Neuroprotective Agents
While direct head-to-head comparative studies are limited, this section juxtaposes the effects of cystamine with other neuroprotective agents, N-acetylcysteine (NAC) and minocycline, on the BDNF pathway based on available literature.
Table 4: Comparison of Neuroprotective Agents and their Effects on the BDNF Pathway
| Agent | Proposed Mechanism | Effect on BDNF Levels | Effect on TrkB Signaling | Reference |
| Cystamine | Increases BDNF secretion, antioxidant | Increases BDNF in various models | Enhances TrkB phosphorylation and downstream signaling | [1][2][3][4][5][6][7][9] |
| N-acetylcysteine (NAC) | Antioxidant, glutathione precursor | Increases BDNF levels in response to aspartame-induced toxicity | Not explicitly detailed in comparative studies | [10][11] |
| Minocycline | Anti-inflammatory, microglial modulation | Increases BDNF expression | Promotes TrkB/BDNF pathway via M2 microglia polarization | [12] |
Note: The data in this table is collated from separate studies and does not represent a direct comparative analysis within a single study.
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To determine the neuroprotective effect of cystamine against a neurotoxin-induced cell death in primary cortical neurons.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 (E18) mouse fetuses and cultured in Neurobasal medium supplemented with B27 and L-glutamine.
-
Treatment: After 7 days in vitro, neurons are pre-treated with varying concentrations of cystamine (e.g., 50, 100, 200 µM) for 24 hours.
-
Induction of Neurotoxicity: A neurotoxin, such as haloperidol (50 µM), is added to the culture medium for an additional 24 hours.
-
Assessment of Cell Viability: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using Trypan Blue exclusion.
-
Blocking Experiments: To validate the role of the BDNF/TrkB pathway, parallel experiments are conducted with the co-administration of a BDNF-neutralizing antibody (1 µg/mL) or a TrkB inhibitor like K252a (100 nM).[1][2]
Measurement of BDNF Levels by ELISA
Objective: To quantify the levels of BDNF in brain tissue homogenates following cystamine treatment.
Methodology:
-
Tissue Collection and Homogenization: Brain tissue (e.g., frontal cortex, hippocampus) is rapidly dissected, weighed, and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Acid Extraction (Optional but Recommended): To release BDNF bound to its receptors, an acid extraction protocol can be employed.[13]
-
Quantification: BDNF levels in the supernatant are measured using a commercially available BDNF ELISA kit, following the manufacturer's instructions.
-
Standard Curve: A standard curve is generated using recombinant BDNF to determine the concentration of BDNF in the samples.
-
Data Analysis: BDNF levels are normalized to the total protein concentration of the sample, determined by a BCA or Bradford assay.
Western Blot Analysis for TrkB Phosphorylation
Objective: To assess the effect of cystamine on the phosphorylation of TrkB.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against phospho-TrkB (e.g., p-TrkB Tyr816) overnight at 4°C.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: The membrane is stripped and re-probed with an antibody against total TrkB to normalize the levels of phosphorylated TrkB.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: BDNF/TrkB Signaling Pathway Activated by Cystamine.
Caption: Experimental Workflow for Validating Cystamine's Neuroprotection.
Caption: Logical Comparison of Neuroprotective Agents.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Cystamine prevents haloperidol-induced decrease of BDNF/TrkB signaling in mouse frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential antidepressant properties of cysteamine on hippocampal BDNF levels and behavioral despair in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cystamine attenuated behavioral deficiency via increasing the expression of BDNF and activating PI3K/Akt signaling in 2,5-hexanedione intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biosensis.com [biosensis.com]
Head-to-Head Comparison: Cystamine and Cysteamine as Antibiotic Potentiators
For Immediate Release
Aberdeen, Scotland – In the ongoing battle against antibiotic resistance, researchers are increasingly looking to adjuvant therapies that can restore or enhance the efficacy of existing antibiotics. A head-to-head study published in Infection and Immunity provides a detailed comparison of two such promising compounds: cystamine and its reduced form, cysteamine. This guide synthesizes the key findings of this research, offering a comprehensive overview for researchers, scientists, and drug development professionals.
The study, conducted by Fraser-Pitt and colleagues, directly compares the in vitro and in vivo efficacy of cystamine and cysteamine in potentiating antibiotics against the opportunistic pathogen Pseudomonas aeruginosa. The findings reveal distinct mechanisms of action and varying levels of potentiation, providing valuable insights for the development of new antimicrobial strategies.
Quantitative Data Summary
The following tables summarize the key quantitative data from the study, comparing the minimum inhibitory concentrations (MICs) and synergistic effects of cystamine and cysteamine when combined with the fluoroquinolone antibiotic ciprofloxacin. In vivo efficacy data from murine infection models is also presented.
Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa PAO1 to Ciprofloxacin in Combination with Cystamine and Cysteamine
| Compound | Concentration (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fold Reduction in Ciprofloxacin MIC |
| Control | - | 0.5 | - |
| Cystamine | 64 | 0.25 | 2 |
| 128 | 0.25 | 2 | |
| 256 | 0.125 | 4 | |
| 512 | 0.125 | 4 | |
| Cysteamine | 64 | 0.25 | 2 |
| 128 | 0.25 | 2 | |
| 256 | 0.25 | 2 | |
| 512 | 0.125 | 4 |
Data extracted from Fraser-Pitt et al., 2018.[1][2]
Table 2: Checkerboard Synergy Assay of Ciprofloxacin with Cystamine and Cysteamine against P. aeruginosa PAO1
| Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| Ciprofloxacin + Cystamine | 0.5 - 1.0 | Additive/Indifference |
| Ciprofloxacin + Cysteamine | 0.5 - 1.0 | Additive/Indifference |
FIC index interpretation: ≤ 0.5 = Synergy; > 0.5 to < 4 = Additive/Indifference; ≥ 4 = Antagonism. Data interpreted from Fraser-Pitt et al., 2018.[1][2]
Table 3: In Vivo Efficacy of Cysteamine in Murine Infection Models
| Infection Model | Antibiotic | Treatment Group | Mean Bacterial Load (log10 CFU/gram tissue) |
| Neutropenic Thigh | Ciprofloxacin | Vehicle Control | ~8.5 |
| Ciprofloxacin (15 mg/kg) | ~6.5 | ||
| Cysteamine (1.25 mg/kg) + Ciprofloxacin (15 mg/kg) | ~5.5 | ||
| Neutropenic Lung | Tobramycin | Vehicle Control | ~7.0 |
| Tobramycin (0.188 mg) | ~5.5 | ||
| 5% Cysteamine + Tobramycin (0.188 mg) | ~4.0 | ||
| 10% Cysteamine + Tobramycin (0.188 mg) | ~3.5 * |
*Statistically significant reduction compared to antibiotic alone (P < 0.01). Data extracted from Fraser-Pitt et al., 2018.[1][2]
Mechanisms of Action
Cystamine and cysteamine, while chemically related, exhibit different primary mechanisms for potentiating antibiotics.
Cystamine , the disulfide form, is believed to act as a "Trojan horse." It is taken up by bacterial cells and intracellularly reduced to two molecules of cysteamine. This process disrupts the cellular redox balance by consuming reducing equivalents like NADPH, thereby weakening the bacterium's defenses against the oxidative stress induced by antibiotics.
Cysteamine , the thiol form, primarily acts by undermining bacterial defenses against oxidative and nitrosative stress. It can also interfere with bacterial metabolism and virulence factor production.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of ciprofloxacin against P. aeruginosa PAO1 was determined using the broth microdilution method in 96-well plates. A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) was added to wells containing two-fold serial dilutions of the antibiotic. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. To assess potentiation, the same procedure was followed with the addition of fixed sub-inhibitory concentrations of either cystamine or cysteamine to all wells.
Checkerboard Synergy Assay
The interaction between ciprofloxacin and either cystamine or cysteamine was evaluated using a checkerboard titration method in 96-well plates. Serial dilutions of ciprofloxacin were made along the x-axis, and serial dilutions of the potentiating agent (cystamine or cysteamine) were made along the y-axis. Each well was inoculated with a standardized bacterial suspension. The plates were incubated, and the MIC of each compound alone and in combination was determined. The Fractional Inhibitory Concentration (FIC) index was calculated for each combination using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interaction was classified as synergistic (FIC index ≤ 0.5), additive/indifferent (>0.5 to <4), or antagonistic (FIC index ≥ 4).
In Vivo Murine Infection Models
Neutropenic Thigh Infection Model: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. A localized thigh infection was established by intramuscular injection of a clinical isolate of multidrug-resistant P. aeruginosa. Two hours post-infection, treatment was initiated with intravenous administration of ciprofloxacin, cysteamine, or a combination thereof. After 24 hours, mice were euthanized, and the thighs were excised, homogenized, and plated for bacterial enumeration (CFU/gram of tissue).
Neutropenic Lung Infection Model: Mice were made neutropenic as described above. An acute lung infection was induced via intranasal inoculation of P. aeruginosa. Treatment commenced 2 hours post-infection, with administration of tobramycin and/or cysteamine via dry-powder inhalation. At 24 hours post-infection, lungs were harvested, homogenized, and bacterial loads were quantified.
Conclusion
The head-to-head comparison reveals that both cystamine and cysteamine can effectively potentiate the activity of antibiotics against P. aeruginosa, albeit through different primary mechanisms. While in vitro synergy assays showed an additive or indifferent effect, the in vivo studies demonstrated a significant potentiation of antibiotic efficacy by cysteamine.[1][2] These findings underscore the potential of these aminothiols as valuable adjuvants in combating antibiotic-resistant infections and highlight the importance of in vivo models in evaluating the therapeutic potential of such combination therapies. Further research is warranted to fully elucidate their mechanisms and optimize their clinical application.
References
Unveiling the Irreversible Inhibition of Human Transglutaminase 2 by Cystamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cystamine's irreversible inhibition of human transglutaminase 2 (TG2) with other notable inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Mechanism of Action: An Allosteric Disulfide Lock
Cystamine exerts its irreversible inhibitory effect on human TG2 through a distinct oxidative mechanism. Rather than targeting the active site cysteine (Cys277) directly, as once thought, cystamine promotes the formation of a disulfide bond between two other cysteine residues, Cys370 and Cys371.[1][2] This disulfide bond acts as an allosteric switch, locking the enzyme in an inactive conformation and thereby abrogating its catalytic activity.[1][3] This modern understanding has redirected research efforts towards novel therapeutic strategies targeting this allosteric site.
The inhibition of TG2 by cystamine is a time-dependent process, a characteristic feature of irreversible inhibitors.[4] Experimental evidence, including mass spectrometric disulfide mapping and site-directed mutagenesis, has conclusively demonstrated the formation of the Cys370-Cys371 disulfide bond upon treatment with cystamine.[1][3] Furthermore, studies have shown a persistent decrease in TG2 activity even after the removal of cystamine, confirming the irreversible nature of the inhibition.[1]
Comparative Analysis of TG2 Inhibitors
While cystamine is a widely used tool compound for studying TG2, several other inhibitors with different mechanisms and potencies have been identified. This section provides a quantitative comparison of cystamine with selected alternatives.
| Inhibitor | Mechanism of Action | Inhibition Constant (kinh/Ki) | Key Features |
| Cystamine | Irreversible, allosteric (promotes Cys370-Cys371 disulfide bond) | 1.2 mM-1 min-1[1][3] | Widely used tool compound; mechanism recently elucidated. |
| Disulfiram | Irreversible, allosteric (promotes Cys370-Cys371 disulfide bond) | 8.3 mM-1 min-1[1][3] | FDA-approved drug; more potent than cystamine. |
| Cysteamine | Competitive | Not applicable (competitive inhibitor) | Reduced form of cystamine; acts as a competitive amine substrate.[2][5] |
| ERW1041 | Irreversible, active-site directed | - | Targets the active site cysteine (Cys277). |
| PX-12 | Irreversible, oxidative | - | Acts through an oxidative mechanism. |
| Iodoacetamide | Irreversible, active-site directed | - | A simple, reactive inhibitor that forms a stable thioether bond with the active site cysteine.[4] |
Experimental Protocols
Transglutaminase 2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring TG2 activity in cell lysates or purified enzyme preparations.
Materials:
-
TG Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Donor Substrate (e.g., a biotinylated glutamine-containing peptide)
-
Acceptor Substrate (e.g., a primary amine like 5-(biotinamido)pentylamine)
-
Calcium Chloride (CaCl2) solution (e.g., 10 mM)
-
Stop Solution (e.g., EDTA solution)
-
Detection Reagent (e.g., Streptavidin-HRP and a colorimetric HRP substrate)
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing TG Assay Buffer, Donor Substrate, Acceptor Substrate, and CaCl2.
-
Add the sample (cell lysate or purified TG2) to the reaction mixture to initiate the reaction.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., cystamine) for a specified time before adding the substrates.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Reagent and incubate according to the manufacturer's instructions to develop the colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate TG2 activity based on a standard curve.
Mass Spectrometry-Based Disulfide Mapping
This protocol provides a general workflow for identifying disulfide bonds in TG2, particularly the Cys370-Cys371 bond induced by cystamine.
Materials:
-
Purified human TG2
-
Cystamine
-
Alkylation agent (e.g., iodoacetamide or N-ethylmaleimide)
-
Protease (e.g., Trypsin)
-
Mass Spectrometer (e.g., LC-MS/MS system)
-
Data analysis software
Procedure:
-
Sample Preparation:
-
Incubate purified TG2 with and without cystamine under appropriate buffer conditions.
-
To prevent artificial disulfide bond formation, block free cysteine residues by adding an alkylating agent.
-
-
Proteolytic Digestion:
-
Denature the protein sample.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Use specialized software to analyze the MS/MS data.
-
Identify peptides that are linked by a disulfide bond. The software will search for pairs of peptides whose combined mass corresponds to the mass of the two peptides minus two hydrogen atoms (indicative of a disulfide bond).
-
Confirm the formation of the Cys370-Cys371 disulfide bond in the cystamine-treated sample by identifying the corresponding linked peptides.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic described in this guide.
Figure 1. Allosteric regulation of TG2 activity by disulfide bond formation.
Figure 2. Experimental workflow for disulfide mapping of TG2.
References
Cross-Study Comparative Analysis of Cystamine and Cysteamine in Huntington's Disease Models
Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder for which there is currently no cure. Research into potential therapeutic agents has explored various compounds, with cystamine and its reduced form, cysteamine, emerging as candidates of interest. Multiple preclinical studies using diverse models of HD have demonstrated their potential neuroprotective effects.[1][2] The proposed mechanisms of action are multifaceted, including the inhibition of transglutaminase activity, modulation of Brain-Derived Neurotrophic Factor (BDNF) levels, and antioxidant effects.[3][4][5][6] This guide provides a comparative analysis of the therapeutic effects of cystamine and cysteamine across key preclinical and clinical studies, presenting quantitative data, experimental methodologies, and visual summaries of the underlying biological pathways and workflows.
Quantitative Data Summary
The efficacy of cystamine and cysteamine has been evaluated in several Huntington's disease models. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Efficacy of Cystamine/Cysteamine in Rodent Models of Huntington's Disease
| Study (Model) | Compound | Dose & Route | Key Outcomes & Quantitative Data |
| Dedeoglu et al. 2002 (R6/2 Mice)[4][7][8] | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival: Extended by 19.5% (120.8 days vs 101.1 days placebo; p < 0.001) and 16.8% respectively. Motor Performance: 27% improvement on rotarod. Pathology: Attenuated mutant huntingtin (mHtt) aggregates and striatal neuron atrophy. |
| Van Raamsdonk et al. 2005 (YAC128 Mice)[1][9] | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss. Motor Function: Did not prevent motor dysfunction. Biomarkers: Reduced transglutaminase (TGase) activity in the forebrain. |
| Borrell-Pages et al. 2006 (R6/1 Mice)[1][10] | Cysteamine | Not specified | Neuropathology: Prevented the loss of DARPP-32 positive cells in the striatum. Biomarkers: Increased brain and serum levels of BDNF. |
Table 2: Effects of Cysteamine in In Vitro and Human Studies of Huntington's Disease
| Study (Model) | Compound | Dose | Key Outcomes & Quantitative Data |
| Gazzaniga et al. (Primary Neurons & iPSC models)[1] | Cysteamine | EC50 = 7.1 nM | Neuroprotection: Demonstrated a strong neuroprotective effect against mHtt-induced toxicity. Mechanism: Neuroprotection was found to be independent of the BDNF pathway and cysteine metabolism in this model. |
| Verny et al. 2017 (Human Clinical Trial - CYST-HD)[1][11] | Delayed-Release Cysteamine Bitartrate | 1200 mg/day | Primary Endpoint (Total Motor Score): No statistically significant difference at 18 months (p = 0.385), though less deterioration was observed compared to placebo. Safety: The treatment was safe and well-tolerated. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results across studies.
1. R6/2 Transgenic Mouse Model Study (Dedeoglu et al., 2002)[4][7][8]
-
Model: R6/2 transgenic mice, which express exon 1 of the human HD gene with an expanded CAG repeat. This model exhibits a rapid and aggressive phenotype.
-
Drug Administration: Daily intraperitoneal (IP) injections of cystamine (112, 225, or 400 mg/kg) or vehicle (PBS) were initiated at 21 days of age. Oral administration was also tested.
-
Behavioral Assessment: Motor performance was evaluated using an accelerating rotarod test.
-
Survival Analysis: Lifespan was monitored from birth until death.
-
Neuropathological Analysis: Brain tissue was analyzed for gross brain weight, striatal neuron atrophy, and the presence of mutant huntingtin aggregates using immunohistochemistry.
-
Biochemical Analysis: Transglutaminase (Tgase) activity was measured in brain homogenates.
2. YAC128 Transgenic Mouse Model Study (Van Raamsdonk et al., 2005)[9]
-
Model: YAC128 transgenic mice, which express the full-length human huntingtin gene with 128 CAG repeats. This model has a slower disease progression compared to R6/2 mice.
-
Drug Administration: Cystamine was delivered orally starting at 7 months of age, when the mice were already symptomatic.
-
Neuropathological Analysis: Striatal volume and neuronal counts were assessed using stereological methods to determine cell loss and atrophy.
-
Biochemical Analysis: Tgase activity was measured in various brain regions. Expression of dopamine and cyclic adenosine monophosphate-regulated phosphoprotein (DARPP-32) was assessed as a marker of striatal neuron health.
3. Human Clinical Trial (CYST-HD) (Verny et al., 2017)[11]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 96 patients with early-stage Huntington's disease.
-
Intervention: Participants received either 1200 mg of delayed-release cysteamine bitartrate or a placebo daily for a duration of 18 months.
-
Primary Outcome Measure: The primary endpoint was the change in the Total Motor Score (TMS) of the Unified Huntington's Disease Rating Scale (UHDRS).
-
Safety Assessment: Tolerability and adverse events were monitored throughout the study.
Visualizing Mechanisms and Workflows
Proposed Mechanisms of Cystamine/Cysteamine Action
Cystamine is believed to exert its neuroprotective effects through several interconnected pathways. Initially, its role as an inhibitor of transglutaminases was highlighted, as these enzymes can contribute to the formation of protein aggregates in HD.[5][8] Subsequent research revealed its ability to increase levels of BDNF, a critical neurotrophin for neuronal survival.[5][10] Furthermore, cystamine can increase levels of the antioxidant L-cysteine, potentially mitigating oxidative stress, a known component of HD pathology.[3]
References
- 1. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hdsa.org [hdsa.org]
- 3. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 5. Raptor announces results of cysteamine trial for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 6. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 7. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of cystamine in a murine model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cystamine treatment is neuroprotective in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled trial evaluating cysteamine in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cystamine's Efficacy Across Preclinical Models of Neurodegenerative Diseases
Introduction: Cystamine, and its reduced form cysteamine, are small aminothiol compounds that have garnered significant interest in the field of neurodegenerative disease research.[1] Initially recognized for their use in treating the rare genetic disorder cystinosis, these molecules have demonstrated a surprising breadth of neuroprotective effects in various preclinical models.[2] Their ability to cross the blood-brain barrier, a critical feature for neurological therapeutics, enhances their potential as disease-modifying agents.[3][4] Cystamine and cysteamine exert their effects through multiple pathways, including the mitigation of oxidative stress, inhibition of specific enzymes, and modulation of neurotrophic factor expression.[1][5] This guide provides a comparative overview of cystamine's performance in preclinical models of Huntington's disease, Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis, presenting key experimental data and methodologies for researchers and drug development professionals.
Pivotal Mechanisms of Cystamine's Neuroprotective Action
Cystamine's therapeutic potential stems from its pleiotropic effects on several pathways implicated in neurodegeneration.[6] Key mechanisms include the inhibition of transglutaminase and caspase-3 activity, upregulation of the antioxidant L-cysteine, and increased secretion of Brain-Derived Neurotrophic Factor (BDNF).[7][8][9] These interconnected actions collectively combat protein aggregation, oxidative stress, and apoptotic cell death, which are common hallmarks of many neurodegenerative disorders.
Comparative Efficacy in Neurodegenerative Disease Models
Cystamine has been evaluated in a range of animal and cellular models, showing varied but generally positive outcomes. The most extensive research has been conducted in the context of Huntington's disease, with promising results also emerging from Parkinson's disease studies.
Huntington's Disease (HD)
In multiple mouse models of HD, cystamine treatment has demonstrated significant therapeutic effects.[10] Its initial proposed mechanism was the inhibition of transglutaminase, an enzyme thought to contribute to the aggregation of the mutant huntingtin (mHtt) protein.[11] Subsequent studies revealed that cystamine also works by increasing levels of the antioxidant L-cysteine and boosting the production of BDNF, a crucial neurotrophic factor for striatal neuron survival.[6][8]
Table 1: Quantitative Effects of Cystamine in Huntington's Disease Models
| Model | Parameter Measured | Control Group Result | Cystamine-Treated Group Result | Percentage Change | Reference |
|---|---|---|---|---|---|
| R6/2 Transgenic Mice | Lifespan | 101.1 ± 3.6 days | 120.8 ± 5.8 days (at 112 mg/kg) | +19.5% | [11] |
| R6/2 Transgenic Mice | Body Weight | Progressive Loss | Improved | Qualitative | [11] |
| R6/2 Transgenic Mice | Motor Performance | Progressive Decline | Improved | Qualitative | [11] |
| R6/2 Transgenic Mice | Free GGEL Levels* | 151 ± 30 pmol/mg | 263 ± 45 pmol/mg | +74.2% | [11] |
| Primary Neuron Culture | Neuroprotection (EC50) | N/A | 7.1 nM | N/A | [10] |
*A marker inversely related to transglutaminase activity; higher levels indicate enzyme inhibition.
Parkinson's Disease (PD)
Research in PD models suggests that cystamine can protect and even restore dopaminergic neurons, which are progressively lost in the disease.[12] In neurotoxin-induced models like those using 6-hydroxydopamine (6-OHDA) or MPTP, cystamine treatment ameliorated mitochondrial dysfunction and oxidative stress.[13] The therapeutic effects are linked to the elevation of tyrosine hydroxylase (an enzyme essential for dopamine synthesis) and BDNF levels, as well as the inhibition of α-synuclein aggregation.[13]
Table 2: Effects of Cystamine in Parkinson's Disease Models
| Model | Key Finding | Outcome | Reference |
|---|---|---|---|
| 6-OHDA Mouse Model | Neurorestoration | Increased number of nigral dopaminergic neurons 5 weeks post-lesion. | [12] |
| 6-OHDA Mouse Model | Motor Function | Reversal of motor impairments 3 weeks post-surgery. | [12] |
| 6-OHDA Mouse Model | Neuronal Morphology | Induced neurite arborization of remaining dopaminergic cells. | [12][14] |
| MPTP Mouse Model | Neuroprotection | Elevated levels of tyrosine hydroxylase and BDNF. | [13] |
| In Vitro Models | Protein Aggregation | Abrogated the formation of cross-linked α-synuclein aggregates. |[13] |
Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS)
The effects of cystamine in AD and ALS models are less extensively documented but show potential.
-
Alzheimer's Disease: In the APP-Psen1 mouse model of AD, chronic cystamine treatment led to improvements in habituation and spatial learning deficits, suggesting a beneficial impact on cognitive function.[7]
-
Amyotrophic Lateral Sclerosis: In cellular and G93A SOD1 mouse models of ALS, cystamine was found to inhibit the spinal activity of transglutaminase 2.[7] This action reduced the aggregation of SOD1 protein, decreased microglial activation, and delayed disease progression.[7]
Experimental Protocols and Workflows
The validation of cystamine's effects relies on robust experimental designs. Below are representative methodologies for in vivo and in vitro studies.
Protocol 1: In Vivo Efficacy in the R6/2 HD Mouse Model
This protocol summarizes the methodology used to assess survival and biochemical markers in a transgenic mouse model of Huntington's disease.[11]
-
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded polyglutamine tract.
-
Treatment: Daily intraperitoneal injections of cystamine (e.g., 112 mg/kg or 225 mg/kg) or a vehicle control (Phosphate-Buffered Saline) were initiated at 21 days of age.
-
Behavioral and Survival Monitoring: Mice were weighed regularly and monitored for motor performance deficits. The primary endpoint was lifespan.
-
Biochemical Analysis: At the end of the study, brain tissue was collected to measure transglutaminase activity. This was done by quantifying the levels of free Nε-(γ-L-glutamyl)-L-lysine (GGEL) isopeptide using high-performance liquid chromatography (HPLC).
-
Statistical Analysis: Survival curves were analyzed using the Kaplan-Meier method. Biochemical data were compared using t-tests or ANOVA.
Protocol 2: In Vitro Neuroprotection Assay
This protocol outlines a method for determining the neuroprotective capacity of cystamine against mutant huntingtin (mHtt) toxicity in primary neurons.[10]
-
Cell Culture: Primary cortical or striatal neurons are harvested from embryonic rodents and cultured under standard conditions.
-
Toxicity Induction: Neurons are transfected with a vector expressing a toxic fragment of the mHtt protein (e.g., Htt-aa-1–586 with 82 glutamines).
-
Treatment: A dose range of cystamine is added to the culture medium simultaneously with or shortly after transfection.
-
Toxicity Assessment: After a set incubation period (e.g., 48-72 hours), cell viability is assessed. A common method is a nuclear condensation assay, where a fluorescent DNA-binding dye (like Hoechst stain) is used to visualize and count apoptotic nuclei.
-
Data Analysis: The percentage of healthy (non-condensed) nuclei is calculated for each dose. The half-maximal effective concentration (EC50), representing the concentration at which cystamine provides 50% of its maximal protective effect, is determined by fitting the dose-response data to a sigmoid curve.
Conclusion
Cystamine demonstrates significant and reproducible therapeutic benefits in preclinical models of Huntington's and Parkinson's diseases. Its efficacy is supported by quantitative improvements in survival, motor function, and key cellular and biochemical markers. The compound's multi-modal mechanism of action—targeting protein aggregation, oxidative stress, and neurotrophic factor pathways—makes it a compelling candidate for further development. While initial findings in Alzheimer's disease and ALS models are encouraging, more extensive research is required to fully delineate its therapeutic potential in these conditions. The existing body of evidence strongly supports the continued investigation of cystamine and its derivatives as disease-modifying therapies for a range of devastating neurodegenerative disorders.[3]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. cystinosis.org [cystinosis.org]
- 3. Cysteamine as a novel disease-modifying compound for Parkinson's disease: Over a decade of research supporting a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystamine metabolism and brain transport properties: clinical implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cystamine increases L-cysteine levels in Huntington's disease transgenic mouse brain and in a PC12 model of polyglutamine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Cystamine and cysteamine increase brain levels of BDNF in Huntington disease via HSJ1b and transglutaminase [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Cysteamine Protects Neurons from Mutant Huntingtin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effects of Cystamine in a Murine Model of Huntington's Disease | Journal of Neuroscience [jneurosci.org]
- 12. Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 14. portal.research.lu.se [portal.research.lu.se]
A Comparative Analysis of Cystamine and Other Antioxidants in the Management of Brain Diseases
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a well-established pathological hallmark across a spectrum of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. This has spurred extensive research into the therapeutic potential of antioxidants. Among these, cystamine has emerged as a compound of interest due to its multifaceted mechanisms of action. This guide provides a comparative review of the preclinical efficacy of cystamine against other notable antioxidants, offering a quantitative analysis of their performance in various models of brain disease.
Overview of Cystamine's Neuroprotective Mechanisms
Cystamine, the disulfide form of cysteamine, exerts its neuroprotective effects through several pathways. It can act as a direct antioxidant, increase levels of the endogenous antioxidant cysteine, and modulate key enzymatic activities. Notably, cystamine has been shown to inhibit transglutaminase 2 (TG2), an enzyme implicated in the aggregation of pathogenic proteins in neurodegenerative diseases. Furthermore, it can enhance the expression of brain-derived neurotrophic factor (BDNF), a critical neurotrophin for neuronal survival and plasticity, and activate the Nrf2-ARE pathway, a major regulator of cellular antioxidant responses.
Comparative Efficacy in Neurodegenerative Diseases
The following tables summarize the quantitative data from preclinical studies on the efficacy of cystamine and other antioxidants in models of Huntington's Disease, Parkinson's Disease, and Alzheimer's Disease.
Huntington's Disease
| Antioxidant | Animal Model | Key Efficacy Metrics | Results | Reference |
| Cystamine | R6/2 Transgenic Mouse | Survival: | 16.8-19.5% increase in lifespan | [1] |
| Motor Performance (Rotarod): | 27% improvement | [1] | ||
| Body Weight: | Delayed weight loss | [1] | ||
| N-Acetylcysteine (NAC) | N/A | N/A | Limited preclinical data in HD models | |
| MitoQ | N/A | N/A | Limited preclinical data in HD models | |
| Resveratrol | N/A | N/A | Limited preclinical data in HD models |
Parkinson's Disease
| Antioxidant | Animal Model | Key Efficacy Metrics | Results | Reference |
| Cystamine | MPTP-induced Mouse Model | Tyrosine Hydroxylase (TH) positive cells: | Increased density of TH-immunoreactive cells | [2] |
| Striatal TH-positive fibers: | Increased levels | [2] | ||
| N-Acetylcysteine (NAC) | MPTP-induced Mouse Model | Dopaminergic Neurons: | Protected against MPTP-induced toxicity | [3] |
| Human (Open-label trial) | UPDRS Score: | ~13% improvement | [4] | |
| Dopamine Transporter (DAT) Signal: | 4-9% increase | [4][5][6] | ||
| MitoQ | MPTP-induced Mouse Model | TH-positive neurons: | Attenuated loss | [7] |
| Resveratrol | 6-OHDA-induced Rat Model | TH-positive neurons: | Significantly increased | [8][9] |
Alzheimer's Disease
| Antioxidant | Animal Model | Key Efficacy Metrics | Results | Reference |
| Cystamine | APP-Psen1 Mouse Model | Spatial Learning: | Improvements in habituation and spatial learning deficits | [10] |
| MitoQ | 3xTg-AD Mouse Model | Cognitive Deficits (Morris Water Maze): | Prevented onset of cognitive deficits | [7] |
| Aβ42 Immunoreactivity: | Reduced in hippocampus and cortex | [7][11][12] | ||
| Oxidative Stress (GSH/GSSG ratio): | Prevented decrease | [7] | ||
| Resveratrol | Various AD Mouse Models | Cognitive Deficits: | Improved learning capacity | [13] |
| Aβ Plaque Load: | Reduced Aβ plaques | [13] |
Comparative Efficacy in Acute Brain Injury
The neuroprotective effects of antioxidants have also been evaluated in models of acute brain injury, such as stroke and traumatic brain injury.
Ischemic Stroke
| Antioxidant | Animal Model | Key Efficacy Metrics | Results | Reference |
| Cystamine | N/A | N/A | Limited preclinical data in stroke models | |
| Edaravone | MCAO Rat Model | Infarct Volume: | Significantly reduced | [14] |
| Brain Edema: | Markedly suppressed | [14][15] | ||
| Neurological Deficits: | Improved | [15] | ||
| Resveratrol | MCAO Rat Model | Infarct Volume: | Significantly reduced | [14] |
| Neurological Score: | Improved | [14] |
Traumatic Brain Injury
| Antioxidant | Animal Model | Key Efficacy Metrics | Results | Reference |
| Cystamine | N/A | N/A | Limited preclinical data in TBI models | |
| N-Acetylcysteine (NAC) | Weight-drop Mouse & FPI Rat Models | Behavioral Deficits: | Significantly reversed | [5][11][16][17] |
| Cortical Contusion Rat Model | Apoptotic Index: | Significantly decreased | [18] | |
| Brain Edema & BBB Permeability: | Reduced | [18] | ||
| MitoQ | Weight-drop Mouse Model | Neurological Deficits: | Significantly improved | [10][19] |
| Brain Edema: | Alleviated | [10][19] | ||
| Neuronal Apoptosis: | Inhibited | [10][19] | ||
| Resveratrol | Weight-drop Rat Model | Lesion Volume: | Attenuated | [20][21][22] |
| Oxidative Stress (MDA, GSH): | Reduced MDA, increased GSH | [15][20][21] | ||
| Edaravone | Weight-drop Rat Model | Neurological Deficits: | Significantly reduced | [13] |
| Hippocampal Neuron Loss: | Significantly decreased | [8][13] | ||
| Brain Edema & BBB Permeability: | Significantly reduced | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Behavioral Assessments
-
Rotarod Test (Motor Coordination): Mice are placed on a rotating rod with either a fixed or accelerating speed. The latency to fall from the rod is recorded as a measure of motor coordination and balance. Animals are typically habituated to the apparatus for several days before testing.[2][23]
-
Morris Water Maze (Spatial Learning and Memory): This test is conducted in a circular pool filled with opaque water. A hidden platform is submerged just below the water surface. Mice use spatial cues in the room to learn the platform's location over several training days. Memory is assessed by measuring the time (escape latency) and path length to find the platform. A probe trial with the platform removed is used to assess spatial memory retention.[3][8][9][20]
Histological and Biochemical Analyses
-
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining (Infarct Volume): Following ischemic injury, brain slices are incubated in a TTC solution. Viable tissue with intact mitochondrial dehydrogenase activity stains red, while the infarcted tissue remains white. The unstained area is quantified to determine the infarct volume.[7][15]
-
TUNEL Assay (Apoptosis): The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Brain sections are incubated with a reaction mixture containing TdT and labeled dUTPs. Apoptotic nuclei are then visualized by fluorescence or light microscopy.[1][21]
-
Measurement of Reactive Oxygen Species (ROS): ROS levels in brain tissue homogenates can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), and the fluorescence intensity is measured to determine ROS levels.[10][13][19]
-
Glutathione Peroxidase (GPx) Activity Assay: The activity of this key antioxidant enzyme is measured in brain homogenates. The assay typically involves a coupled reaction where GPx reduces an organic hydroperoxide while oxidizing glutathione (GSH) to GSSG. The rate of NADPH consumption, which is proportional to GPx activity, is monitored spectrophotometrically at 340 nm.[14]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of cystamine and other antioxidants are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Upregulation of the BDNF/TrkB signaling pathway by cystamine.
Caption: Activation of the Nrf2-ARE antioxidant response pathway.
Caption: Inhibition of Transglutaminase 2 (TG2) by cystamine.
Conclusion
The preclinical data presented in this guide highlight the therapeutic potential of cystamine and other antioxidants in a range of brain diseases. Cystamine, in particular, demonstrates robust efficacy in models of Huntington's disease and shows promise in Parkinson's disease. Its multifaceted mechanism of action, involving direct antioxidant effects, modulation of neurotrophic factor expression, and inhibition of protein aggregation, makes it a compelling candidate for further investigation.
While direct comparative data is limited, this review provides a valuable resource for researchers to evaluate the relative strengths of these compounds in different disease contexts. It is important to note that despite promising preclinical results, many antioxidants have failed to translate to clinical success. Future research should focus on optimizing delivery to the central nervous system, identifying appropriate therapeutic windows, and conducting well-designed clinical trials to validate these preclinical findings. The detailed experimental protocols and pathway diagrams provided herein aim to facilitate such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Resveratrol reduces brain injury after subarachnoid hemorrhage by inhibiting oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Edaravone attenuates traumatic brain injury through anti-inflammatory and anti-oxidative modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitoquinone Helps Combat the Neurological, Cognitive, and Molecular Consequences of Open Head Traumatic Brain Injury at Chronic Time Point - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Free-Radical Scavenger Edaravone Treatment Confers Neuroprotection Against Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by resveratrol against traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resveratrol Attenuates Behavioral Impairments and Reduces Cortical and Hippocampal Loss in a Rat Controlled Cortical Impact Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spatial learning in transgenic mice expressing human presenilin 1 (PS1) transgenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired spatial learning in the APPSwe + PSEN1DeltaE9 bigenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deposition of mouse amyloid beta in human APP/PS1 double and single AD model transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cognitive Impairment in Transgenic Mouse Models of Amyloid Deposition - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Edaravone Dexborneol in acute ischemic stroke patients treated with combined intravenous thrombolysis and mechanical thrombectomy for large vessel occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Edaravone Alleviates Traumatic Brain Injury by Inhibition of Ferroptosis via FSP1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cystamine Dihydrochloride
For researchers and scientists handling Cystamine Dihydrochloride, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
This compound is classified as a hazardous substance, harmful if swallowed, and can cause skin and eye irritation.[1][2] Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] In case of accidental release, follow the spill cleanup procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations.[1] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Spill Management:
-
Container Management:
-
Store this compound waste in a designated and properly labeled "Satellite Accumulation Area" (SAA).[4]
-
Ensure waste containers are kept closed and are in good condition to prevent leaks.
-
Once a waste container is full, it should be moved to a central hazardous waste storage area for collection by a licensed waste disposal company.
-
-
Final Disposal:
-
This compound waste must be disposed of through an approved waste disposal plant.[2][5][6]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[7] The substance should not be allowed to enter the sewage system.[7]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste management professional to ensure full compliance with all regulations.[1]
-
Summary of Safety and Disposal Information
For quick reference, the following table summarizes key data from Safety Data Sheets (SDS) regarding this compound.
| Parameter | Guideline | Source |
| Hazard Class | Hazardous Substance, Harmful if Swallowed, Skin/Eye Irritant | [1][2][5] |
| PPE | Chemical goggles, gloves, respirator (particulate) | [1] |
| Spill Cleanup | Use dry clean-up procedures, avoid generating dust, place in a labeled container. | [1][3] |
| Disposal Method | Entrust to a licensed waste disposal company; dispose of at an approved waste disposal plant. | [2][5][6] |
| Prohibited Disposal | Do not dispose of with household garbage or allow to enter the sewage system. | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
